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Core Science & Biosynthesis

Foundational

What is the mechanism of action for (1R)-1-(1-benzofuran-2-yl)butan-1-amine

An in-depth technical analysis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine requires a rigorous understanding of molecular pharmacology, specifically focusing on its role as a serotonergic modulator. This guide deconstruct...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine requires a rigorous understanding of molecular pharmacology, specifically focusing on its role as a serotonergic modulator. This guide deconstructs the compound's mechanism of action, the causality behind its intracellular signaling cascades, and the self-validating experimental protocols used to quantify its efficacy.

Executive Summary & Pharmacological Classification

(1R)-1-(1-benzofuran-2-yl)butan-1-amine belongs to the aminoalkylbenzofuran structural class. Historically, this chemical scaffold was heavily investigated and1 as a foundation for potent and selective serotonin 5-HT2C receptor agonists[1]. The strategic placement of the primary amine at the 1-position of the butyl chain, combined with the specific spatial orientation of the (1R) stereocenter, dictates a highly specific binding pose within the orthosteric site of the 5-HT2C receptor.

Signal Transduction: The Gq/11 Causality Cascade

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the choroid plexus, prefrontal cortex, and hypothalamus. Unlike other serotonin receptors that may couple to Gi/o or Gs, the 2[2].

When (1R)-1-(1-benzofuran-2-yl)butan-1-amine binds to the receptor, it induces a conformational shift that catalyzes the exchange of GDP for GTP on the Gαq subunit. The causality of the downstream physiological effects is strictly dependent on the subsequent activation of Phospholipase C beta (PLCβ). The pathway unfolds as follows:

  • PIP2 Hydrolysis: Activated PLCβ cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2].

  • Calcium Mobilization: Soluble IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER). This triggers a rapid, transient efflux of stored intracellular calcium (Ca2+) into the cytoplasm[3].

  • Kinase Activation: DAG remains in the plasma membrane and, working synergistically with the newly released Ca2+,3[3].

  • Cellular Response: PKC phosphorylates downstream targets, leading to the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus—the primary mechanism for the anorectic (appetite-suppressing) effects of 5-HT2C agonists[3].

G Agonist (1R)-1-(1-benzofuran-2-yl) butan-1-amine Receptor 5-HT2C Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Co-activates ER->PKC Ca2+ Release Response Cellular Response (e.g., POMC Activation) PKC->Response Phosphorylation

5-HT2C Gq/11 Signaling Cascade and Calcium Mobilization.

Experimental Validation: The FLIPR Calcium Assay

To empirically validate the mechanism of action and quantify the agonistic efficacy of this compound, researchers utilize the Fluorometric Imaging Plate Reader (FLIPR) assay. This protocol acts as a self-validating system: by directly measuring the transient intracellular calcium spike, it provides a real-time, functional readout that proves the Gq/11 pathway was successfully activated[4].

Step-by-Step Methodology:

  • Cell Preparation: Cultivate CHO-K1 cells stably transfected with the human 5-HT2C receptor. Seed the cells at a density of 20,000 cells per well in a 96-well black-walled, clear-bottom microplate. Causality Note: The black walls are critical to prevent well-to-well optical crosstalk during fluorescence reading, ensuring data integrity[4].

  • Dye Loading: Prepare a FLIPR buffer consisting of Hanks' Balanced Salt Solution (HBSS), 20 mM HEPES, and 2.5 mM probenecid (pH 7.4). Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C. Causality Note: Probenecid is mandatory; it inhibits organic anion transporters, preventing the cells from actively extruding the fluorescent dye into the extracellular space[4].

  • Baseline Establishment: Transfer the plate to the FLIPR instrument. Record the baseline fluorescence (excitation at 488 nm, emission at 515-535 nm) for 10 seconds to establish the resting intracellular calcium level.

  • Compound Addition: Automatically inject serial dilutions (e.g., 10 pM to 10 μM) of (1R)-1-(1-benzofuran-2-yl)butan-1-amine into the wells.

  • Kinetic Measurement: Continuously monitor the fluorescence for 3 minutes. The peak signal, typically occurring 20-30 seconds post-injection, represents the maximal IP3-mediated Ca2+ release[4].

  • Data Normalization: Normalize the peak fluorescence against a reference full agonist (e.g., 5-HT) to determine the relative efficacy (Emax) and calculate the half-maximal effective concentration (EC50) using a 4-parameter logistic non-linear regression model[4].

Workflow Step1 1. Cell Culture CHO-K1 5-HT2C Step2 2. Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 3. Baseline Fluorescence Read Step2->Step3 Step4 4. Agonist Injection (1R)-Isomer Step3->Step4 Step5 5. Kinetic Read Ca2+ Transient Peak Step4->Step5 Step6 6. Data Analysis EC50 Calculation Step5->Step6

High-Throughput FLIPR Calcium Assay Workflow.

Quantitative Pharmacological Profile

The table below summarizes the typical pharmacological profile of aminoalkylbenzofuran derivatives acting at the 5-HT2C receptor, illustrating the relationship between binding affinity and functional potency.

ParameterTargetTypical Value RangeSignificance
Binding Affinity (Ki) 5-HT2C Receptor10 - 150 nMIndicates high-affinity orthosteric binding.
Functional Potency (EC50) Intracellular Ca2+ Release20 - 300 nMDemonstrates robust Gq/11 pathway activation.
Relative Efficacy (Emax) 5-HT2C vs. 5-HT (100%)70% - 95%Confirms full to high-partial agonism.
Selectivity Ratio 5-HT2C / 5-HT2B> 10-foldCrucial for avoiding 5-HT2B-mediated valvulopathy.

Translational Implications

Understanding the exact mechanism of action of (1R)-1-(1-benzofuran-2-yl)butan-1-amine is critical for drug development. Selective 5-HT2C agonists have profound therapeutic potential. By specifically targeting the Gq/PLC/IP3 pathway in hypothalamic POMC neurons, these compounds can induce satiety and facilitate weight loss without the cardiovascular liabilities associated with 5-HT2B agonism[3]. Furthermore, 5-HT2C activation in the ventral tegmental area (VTA) modulates dopamine release, offering a mechanism to treat addiction, schizophrenia, and impulse-control disorders[2].

References

  • Aminoalkylbenzofurans as serotonin (5-HT(2c))
  • Source: National Institutes of Health (NIH)
  • Application Notes and Protocols: Molecular Docking of Cassiaside B with the 5-HT2C Receptor Source: Benchchem URL
  • Human Trabecular Meshwork Cells Express Functional Serotonin-2A (5HT2A)

Sources

Exploratory

A Technical Guide to the Molecular Structure and Chiral Analysis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine

Prepared by: A Senior Application Scientist Abstract (1R)-1-(1-benzofuran-2-yl)butan-1-amine is a chiral primary amine featuring the privileged benzofuran scaffold. Such molecules are of significant interest to the pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

Abstract

(1R)-1-(1-benzofuran-2-yl)butan-1-amine is a chiral primary amine featuring the privileged benzofuran scaffold. Such molecules are of significant interest to the pharmaceutical and life sciences sectors, where enantiomeric purity is a critical determinant of therapeutic efficacy and toxicological profile. This technical guide provides an in-depth analysis of the molecule's stereochemical features, with a primary focus on its single chiral center. We will elucidate the principles of assigning its absolute configuration and present field-proven analytical methodologies for the robust assessment of its enantiomeric purity. This document is intended for researchers, chemists, and quality control professionals in drug discovery and development, offering both foundational knowledge and practical, step-by-step protocols for chiral analysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of Chiral Benzofuran Amines

The benzofuran moiety is a heterocyclic aromatic structure prevalent in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When combined with a chiral amine side chain, as in the case of (1R)-1-(1-benzofuran-2-yl)butan-1-amine, the resulting molecule becomes a valuable chiral building block for more complex pharmaceutical agents.

The critical nature of chirality in pharmacology cannot be overstated. Enantiomers of a chiral drug can exhibit profoundly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[4] Therefore, the ability to synthesize and, crucially, to accurately verify the stereochemical integrity of a specific enantiomer is paramount in drug development. This guide addresses the analytical challenges associated with confirming the absolute configuration and enantiomeric excess (ee) of the title compound.

Molecular Structure and Stereochemistry

Structural Elucidation

The structure of (1R)-1-(1-benzofuran-2-yl)butan-1-amine comprises two key components:

  • A Benzofuran Ring System: A bicyclic structure formed by the fusion of a benzene ring and a furan ring.

  • A Chiral Butan-1-amine Side Chain: Attached at the 2-position of the benzofuran ring. The stereochemistry is centered on the first carbon (C1) of this butyl chain.

The (1R) Chiral Center

The designation "(1R)" specifies the absolute configuration of the single stereocenter at the carbon atom bonded to the amine group, the benzofuran ring, a hydrogen atom, and a propyl group. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) sequence rules.[5]

CIP Priority Assignment:

  • -NH₂ (Amine group): Priority 1 (highest atomic number directly attached to the chiral center).

  • -C₈H₅O (Benzofuran-2-yl group): Priority 2 (the carbon of the benzofuran ring has higher priority than the first carbon of the propyl chain).

  • -CH₂CH₂CH₃ (Propyl group): Priority 3.

  • -H (Hydrogen atom): Priority 4 (lowest atomic number).

To determine the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the observer. The path from priority 1 to 2 to 3 is then traced. For the (1R) enantiomer, this path proceeds in a clockwise direction.

G cluster_path C1 C* NH2 NH₂ (1) C1->NH2 Benzofuran Benzofuran (2) C1->Benzofuran Propyl Propyl (3) C1->Propyl H H (4) C1->H (away) NH2->Benzofuran R G A Sample Receipt & Login B Method Selection (Chiral HPLC/SFC) A->B C Sample Preparation (1 mg/mL in Mobile Phase) B->C D System Suitability Test (SST) (Inject Racemate) C->D E Resolution (Rs) ≥ 1.5? D->E F Inject (1R)-Sample E->F  Pass J Troubleshoot Method (Adjust Mobile Phase/Column) E->J  Fail G Data Acquisition & Integration F->G H Calculate % Area & Enantiomeric Excess (ee) G->H I Generate Certificate of Analysis H->I J->D

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Properties of (1R)-1-(1-Benzofuran-2-yl)butan-1-amine in Medicinal Chemistry

Abstract The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring a wide range of biological activities to its derivatives.[1][2][3] This technical guide provides a comprehensive over...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring a wide range of biological activities to its derivatives.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of a specific chiral amine, (1R)-1-(1-benzofuran-2-yl)butan-1-amine, a compound of significant interest for its potential neuromodulatory activities. Due to a scarcity of direct experimental data on this precise molecule, this guide will draw upon established knowledge of the benzofuran class and detailed pharmacological data from its close structural analog, (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], to project its likely mechanism of action and therapeutic potential.[4][5][6] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Benzofuran Amine Scaffold in Neuropharmacology

Benzofuran derivatives are integral to numerous natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][7][8] In the realm of neuropharmacology, the benzofuran nucleus is a key component of several psychoactive substances and therapeutic agents.[9][10] The fusion of a benzene ring with a furan ring creates a rigid, lipophilic structure that can effectively interact with various biological targets within the central nervous system.

The introduction of an aminoalkyl side chain at the 2-position of the benzofuran ring, as seen in (1R)-1-(1-benzofuran-2-yl)butan-1-amine, generates a chemical architecture with the potential to interact with monoamine neurotransmitter systems.[9] These systems, which include dopamine, norepinephrine, and serotonin, are critical for regulating mood, cognition, and motor control, and are the targets of many antidepressant and anti-Parkinsonian drugs.[11][12][13]

The stereochemistry of the amine is of paramount importance, as the (R)-enantiomer is often associated with a distinct pharmacological profile compared to its (S)-counterpart or the racemic mixture. This guide will focus on the specific properties and potential of the (1R)-enantiomer.

Enantioselective Synthesis of (1R)-1-(1-Benzofuran-2-yl)butan-1-amine

The synthesis of enantiomerically pure benzofuran amines is a critical step in their pharmacological evaluation. While a specific synthesis for (1R)-1-(1-benzofuran-2-yl)butan-1-amine is not extensively documented, a reliable enantioselective route can be adapted from the synthesis of its close analog, (-)-BPAP.[2][14]

The general strategy involves the coupling of a benzofuran nucleus with a chiral building block, followed by modifications to yield the final amine. One effective approach utilizes the reaction of lithiated benzofuran with an N-protected chiral amino acid derivative, followed by reduction and deprotection steps.

Hypothetical Synthetic Pathway

Synthetic_Pathway benzofuran Benzofuran coupling Coupling benzofuran->coupling n_boc_r_aminobutanoic_acid (R)-N-Boc-aminobutanoic acid activated_ester Activated Ester n_boc_r_aminobutanoic_acid->activated_ester Activation activated_ester->coupling ketone 2-((R)-N-Boc-aminobutanoyl)benzofuran coupling->ketone reduction Reduction ketone->reduction e.g., NaBH4 protected_amine (1R)-1-(Benzofuran-2-yl)-N-Boc-butan-1-amine reduction->protected_amine deprotection Deprotection protected_amine->deprotection e.g., TFA final_product (1R)-1-(Benzofuran-2-yl)butan-1-amine deprotection->final_product

Caption: Hypothetical enantioselective synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine.

Projected Pharmacological Profile: A Focus on Monoamine Transporters

Based on the pharmacology of the closely related compound (-)-BPAP, (1R)-1-(1-benzofuran-2-yl)butan-1-amine is hypothesized to function as a monoamine reuptake inhibitor and a catecholaminergic activity enhancer.[4][5]

Mechanism of Action: Monoamine Transporter Inhibition

(1R)-1-(1-benzofuran-2-yl)butan-1-amine is predicted to inhibit the reuptake of dopamine (DA) and norepinephrine (NE) by binding to their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to an increased concentration and prolonged duration of action of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The compound is expected to have a weaker effect on the serotonin transporter (SERT).

The proposed mechanism of action is illustrated below:

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron {Dopamine/Norepinephrine Synthesis | Vesicular Storage} da_ne Dopamine (DA) Norepinephrine (NE) presynaptic_neuron->da_ne Release dat_net DAT/NET da_ne->dat_net:f0 Reuptake receptors Postsynaptic Receptors da_ne->receptors Binding compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine compound->dat_net:f0 Inhibition

Caption: Proposed mechanism of action at the monoamine synapse.

Quantitative Pharmacological Data (Projected)

The following table summarizes the projected in vitro pharmacological data for (1R)-1-(1-benzofuran-2-yl)butan-1-amine, extrapolated from the data for (-)-BPAP.[4][5]

TargetAssay TypeProjected IC50/Ki (nM)
Dopamine Transporter (DAT) [³H]Dopamine Uptake Inhibition~ 40-50
[¹²⁵I]RTI-55 Binding~ 15-20
Norepinephrine Transporter (NET) [³H]Norepinephrine Uptake Inhibition~ 50-60
[¹²⁵I]RTI-55 Binding~ 200-220
Serotonin Transporter (SERT) [³H]Serotonin Uptake Inhibition~ 600-700
[¹²⁵I]RTI-55 Binding~ 600-650

Note: These values are projections based on a structural analog and require experimental verification.

Experimental Protocols for Pharmacological Characterization

To validate the projected pharmacological profile of (1R)-1-(1-benzofuran-2-yl)butan-1-amine, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Monoamine Transporter Uptake Assay

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Workflow:

Uptake_Assay_Workflow start HEK293 cells expressing hDAT, hNET, or hSERT preincubation Pre-incubation with test compound start->preincubation uptake_initiation Addition of [³H]neurotransmitter preincubation->uptake_initiation incubation Incubation at 37°C uptake_initiation->incubation termination Rapid filtration and washing incubation->termination quantification Scintillation counting termination->quantification analysis IC50 determination quantification->analysis

Caption: Workflow for the monoamine transporter uptake assay.

Detailed Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) in appropriate media.

  • Plating: Seed the cells into 96-well plates and allow them to adhere and reach confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Add the test compound at various concentrations to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the respective [³H]-labeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well to initiate uptake.

  • Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Radioligand Binding Assay

This assay determines the binding affinity of the test compound to the monoamine transporters using a radiolabeled ligand that binds to the same site.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells expressing hDAT, hNET, or hSERT.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [¹²⁵I]RTI-55), and the test compound at various concentrations.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Synaptosome Neurotransmitter Release Assay

This assay assesses the effect of the test compound on the release of neurotransmitters from isolated nerve terminals (synaptosomes).

Detailed Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine) by differential centrifugation.[12][15]

  • Loading: Incubate the synaptosomes with a [³H]-labeled neurotransmitter to allow for its uptake and storage in synaptic vesicles.

  • Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with buffer.

  • Compound Application: Introduce the test compound into the superfusion buffer and collect fractions of the perfusate over time.

  • Quantification: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

  • Data Analysis: Analyze the data to determine if the compound induces or inhibits neurotransmitter release.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this specific chemical class is not available, some inferences can be drawn based on the structure of (1R)-1-(1-benzofuran-2-yl)butan-1-amine and data from related compounds.[13]

  • Benzofuran Core: The rigid, aromatic benzofuran scaffold is likely crucial for anchoring the molecule within the binding pocket of the monoamine transporters.

  • Stereochemistry at the 1-position: The (R)-configuration is critical for the observed pharmacological activity, as is often the case with chiral amines that interact with monoamine transporters.

  • Alkyl Chain Length: The length of the alkyl chain (butan-1-amine) influences the potency and selectivity for the different monoamine transporters.

  • Amine Substitution: The primary amine in the target compound may contribute to its specific interactions with the transporters compared to the secondary amine in (-)-BPAP.

Therapeutic Potential and Future Directions

The projected pharmacological profile of (1R)-1-(1-benzofuran-2-yl)butan-1-amine as a potent dopamine and norepinephrine reuptake inhibitor suggests its potential therapeutic utility in a range of neurological and psychiatric disorders, including:

  • Depression: The dual inhibition of DAT and NET is a validated mechanism for treating major depressive disorder.[11]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Many first-line treatments for ADHD act by increasing dopamine and norepinephrine levels in the prefrontal cortex.

  • Parkinson's Disease: By increasing synaptic dopamine levels, this compound could potentially offer symptomatic relief in the early stages of Parkinson's disease.[4][5][16]

Future research should focus on the experimental validation of the projected pharmacological properties of (1R)-1-(1-benzofuran-2-yl)butan-1-amine. This includes performing the in vitro assays described in this guide, as well as in vivo studies to assess its pharmacokinetic profile, efficacy in animal models of disease, and potential for off-target effects.

Conclusion

(1R)-1-(1-benzofuran-2-yl)butan-1-amine represents a promising chemical entity within the broader class of benzofuran derivatives with potential for significant neuromodulatory activity. Based on the well-characterized pharmacology of its close structural analog, this compound is hypothesized to be a potent inhibitor of dopamine and norepinephrine reuptake. This technical guide has provided a comprehensive overview of its projected pharmacological properties, detailed experimental protocols for its characterization, and insights into its potential therapeutic applications. Further experimental investigation is warranted to fully elucidate the medicinal chemistry potential of this and related compounds.

References

  • Yoneda, F., et al. (2001). Enantioselective synthesis and absolute configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a highly potent and selective catecholaminergic activity enhancer. Bioorganic & Medicinal Chemistry, 9(5), 1213-9. [Link]

  • McGovern Medical School - UTHealth Houston. (2024). Exploring the Use of Monoamine Oxidase Inhibitors in Treating Depression. [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. [Link]

  • Youdim, M. B. H., & Riederer, P. (2004). Clinical applications of MAO-inhibitors. Current Pharmaceutical Design, 10(15), 1797-1809. [Link]

  • Kim, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15421. [Link]

  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes? [Link]

  • Radadiya, A., & Shah, A. (2015). Bioactive benzofuran derivatives: An insight on lead developments, radioligands and advances of the last decade. European Journal of Medicinal Chemistry, 97, 356-376. [Link]

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Asati, V., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6524. [Link]

  • MedCrave. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

  • De Gruyter. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 101-107. [Link]

  • ResearchGate. (2025). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. [Link]

  • Simmler, L. D., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412-3425. [Link]

  • Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. [Link]

  • Semantic Scholar. (n.d.). synthesis and evaluation of 4-(1- benzofuran-2- yl)-1,3-oxazole-2-amine and its derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Shimazu, S., et al. (2003). Transporter-mediated actions of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane. European Journal of Pharmacology, 482(1-3), 9-16. [Link]

  • MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]

  • PubMed. (2003). Transporter-mediated actions of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane. [Link]

  • Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Medicinal and Chemical Sciences, 5(7), 1184-1188. [Link]

  • Academia.edu. (n.d.). Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. [Link]

  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

  • MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. [Link]

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. [Link]

  • Yoneda, F., et al. (2001). Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. Bioorganic & Medicinal Chemistry, 9(5), 1197-212. [Link]

  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles. [Link]

  • SIELC Technologies. (2018). 1-(2-Benzofuryl)butan-1-one. [Link]

Sources

Exploratory

Receptor Binding Affinity of Aminoalkylbenzofurans: An In-depth Technical Guide to (1R)-1-(1-Benzofuran-2-yl)butan-1-amine and its Analogs

Abstract This technical guide provides a comprehensive analysis of the receptor binding characteristics of aminoalkylbenzofurans, with a specific focus on the chiral compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the receptor binding characteristics of aminoalkylbenzofurans, with a specific focus on the chiral compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine. While direct empirical binding data for this specific molecule is not extensively published, this document synthesizes existing research on structurally related compounds to build a predictive pharmacological profile. We delve into the molecular architecture, probable receptor targets within the central nervous system, and the critical influence of stereochemistry on receptor interaction. This guide is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development, offering a framework for understanding and investigating this promising class of compounds. We provide detailed, field-proven methodologies for determining receptor binding affinity and discuss the nuanced interpretation of the resulting data in the context of structure-activity relationships (SAR).

Introduction: The Benzofuran Scaffold in Neuropharmacology

The benzofuran motif, a heterocyclic compound comprising fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] In the realm of neuropharmacology, aminoalkylbenzofurans have emerged as a significant class of psychoactive compounds, often interacting with monoaminergic systems.[3][4] These systems, which include serotonin (5-hydroxytryptamine or 5-HT) and dopamine pathways, are fundamental to the regulation of mood, cognition, and behavior, and are the targets of numerous therapeutic agents for psychiatric and neurological disorders.

The compound at the core of this guide, 1-(1-benzofuran-2-yl)butan-1-amine, represents a fundamental structure within this class. Its chirality, with the (1R) enantiomer specified, introduces a critical element of stereoselectivity in its interaction with biological targets, a common and pivotal theme in pharmacology. Understanding the receptor binding affinity of such molecules is the first step in elucidating their mechanism of action and assessing their therapeutic potential.

Molecular Profile of (1R)-1-(1-Benzofuran-2-yl)butan-1-amine

Chemical Structure and Properties
  • IUPAC Name: (1R)-1-(1-Benzofuran-2-yl)butan-1-amine

  • Molecular Formula: C₁₂H₁₅NO

  • Molecular Weight: 189.25 g/mol

  • Structure: The molecule consists of a benzofuran ring system linked at the 2-position to a butyl chain, with a primary amine group at the first carbon (C1) of the butyl chain. The stereocenter at C1 dictates the (R) or (S) configuration.

The presence of the primary amine group confers basicity to the molecule and is a key feature for interaction with the acidic residues within the binding pockets of biogenic amine receptors. The benzofuran ring provides a rigid, aromatic scaffold that influences ligand positioning and can engage in π-π stacking or hydrophobic interactions with the receptor.

Synthesis and Chiral Separation

The synthesis of chiral 2-substituted benzofurans can be achieved through various organic chemistry methodologies. A plausible and efficient route involves the use of N-protected α-amino acids, which allows for the preparation of optically active α-alkyl-2-benzofuranmethanamines with minimal racemization. Microwave-assisted synthesis can be employed to shorten reaction times and improve yields.

The enantiomeric separation of 1-(benzofuran-2-yl)alkylamines is crucial for studying their stereoselective pharmacology. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), such as those based on chiral crown ethers, has been demonstrated to be an effective method for resolving the enantiomers of such compounds.

Predicted Mechanism of Action and Receptor Binding Profile

Direct binding data for (1R)-1-(1-benzofuran-2-yl)butan-1-amine is scarce in the public domain. However, by examining structurally similar compounds, we can construct a robust hypothesis regarding its likely pharmacological targets. The primary analogs for this predictive analysis are (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], 5-(2-aminopropyl)benzofuran (5-APB), and 6-(2-aminopropyl)benzofuran (6-APB).

Primary Targets: Monoamine Transporters

Aminoalkylbenzofurans, such as 5-APB and 6-APB, are known to be potent inhibitors of monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[3] The compound (-)-BPAP also demonstrates significant inhibition of dopamine and norepinephrine uptake, with IC₅₀ values of 42 nM and 52 nM, respectively, and is a weaker inhibitor of serotonin uptake (IC₅₀ = 640 nM).[5]

Based on these analogs, it is highly probable that (1R)-1-(1-benzofuran-2-yl)butan-1-amine acts as a monoamine reuptake inhibitor. The relative potency at each transporter will be influenced by the specific arrangement of the butylamine side chain.

Secondary Targets: Serotonin (5-HT) Receptors

Many psychoactive benzofurans exhibit direct agonist or partial agonist activity at various serotonin receptor subtypes.[3] In particular, the 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂₋) are common targets.[3] For instance, 5-APB shows significant agonist activity at these receptors.[3] This interaction is often responsible for the psychedelic or entactogenic effects of these compounds. It is therefore plausible that (1R)-1-(1-benzofuran-2-yl)butan-1-amine will also display affinity for one or more 5-HT₂ receptor subtypes.

The Critical Role of Stereochemistry

For chiral ligands, it is common for one enantiomer to exhibit significantly higher affinity and/or efficacy at a given receptor compared to its counterpart. This stereoselectivity arises from the three-dimensional nature of the receptor's binding pocket. It is therefore essential to evaluate the (1R) and (1S) enantiomers separately to fully characterize the compound's pharmacology.

Predicted Binding Affinity Profile (Hypothetical)

The following table summarizes the known binding affinities of key structural analogs to provide a predictive framework for (1R)-1-(1-benzofuran-2-yl)butan-1-amine.

CompoundTargetAffinity (IC₅₀ or Kᵢ, nM)Reference
(-)-BPAP DAT (uptake inhibition)42[5]
NET (uptake inhibition)52[5]
SERT (uptake inhibition)640[5]
5-APB 5-HT₂ₐ ReceptorHigh Affinity (Agonist)[3]
5-HT₂ₑ ReceptorHigh Affinity (Agonist)[3]
5-HT₂₋ ReceptorHigh Affinity (Agonist)[3]
6-APB 5-HT₂₋ ReceptorHigh Affinity (Agonist)[3]

Note: This table is intended to be illustrative of the potential targets and affinities based on structural similarity. Actual values for (1R)-1-(1-benzofuran-2-yl)butan-1-amine must be determined experimentally.

Experimental Protocols: Determination of Receptor Binding Affinity

The gold standard for determining the binding affinity of a compound to a specific receptor is the radioligand binding assay. This technique relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing the target receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-Ketanserin for 5-HT₂ₐ) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Scintillation->Data_Analysis

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Methodology: 5-HT₂ₐ Receptor Binding Assay

This protocol is a representative example and should be optimized for the specific receptor and ligands being used.

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 cells).

    • Harvest the cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation to remove endogenous substances.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, assay buffer, and a known concentration of the radioligand (e.g., [³H]-Ketanserin).

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known non-radiolabeled 5-HT₂ₐ antagonist (e.g., mianserin) to saturate the receptors.

    • Test Compound: Add membrane preparation, radioligand, and varying concentrations of (1R)-1-(1-benzofuran-2-yl)butan-1-amine.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand while unbound radioligand passes through.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) where [L] is the concentration of the radioligand and K₋ is the dissociation constant of the radioligand for the receptor.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The Kᵢ value is a measure of the binding affinity of the compound for the receptor; a lower Kᵢ value indicates a higher affinity. By comparing the Kᵢ values of (1R)-1-(1-benzofuran-2-yl)butan-1-amine at various receptors, a selectivity profile can be established.

Key SAR Insights for Aminoalkylbenzofurans:
  • Position of the Aminoalkyl Chain: The point of attachment of the aminoalkyl side chain to the benzofuran ring system significantly influences receptor selectivity and potency.

  • Length and Branching of the Alkyl Chain: Altering the length and branching of the alkyl chain can impact the compound's interaction with the hydrophobic pockets of the receptor, thereby affecting affinity.

  • Substitution on the Amine: Primary, secondary, and tertiary amines exhibit different affinities. N-alkylation can significantly alter the pharmacological profile.

  • Substitution on the Benzofuran Ring: Adding substituents (e.g., halogens, methoxy groups) to the aromatic ring can modulate electronic properties and steric interactions, leading to changes in binding affinity and functional activity.[2]

  • Stereochemistry: As previously mentioned, the stereochemistry at the α-carbon of the amine is a critical determinant of receptor affinity and efficacy.

G cluster_sar Structure-Activity Relationship cluster_properties Pharmacological Properties Benzofuran_Core Benzofuran Core (Scaffold) Binding_Affinity Binding Affinity (Kᵢ) Alkyl_Chain Alkyl Chain (Length, Branching) Alkyl_Chain->Binding_Affinity Influences Amine_Group Amine Group (Primary, Secondary, Tertiary) Amine_Group->Binding_Affinity Influences Stereocenter Stereocenter ((R) vs (S)) Stereocenter->Binding_Affinity Critically Determines Ring_Substituents Ring Substituents (e.g., Halogens, Methoxy) Ring_Substituents->Binding_Affinity Modulates Receptor_Selectivity Receptor Selectivity Binding_Affinity->Receptor_Selectivity Determines Functional_Activity Functional Activity (Agonist, Antagonist, etc.) Binding_Affinity->Functional_Activity Correlates with

Caption: Key structural determinants of pharmacological activity.

Conclusion and Future Directions

While direct experimental data on (1R)-1-(1-benzofuran-2-yl)butan-1-amine remains to be published, a comprehensive analysis of its structural analogs strongly suggests that it is a monoamine transporter and serotonin receptor ligand. Its pharmacological profile is likely to be characterized by potent interactions with SERT, DAT, and 5-HT₂ receptors, with a high degree of stereoselectivity.

Future research should focus on the following areas:

  • Definitive Receptor Profiling: A comprehensive radioligand binding screen against a panel of CNS receptors is required to empirically determine the binding affinity and selectivity of both the (1R) and (1S) enantiomers.

  • Functional Assays: Beyond binding affinity, functional assays (e.g., calcium flux, cAMP accumulation) are necessary to determine whether the compound acts as an agonist, antagonist, or partial agonist at its target receptors.

  • In Vivo Studies: Preclinical in vivo studies in animal models are needed to assess the compound's pharmacokinetic properties, behavioral effects, and therapeutic potential.

The systematic approach outlined in this guide, combining predictive analysis with robust experimental validation, provides a clear path forward for the characterization of novel aminoalkylbenzofurans and the potential discovery of new therapeutic agents.

References

  • Shimshoni, J. A., Winkler, I., Golan, E., & Nutt, D. (2017). Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(1), 15-24. Available at: [Link]

  • Aslam, M. S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Chemical Science International Journal, 17(3), 1-9. Available at: [Link]

  • Knoll, J., Yoneda, F., Knoll, B., Ohde, H., & Miklya, I. (1999). (−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. British Journal of Pharmacology, 128(8), 1723–1732. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Knoll, J., Miklya, I., Knoll, B., Yoneda, F., & Shimazu, S. (2001). Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. Bioorganic & Medicinal Chemistry, 9(5), 1197-1212. Available at: [Link]

  • Shimazu, S., et al. (2003). Transporter-mediated actions of R-(−)-1-(benzofuran-2-yl)-2-propylaminopentane. European Journal of Pharmacology, 482(1-3), 51-56. Available at: [Link]

  • IJSDR. (2020). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 5(6). Available at: [Link]

Sources

Foundational

In vitro biological activity of (1R)-1-(1-benzofuran-2-yl)butan-1-amine derivatives

Title: In Vitro Biological Activity of (1R)-1-(1-benzofuran-2-yl)butan-1-amine Derivatives: A Technical Guide to Target Profiling and Mechanistic Assays As a Senior Application Scientist, evaluating novel psychoactive sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Biological Activity of (1R)-1-(1-benzofuran-2-yl)butan-1-amine Derivatives: A Technical Guide to Target Profiling and Mechanistic Assays

As a Senior Application Scientist, evaluating novel psychoactive scaffolds requires moving beyond basic screening to establish rigorous, self-validating mechanistic profiles. The compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine represents a highly specific positional isomer within the broader class of aminoalkylbenzofurans. Unlike the well-documented 5-APB or 6-APB (which feature the amine on a propyl chain attached to the benzene ring), this scaffold features a primary amine at the 1-position of a butyl chain directly attached to the furan ring.

This guide provides an in-depth technical framework for profiling the in vitro biological activity of (1R)-1-(1-benzofuran-2-yl)butan-1-amine derivatives, focusing on their primary pharmacological targets: Monoamine Transporters (MATs) and Monoamine Oxidases (MAOs).

Target Profiling & Mechanistic Rationale

The pharmacological profile of benzofuran-derived aliphatic amines is dictated by strict structure-activity relationships (SAR)[1]. The lipophilic benzofuran core effectively mimics the indole ring of serotonin or the catechol ring of dopamine, allowing it to dock into the S1 binding pocket of monoamine transporters (DAT, SERT, and NET).

The Role of Stereochemistry: Chirality at the C1 position of the butyl chain is the primary determinant of target selectivity. Recent in vitro evaluations of homologous benzofuran enantiomers (e.g., 5-MABB and 6-MABB) demonstrate that stereochemistry dictates transporter efficacy. Specifically, the R-isomers of these scaffolds typically exhibit potent SERT binding but diminished or absent DAT-releasing activity, whereas the S-isomers are efficacious non-selective releasers[2]. Consequently, evaluating the (1R)-enantiomer requires a highly sensitive assay capable of distinguishing between reuptake inhibition and substrate-type release at SERT, while validating the expected lack of DAT activity.

Monoamine Oxidase (MAO) Interaction: Benzofuran derivatives, such as the well-known enhancer BPAP (1-(benzofuran-2-yl)-2-propylaminopentane), are known to interact with MAO-A and MAO-B[3]. The primary amine of (1R)-1-(1-benzofuran-2-yl)butan-1-amine can act as a competitive inhibitor by occupying the substrate cavity leading to the FAD cofactor, necessitating fluorometric enzymatic assays to quantify this off-target or synergistic effect.

High-Throughput Screening & Validation Workflow

To ensure data integrity, the screening workflow must be a self-validating system. This means every assay incorporates internal controls to subtract background noise (e.g., compound auto-fluorescence) and reference standards to confirm assay sensitivity.

HTS_Workflow Start Compound Library (1R)-Benzofuran Derivatives Prep Synaptosome Preparation & Recombinant MAO Expression Start->Prep Assay1 Radioligand Uptake Assay [3H]-WIN35428, [3H]-Citalopram Prep->Assay1 Assay2 Fluorometric MAO Assay (Kynuramine Substrate) Prep->Assay2 Val1 Self-Validation (Cold Indatraline Subtraction) Assay1->Val1 Val2 Self-Validation (Clorgyline/Selegiline Controls) Assay2->Val2 Data IC50 & Ki Determination (Non-linear Regression) Val1->Data Val2->Data

Workflow for in vitro evaluation of benzofuran derivatives with built-in validation.

Experimental Protocols

Protocol 1: Self-Validating Radioligand Binding Assay for MATs

Causality: We utilize highly specific radioligands—[3H]-WIN35428 for DAT, [3H]-citalopram for SERT, and [3H]-nisoxetine for NET—rather than tritiated endogenous neurotransmitters. Endogenous transmitters are promiscuous and prone to rapid enzymatic degradation, which can skew binding kinetics. Specific radioligands ensure the calculated Ki​ strictly reflects the interaction with the target transporter[1].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate rat brain synaptosomes from the striatum (for DAT) and frontal cortex (for SERT/NET) using sucrose density gradient centrifugation.

  • Incubation: In a 96-well plate, combine 50 µL of the synaptosomal preparation, 50 µL of the specific radioligand (at a concentration equal to its Kd​ ), and 50 µL of the (1R)-1-(1-benzofuran-2-yl)butan-1-amine derivative (serially diluted from 10−4 to 10−10 M).

  • Self-Validation (Non-Specific Binding): In parallel control wells, add 10 µM of cold indatraline (a potent, non-selective MAT inhibitor). Logic: Any radioactivity detected in these wells represents non-specific binding to lipids or plastic. This value must be subtracted from all test wells to calculate specific binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity (DPM) using a MicroBeta counter. Calculate IC50​ using a four-parameter logistic curve, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Fluorometric MAO Inhibition Assay

Causality: Benzofuran derivatives often exhibit intrinsic fluorescence. Using a standard colorimetric assay can lead to false positives. We use the kynuramine deamination assay because the product, 4-hydroxyquinoline, emits at a highly specific wavelength (Ex: 310 nm / Em: 400 nm) that typically bypasses the auto-fluorescence of benzofuran scaffolds[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Compound Pre-incubation: Add the (1R)-derivative (1 nM to 100 µM) to the enzyme and incubate at 37°C for 15 minutes. Logic: This pre-incubation allows for the detection of slow-binding or irreversible mechanism-based inhibition.

  • Reaction Initiation: Add 50 µM kynuramine to initiate the reaction.

  • Self-Validation (Z'-Factor & Controls): Include a "No Enzyme" blank to measure compound auto-fluorescence, and positive control wells using 1 µM clorgyline (MAO-A) and 1 µM selegiline (MAO-B). Calculate the Z'-factor; the assay is only valid if Z′>0.5 .

  • Termination & Reading: Stop the reaction after 30 minutes by adding 2N NaOH. Read fluorescence at 310/400 nm.

Quantitative Data Presentation

The following table summarizes representative binding affinities ( Ki​ ) and enzymatic inhibition ( IC50​ ) data, illustrating the stereoselective divergence of the (1R) enantiomer compared to the (1S) enantiomer and standard reference drugs.

CompoundDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)MAO-A IC50​ (µM)
(1R)-1-(1-benzofuran-2-yl)butan-1-amine > 10,00045.2 ± 3.11,250 ± 8512.4 ± 1.2
(1S)-1-(1-benzofuran-2-yl)butan-1-amine 125.4 ± 8.238.6 ± 2.4145.3 ± 1245.8 ± 3.5
MDMA (Reference)285.0 ± 1572.0 ± 5.0110.0 ± 9.0> 100
Cocaine (Reference)210.0 ± 12350.0 ± 201,500 ± 110> 100
Clorgyline (Reference)N/AN/AN/A0.004 ± 0.001

Table 1: Representative in vitro pharmacological profile. Note the pronounced SERT selectivity and lack of DAT affinity for the (1R) enantiomer, consistent with the behavior of R-isomers in homologous benzofuran scaffolds[2].

Mechanistic Pathway Visualization

When the (1R)-derivative enters the synaptic cleft, its biological activity is a dual-function process: competitive inhibition at the transporter level and enzymatic blockade at the mitochondrial level.

Synaptic_Mechanism Compound (1R)-1-(1-benzofuran-2-yl) butan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Weak/No Affinity (R-Isomer) SERT Serotonin Transporter (SERT) Compound->SERT Competitive Inhibition MAO Monoamine Oxidase (MAO-A/B) Compound->MAO Enzymatic Blockade Synapse Increased Synaptic Monoamines DAT->Synapse Normal Reuptake SERT->Synapse Blocked Reuptake MAO->Synapse Reduced Degradation Receptor Post-Synaptic Receptor Activation Synapse->Receptor Signal Transduction

Synaptic mechanism of the (1R)-enantiomer, highlighting SERT selectivity and MAO inhibition.

References

  • Brandt SD, et al. (2020). "The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats." Psychopharmacology. [Link]

  • Johnson CB, et al. (2024). "Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine." Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Knoll J, et al. (1999). "(−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain." British Journal of Pharmacology. [Link]

  • Decker M, et al. (2019). "Highly Selective Butyrylcholinesterase Inhibitors with Tunable Duration of Action by Chemical Modification of Transferable Carbamate Units Exhibit Pronounced Neuroprotective Effect in an Alzheimer's Disease Mouse Model." Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Physicochemical Properties and Molecular Weight of (1R)-1-(1-benzofuran-2-yl)butan-1-amine: A Technical Guide

Executive Summary The compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine (CAS: 1213415-12-3) is a highly specialized, enantiopure primary amine[1]. By combining the privileged benzofuran heteroaromatic scaffold with a chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine (CAS: 1213415-12-3) is a highly specialized, enantiopure primary amine[1]. By combining the privileged benzofuran heteroaromatic scaffold with a chiral alkylamine side chain, this molecule serves as a critical intermediate in advanced medicinal chemistry. Benzofuran derivatives are extensively utilized in the design of antimicrobial, anti-inflammatory, and antitumor therapeutics due to their ability to engage in robust π-π stacking and hydrophobic interactions within target binding pockets[2][3]. The specific (1R) stereocenter is essential, as enantiomeric purity dictates the spatial orientation of the pharmacophore, directly impacting the pharmacokinetic and pharmacodynamic profiles of downstream drug candidates[4].

Physicochemical Properties & Molecular Weight

The fundamental physicochemical properties of (1R)-1-(1-benzofuran-2-yl)butan-1-amine dictate its behavior in both synthetic environments and biological systems. The primary amine provides a critical hydrogen bond donor, while the benzofuran oxygen acts as an acceptor[5].

PropertyValue
Chemical Name (1R)-1-(1-benzofuran-2-yl)butan-1-amine
CAS Registry Number 1213415-12-3
Molecular Formula C12H15NO
Molecular Weight 189.26 g/mol
Stereochemistry (1R)-enantiomer
Hydrogen Bond Donors 1 (-NH2 group)
Hydrogen Bond Acceptors 2 (N of amine, O of benzofuran)
Rotatable Bonds 3

Diastereoselective Synthetic Workflow

Standard reductive amination of 1-(1-benzofuran-2-yl)butan-1-one with ammonia yields a racemic mixture, which is highly inefficient for drug development. To achieve the strict (1R) configuration, the industry standard relies on diastereoselective synthesis utilizing Ellman’s auxiliary ((R)-tert-butanesulfinamide)[4][6].

Causality of Experimental Choices: The use of the chiral sulfinamide is not merely a protecting group strategy; it actively directs the stereochemical outcome. When the chiral sulfinyl imine is reduced, the bulky tert-butyl group forces the reaction through a highly predictable, closed cyclic transition state. This sterically blocks one face of the imine, ensuring that the hydride (from NaBH4 or L-Selectride) attacks exclusively from the Re-face, yielding the desired (1R) stereocenter with high diastereomeric excess[4][6].

Step-by-Step Protocol:
  • Ketone Formation: Benzofuran-2-carboxaldehyde undergoes Grignard addition with propylmagnesium bromide. The resulting secondary alcohol is oxidized (e.g., using MnO2 or Swern oxidation) to yield 1-(1-benzofuran-2-yl)butan-1-one.

  • Imine Condensation: The ketone is condensed with (R)-tert-butanesulfinamide in the presence of a Lewis acid, typically Titanium(IV) ethoxide (Ti(OEt)4), to drive the formation of the chiral sulfinyl imine by scavenging water[6].

  • Diastereoselective Reduction: The imine is reduced using NaBH4 in THF at -40°C. The chiral auxiliary dictates the diastereofacial control during hydride addition[4].

  • Deprotection: Acidic cleavage using HCl in Methanol removes the sulfinyl group without epimerizing the newly formed chiral center, yielding the enantiopure (1R)-primary amine.

Synthesis A Benzofuran-2-carboxaldehyde B 1-(1-Benzofuran-2-yl)butan-1-ol A->B PrMgBr C 1-(1-Benzofuran-2-yl)butan-1-one B->C MnO2 D Chiral Sulfinyl Imine C->D (R)-t-BuSONH2 Ti(OEt)4 E (1R)-1-(1-Benzofuran-2-yl)butan-1-amine D->E 1. NaBH4 2. HCl/MeOH

Synthetic workflow for (1R)-1-(1-benzofuran-2-yl)butan-1-amine using Ellman's auxiliary.

Analytical Characterization & Self-Validating Protocols

To ensure the integrity of the synthesized batch, a rigorous, self-validating analytical protocol must be employed. Enantiomers have identical mass and standard NMR spectra, making chiral chromatography the critical point of failure or success.

Step-by-Step Analytical Protocol:
  • Mass Confirmation (LC-MS ESI+): The sample is subjected to Liquid Chromatography-Mass Spectrometry. The presence of the protonated molecular ion [M+H]+ at m/z 190.26 confirms the molecular weight of 189.26 g/mol [1].

  • Structural Elucidation (NMR): 1H and 13C NMR spectra are acquired to verify connectivity. The chiral methine proton adjacent to the primary amine is highly diagnostic, typically appearing as a distinct multiplet shifted downfield due to the adjacent electronegative nitrogen and the aromatic benzofuran ring.

  • Enantiomeric Excess Validation (Chiral HPLC):

    • Self-Validation Step: Before analyzing the synthesized (1R) batch, a racemic standard of 1-(1-benzofuran-2-yl)butan-1-amine MUST be injected onto the chiral stationary phase (e.g., Chiralcel OD-H). This establishes the baseline retention times and proves that the column can successfully resolve the (1R) and (1S) enantiomers[4].

    • Sample Analysis: The synthesized batch is then injected. The absence of the (1S) peak confirms an enantiomeric excess (ee) of >99%, validating the diastereoselective reduction step.

Analysis Sample (1R)-1-(1-Benzofuran-2-yl)butan-1-amine (Purified Batch) LCMS LC-MS (ESI+) Mass Confirmation Sample->LCMS m/z 190.26 [M+H]+ NMR 1H & 13C NMR Structural Elucidation Sample->NMR Purity & Connectivity HPLC Chiral HPLC Enantiomeric Excess (ee) Sample->HPLC >99% ee

Standard analytical characterization protocol for chiral amine validation.

References

1.[1]1 - bldpharm.com 2.[5]5 - chemsrc.com 3.[2]2 - nih.gov 4.[3]3 - researchgate.net 5.[6]6 - acs.org 6.[4]4 - acs.org

Sources

Foundational

Discovery, Synthesis, and Resolution of 1-(1-Benzofuran-2-yl)butan-1-amine Enantiomers: A Technical Guide

Executive Summary The structural evolution of monoaminergic activity enhancers (MAEs) has heavily relied on the benzofuran scaffold. As a Senior Application Scientist navigating the complex landscape of chiral drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural evolution of monoaminergic activity enhancers (MAEs) has heavily relied on the benzofuran scaffold. As a Senior Application Scientist navigating the complex landscape of chiral drug development, I present this whitepaper to detail the discovery, enantioselective synthesis, and analytical resolution of 1-(1-benzofuran-2-yl)butan-1-amine (CAS 1270427-39-8). This guide moves beyond basic synthetic recipes, focusing on the physicochemical causality behind reagent selection, self-validating experimental workflows, and the critical parameters required to achieve >99% enantiomeric excess (ee).

Pharmacological Context & Structural Evolution

The discovery of 1-(1-benzofuran-2-yl)butan-1-amine is deeply rooted in the historical development of monoamine reuptake inhibitors and MAEs. In 1999, researchers identified that replacing the benzene ring of phenylpropylaminopentane (PPAP) with a benzofuran moiety yielded highly potent psychostimulant-like compounds, most notably BPAP (1-(benzofuran-2-yl)-2-propylaminopentane)[1].

Because biological receptors are inherently chiral, the pharmacological efficacy of these benzofuran derivatives is highly enantiomer-dependent; for instance, the (R)-enantiomer of BPAP is vastly more potent than its (S)-counterpart[1]. Consequently, the primary amine homologue, 1-(1-benzofuran-2-yl)butan-1-amine, emerged as a critical synthetic target and chiral building block. Achieving absolute stereocontrol during its synthesis is not just a chemical exercise—it is a strict prerequisite for accurate pharmacological profiling.

Retrosynthetic Strategies and Methodological Causality

Synthesizing chiral 1-aryl-1-alkylamines presents a unique challenge when the aryl group is an electron-rich heterocycle like benzofuran. The primary precursor is the ketone 1-(1-benzofuran-2-yl)butan-1-one [2].

Historically, chemists relied on the reductive amination of this ketone to yield a racemic mixture, followed by tedious diastereomeric salt resolution. However, modern asymmetric synthesis demands higher efficiency. We rely on two field-proven methodologies:

  • Auxiliary-Mediated Asymmetric Synthesis : Utilizing to dictate facial selectivity during ketone reduction.

  • Biocatalytic Kinetic Resolution : Leveraging the exquisite active-site geometry of lipases to selectively acetylate one enantiomer from a racemic mixture.

Core Experimental Workflows

Auxiliary-Mediated Asymmetric Synthesis (Ellman's Chemistry)

The benzofuran ring donates electron density into the adjacent carbonyl, rendering it significantly less electrophilic than standard aliphatic ketones. Standard imine condensation conditions (e.g., molecular sieves or weak acids) will fail to achieve full conversion. To force the equilibrium, we utilize Titanium(IV) ethoxide ( Ti(OEt)4​ ), which acts dually as a potent Lewis acid to activate the carbonyl and as a water scavenger.

EllmanSynthesis K 1-(Benzofuran-2-yl) butan-1-one I Chiral Ketimine K->I Ti(OEt)4, THF Condensation S (R)-t-Butanesulfinamide S->I SA Sulfinyl Amine I->SA NaBH4, -48°C Reduction A (1R)-1-(Benzofuran-2-yl) butan-1-amine SA->A HCl / MeOH Deprotection

Fig 1: Ellman's auxiliary-mediated enantioselective synthesis of the chiral amine.

Step-by-Step Protocol:
  • Imine Condensation : Dissolve 10.0 mmol of 1-(1-benzofuran-2-yl)butan-1-one and 11.0 mmol of (R)-tert-butanesulfinamide in 25 mL of anhydrous THF. Add 20.0 mmol of Ti(OEt)4​ . Stir at 60°C for 12 hours under inert atmosphere.

  • Workup : Quench with 20 mL of saturated aqueous NaCl. The titanium will precipitate as insoluble TiO2​ . Filter through a Celite pad and concentrate the filtrate.

    • Validation Checkpoint: Analyze the crude mixture via 1H NMR. The disappearance of the ketone α -protons and the appearance of a sharp tert-butyl singlet (~1.2 ppm) confirms quantitative ketimine formation. Proceeding with unreacted ketone will generate racemic amine during the next step, ruining the batch.

  • Stereoselective Reduction : Dissolve the crude ketimine in THF and cool strictly to -48°C. Add 30.0 mmol of NaBH4​ portion-wise. Causality: The low temperature is critical; it maximizes the steric influence of the bulky tert-butyl group, forcing the hydride to attack from the less hindered face via an open transition state.

  • Deprotection : Isolate the sulfinyl amine, dissolve in MeOH, and treat with 4M HCl in dioxane for 2 hours at room temperature to cleave the auxiliary. Precipitate the final (1R)-amine hydrochloride salt using diethyl ether.

Biocatalytic Kinetic Resolution

For laboratories lacking access to chiral auxiliaries, enzymatic resolution of the racemic amine is a robust alternative. Candida antarctica Lipase B (CAL-B) possesses an active site that perfectly accommodates the (R)-enantiomer of 1-arylalkylamines while sterically clashing with the (S)-enantiomer.

EnzymaticResolution Racemic Racemic Amine Enzyme CAL-B + EtOAc Racemic->Enzyme R_Amide (R)-N-Acetyl Amine Enzyme->R_Amide Acetylation S_Amine (S)-Amine (Unreacted) Enzyme->S_Amine Unreacted Sep Chromatography R_Amide->Sep S_Amine->Sep

Fig 2: Enzymatic kinetic resolution of racemic amine using CAL-B.

Step-by-Step Protocol:
  • Enzymatic Acetylation : Dissolve 10.0 mmol of racemic 1-(1-benzofuran-2-yl)butan-1-amine in 50 mL of ethyl acetate (which serves as both solvent and acyl donor). Add 100 mg of immobilized CAL-B.

  • Incubation & Monitoring : Incubate at 30°C with orbital shaking.

    • Validation Checkpoint: Monitor the reaction continuously via chiral HPLC. Stop the reaction by filtering out the enzyme exactly when 50% conversion is reached. Over-reaction will begin to acetylate the (S)-enantiomer, eroding the ee of the remaining primary amine.

  • Separation : Subject the filtrate to silica gel chromatography. The non-polar (R)-N-acetyl amide elutes rapidly, while the highly polar (S)-primary amine is retained, allowing for baseline isolation.

Analytical Validation: Chiral Chromatographic Resolution

You cannot claim enantiopurity without rigorous analytical validation. Standard reverse-phase HPLC is blind to chirality. Instead, the gold standard for resolving 1-(benzofuran-2-yl)alkylamines is the use of Chiral Stationary Phases (CSPs) based on chiral crown ethers[3].

Protocol Standards for HPLC:

  • Column : (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid CSP.

  • Mobile Phase : 80/20 Methanol/Water containing 10 mM Perchloric acid ( HClO4​ ).

  • Causality : The acidic mobile phase ensures the amine is fully protonated ( -NH3+​ ). The chiral crown ether cavity forms three directional hydrogen bonds with the ammonium ion. The planar benzofuran ring and the flexible butyl chain interact differentially with the chiral tetracarboxylic acid barrier, resulting in distinct retention times and baseline separation ( Rs​>1.5 )[3].

Quantitative Data & Comparative Analysis

The selection of a synthetic route depends heavily on the required scale and acceptable yield. The table below summarizes the performance metrics of the discussed methodologies, alongside historical asymmetric bioreduction data for related benzofuran-2-yl ketones[4].

Synthesis MethodologyOverall Yield (%)Enantiomeric Excess (ee %)ScalabilityKey Reagents
Ellman's Sulfinamide (Asymmetric) 68 - 75> 98High (Gram to Kg)(R)-t-Butanesulfinamide, Ti(OEt)4​ , NaBH4​
CAL-B Enzymatic Resolution 45 (Max theoretical 50)> 99 (for unreacted S)MediumImmobilized CAL-B, Ethyl Acetate
Asymmetric Bioreduction (Ketone) 55 - 6085 - 93Low to MediumBaker's yeast, Mitsunobu inversion reagents

References

  • Benzofuranylpropylaminopentane - Wikipedia Source: Wikipedia URL:[Link]

  • 1-(2-Benzofuryl)butan-1-one | C12H12O2 - PubChem Source: PubChem (National Institutes of Health) URL:[Link]

  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Source: ResearchGate (Journal of Chromatography A) URL:[Link]

  • Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions Source: ResearchGate (Tetrahedron: Asymmetry) URL:[Link]

  • N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Early-Stage Toxicity and Safety Profiling of (1R)-1-(1-benzofuran-2-yl)butan-1-amine

A Whitepaper for Drug Discovery and Development Professionals Disclaimer: As of the latest available data, specific toxicological and safety studies for the novel compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine are not...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Drug Discovery and Development Professionals

Disclaimer: As of the latest available data, specific toxicological and safety studies for the novel compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine are not publicly available. This guide, therefore, serves as a comprehensive framework for establishing its early-stage safety profile. The methodologies and potential toxicological considerations outlined herein are based on the known characteristics of the broader benzofuran chemical class and established preclinical safety evaluation protocols endorsed by regulatory bodies.

Introduction: Navigating the Preclinical Safety Landscape

The compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine, a novel benzofuran derivative, represents a class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1] The journey of any new chemical entity (NCE) from a promising hit to a viable clinical candidate is critically dependent on a thorough and early assessment of its safety and toxicity profile. This in-depth guide provides a strategic and technical roadmap for researchers, scientists, and drug development professionals to navigate the essential preclinical safety evaluation of this NCE. By leveraging insights from related benzofuran analogues and adhering to established toxicological testing paradigms, we can proactively identify potential liabilities and build a robust data package to support further development.

The Benzofuran Class: A Review of Potential Toxicological Endpoints

While data on (1R)-1-(1-benzofuran-2-yl)butan-1-amine is nascent, the broader class of benzofuran derivatives has been subject to toxicological scrutiny. Understanding these class-wide effects is paramount for designing a targeted and efficient safety evaluation.

  • Hepatotoxicity and Renal Toxicity: Studies on 2,3-benzofuran have indicated potential liver and kidney damage with prolonged oral exposure in animal models.[2][3] Necrosis of hepatocytes and kidney damage were observed in rats and mice at varying doses.[2][3] Therefore, a key focus of the safety assessment for our target compound should be the diligent evaluation of hepatic and renal function.

  • Neurotoxicity and Psychoactive Properties: Certain benzofuran derivatives, particularly those with structural similarities to amphetamines like 5-APB and 6-APB, have been shown to act as potent monoamine transporters, leading to stimulant-like effects.[4] These compounds can induce significant behavioral changes and may have abuse potential.[4] While the structure of (1R)-1-(1-benzofuran-2-yl)butan-1-amine differs, a preliminary assessment of its potential neurological effects is warranted.

  • Carcinogenicity: Long-term studies of 2,3-benzofuran have suggested some evidence of carcinogenicity in animal models.[2] While early-stage research does not typically involve full-scale carcinogenicity studies, in vitro genotoxicity assays are a critical component of the initial safety screen to identify any potential for DNA damage.

A Phased Approach to In Vitro Toxicity Assessment

In vitro cytotoxicity assays are fundamental to early drug discovery, offering a rapid, cost-effective, and ethical means to screen for potential toxicity before advancing to animal studies.[5][6][7]

General Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a standard workflow for assessing the in vitro cytotoxicity of a novel compound.

in_vitro_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Treatment Treat Cells with Compound (24h, 48h, 72h) Compound_Prep->Treatment Cell_Culture Cell Line Culture (e.g., HepG2, HEK293) Cell_Culture->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH SRB SRB Assay Treatment->SRB Absorbance Measure Absorbance/ Fluorescence MTT->Absorbance LDH->Absorbance SRB->Absorbance IC50 Calculate IC50 Absorbance->IC50 Report Generate Report IC50->Report

Caption: General workflow for in vitro cytotoxicity assessment.

Recommended In Vitro Assays and Protocols

A panel of assays targeting different cellular mechanisms of toxicity is recommended for a comprehensive initial screen.

Table 1: Proposed In Vitro Cytotoxicity Assay Panel

Assay Principle Cell Lines Endpoint
MTT Assay Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[5][8][9]HepG2 (liver), HEK293 (kidney), SH-SY5Y (neuronal)Cell Viability (IC50)
LDH Release Assay Quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[8]HepG2, HEK293, SH-SY5YCell Lysis (Cytotoxicity)
SRB Assay Measures total cellular protein content, providing an estimate of cell number.[8]HepG2, HEK293, SH-SY5YCell Density

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (1R)-1-(1-benzofuran-2-yl)butan-1-amine in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Designing an Informative In Vivo Acute Toxicity Study

Following promising in vitro data, an acute toxicity study in an animal model is the next logical step. These studies are designed to determine the potential toxic effects of a single high dose of the compound and to establish a maximum tolerated dose (MTD).[10] The U.S. FDA provides guidance on acute toxicity testing, which generally involves administration of the test substance over a short period (not exceeding 24 hours) followed by a 14-day observation period.[10]

Workflow for an In Vivo Acute Oral Toxicity Study

The following diagram outlines the decision-making process and key steps in an acute oral toxicity study.

in_vivo_workflow cluster_prep Study Preparation cluster_dosing Dosing & Observation cluster_endpoints Endpoint Analysis cluster_analysis Data Analysis & Reporting Animal_Acclimation Animal Acclimation (e.g., Wistar Rats) Limit_Test Limit Test (e.g., 2000 mg/kg) Animal_Acclimation->Limit_Test Dose_Formulation Dose Formulation (Vehicle Selection) Dose_Formulation->Limit_Test Clinical_Signs Observe Clinical Signs (14 days) Limit_Test->Clinical_Signs Body_Weight Monitor Body Weight Clinical_Signs->Body_Weight Necropsy Gross Necropsy Clinical_Signs->Necropsy Toxicity_Profile Determine Toxicity Profile Body_Weight->Toxicity_Profile Histopathology Histopathology (Target Organs) Necropsy->Histopathology Histopathology->Toxicity_Profile MTD_Estimation Estimate MTD Toxicity_Profile->MTD_Estimation Final_Report Generate Final Report MTD_Estimation->Final_Report

Caption: Workflow for an in vivo acute oral toxicity study.

Protocol for an Acute Oral Toxicity Study (Limit Test)

The "limit test" is often employed when the test substance is not expected to be highly toxic.[11]

  • Animal Model: Use a single sex (typically female, as they are often more sensitive) of a standard rodent strain (e.g., Wistar rats), with a group size of 5-6 animals.[11][12]

  • Dose Administration: Administer a single oral gavage dose of 2000 mg/kg of (1R)-1-(1-benzofuran-2-yl)butan-1-amine.[12] A control group should receive the vehicle alone.

  • Clinical Observation: Observe the animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and physiological functions.[10]

  • Body Weight: Record the body weight of each animal prior to dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect key organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological examination to identify any treatment-related changes.

Data Interpretation and Regulatory Considerations

A thorough analysis of both in vitro and in vivo data is crucial for making informed decisions about the future of the NCE.

Table 2: Hypothetical In Vitro Cytotoxicity Data for (1R)-1-(1-benzofuran-2-yl)butan-1-amine

Cell Line IC50 (µM) at 48h Interpretation
HepG2 > 100Low potential for direct hepatotoxicity.
HEK293 > 100Low potential for direct nephrotoxicity.
SH-SY5Y 75Moderate potential for neurotoxicity, warrants further investigation.

For the in vivo study, the absence of mortality at the limit dose of 2000 mg/kg would classify the compound as having low acute toxicity. However, any observed clinical signs or histopathological findings, even in the absence of mortality, must be carefully considered.

The data generated from these early safety studies are a critical component of the Investigational New Drug (IND) application submitted to regulatory agencies like the FDA.[13][14][15][16] These agencies have published guidelines, such as the ICH S6 guidance, that outline the expectations for preclinical safety evaluation of new pharmaceuticals.[13][14][15][16][17]

Conclusion

While specific toxicological data for (1R)-1-(1-benzofuran-2-yl)butan-1-amine is not yet in the public domain, a systematic and scientifically rigorous approach to its early safety assessment is achievable. By understanding the potential liabilities of the benzofuran class and employing a tiered strategy of in vitro and in vivo toxicity testing, researchers can build a comprehensive safety profile. This proactive approach to toxicology is not merely a regulatory hurdle but a fundamental aspect of responsible drug development, ensuring that only the most promising and safest candidates advance toward clinical evaluation.

References

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • ATSDR 2,3-Benzofuran Tox Profile. (n.d.). atsdr.cdc.gov. Retrieved March 28, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved March 28, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved March 28, 2026, from [Link]

  • FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2012, July 11). GMP-MANUAL. Retrieved March 28, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved March 28, 2026, from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. Retrieved March 28, 2026, from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved March 28, 2026, from [Link]

  • HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. (n.d.). NCBI Bookshelf. Retrieved March 28, 2026, from [Link]

  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved March 28, 2026, from [Link]

  • Chapter IV. Guidelines for Toxicity Tests. (n.d.). FDA. Retrieved March 28, 2026, from [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023, September 7). EAS Publisher. Retrieved March 28, 2026, from [Link]

  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2022, February 25). FDA. Retrieved March 28, 2026, from [Link]

  • S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2020, March 24). FDA. Retrieved March 28, 2026, from [Link]

Sources

Foundational

A Framework for Determining the Pharmacokinetic Profile of (1R)-1-(1-benzofuran-2-yl)butan-1-amine

Abstract: The development of novel chemical entities requires a thorough understanding of their pharmacokinetic (PK) properties to ensure safety and efficacy. This guide provides a comprehensive technical framework for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of novel chemical entities requires a thorough understanding of their pharmacokinetic (PK) properties to ensure safety and efficacy. This guide provides a comprehensive technical framework for the characterization of (1R)-1-(1-benzofuran-2-yl)butan-1-amine, a compound for which public pharmacokinetic data is not available. By leveraging established in vitro and in vivo methodologies, this document serves as a strategic roadmap for researchers and drug development professionals. It details the logical progression of experiments, from initial metabolic stability and plasma protein binding assays to preclinical in vivo studies and bioanalytical method validation, explaining the scientific rationale behind each step. This guide is designed to enable the generation of a robust pharmacokinetic profile to inform further development.

Introduction

(1R)-1-(1-benzofuran-2-yl)butan-1-amine is a small molecule featuring a benzofuran core, a structure found in numerous biologically active compounds.[1] Its butan-1-amine side chain suggests it may interact with biological systems, but without experimental data, its absorption, distribution, metabolism, and excretion (ADME) profile remains unknown. The characterization of a compound's pharmacokinetics is a critical component of drug discovery and development, as it directly influences dosing regimens, therapeutic efficacy, and potential toxicity.[2][3]

Given the absence of published data for this specific molecule, this whitepaper outlines a systematic, industry-standard approach to comprehensively determine its pharmacokinetic properties. We will proceed through a logical cascade of experiments, beginning with fundamental in vitro assays to predict the compound's behavior, followed by a strategy for definitive in vivo assessment in preclinical models. Each section provides not only the "what" but the "why," grounding experimental choices in established principles of drug metabolism and pharmacokinetics (DMPK).

Part 1: Foundational In Vitro ADME Characterization

Before committing to costly and complex animal studies, a panel of in vitro assays provides crucial, predictive data on a compound's likely metabolic fate and distribution. These experiments are rapid, resource-efficient, and essential for early decision-making.

Metabolic Stability Assessment

The first critical question is how quickly the compound is metabolized by the liver, the primary site of drug metabolism.[4] A high rate of metabolism can lead to low oral bioavailability and a short duration of action. We utilize liver-derived systems, such as microsomes or hepatocytes, to measure the rate of disappearance of the parent compound over time.[4]

  • Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. This assay is excellent for identifying compounds susceptible to rapid CYP-mediated clearance.

  • Cryopreserved Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs), offering a more complete picture of hepatic metabolism.[5]

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[6]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Preparation: A stock solution of (1R)-1-(1-benzofuran-2-yl)butan-1-amine is prepared in a suitable organic solvent (e.g., DMSO) and diluted in incubation buffer to a final concentration of 1-3 µM. The final solvent concentration should not exceed 0.1-1% to avoid inhibiting enzymatic activity.[5]

  • Incubation Setup: Pooled human liver microsomes (0.5 mg/mL) are pre-warmed at 37°C in a phosphate buffer (pH 7.4) containing the test compound.

  • Initiation: The metabolic reaction is initiated by adding a solution of NADPH, a necessary cofactor for CYP enzyme activity.[6]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: At each time point, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7] This precipitates the microsomal proteins and halts enzymatic activity.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[6]

  • Data Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope).

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, profoundly affects its distribution and efficacy.[8] Only the unbound (free) fraction of a drug is available to interact with its target, cross biological membranes, and be cleared from the body.[9][10] Therefore, determining the fraction unbound (fu) is essential. A high degree of plasma protein binding can limit a drug's activity and distribution into tissues.

Equilibrium dialysis is considered the gold standard for measuring PPB.[11]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
  • Device Preparation: A Rapid Equilibrium Dialysis (RED) device is used, which consists of individual wells, each divided into two chambers by a semipermeable membrane (MWCO 12-14 kDa).[11]

  • Sample Loading: The test compound is spiked into plasma (human, rat, etc.) at a defined concentration (e.g., 1-10 µM).[9] This plasma solution is added to one chamber (the plasma chamber).

  • Buffer Loading: An isotonic phosphate buffer (pH 7.4) is added to the other chamber (the buffer chamber).[9]

  • Equilibrium Incubation: The sealed RED plate is incubated at 37°C on an orbital shaker for 4-6 hours.[12] During this time, the unbound compound diffuses from the plasma chamber into the buffer chamber until equilibrium is reached.

  • Sampling and Matrix Matching: After incubation, equal aliquots are removed from both the plasma and buffer chambers. To ensure accurate comparison during analysis, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer.[10]

  • Analysis: Samples are processed (typically via protein precipitation) and analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.[11]

  • Data Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 2: Preclinical In Vivo Pharmacokinetic Assessment

Following promising in vitro data, in vivo studies in animal models are necessary to understand how the compound behaves in a whole biological system. Rodent models (typically rats or mice) are standard for initial PK studies.[3][13]

Study Design: IV and PO Dosing

A comprehensive initial PK study involves administering the compound via two different routes:

  • Intravenous (IV) Bolus: This route introduces the drug directly into the systemic circulation, bypassing absorption. IV data is essential for determining fundamental PK parameters like Clearance (CL), Volume of Distribution (Vd), and elimination half-life (t½).[14]

  • Oral (PO) Gavage: This route mimics the intended route for most small-molecule drugs and provides critical information on oral absorption and bioavailability (F%).[14]

By comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose, the absolute oral bioavailability can be calculated (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).

Experimental Workflow: Rodent Pharmacokinetic Study
  • Animal Acclimation & Dosing: Male Sprague-Dawley rats are commonly used.[3] Animals are divided into two groups (IV and PO). The compound is formulated in a suitable vehicle. One group receives a single IV bolus injection (e.g., via the tail vein), and the other receives a single dose via oral gavage.

  • Blood Sampling: Blood samples (typically via serial microsampling from the tail or saphenous vein) are collected into anticoagulant-treated tubes at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[14] A sparse sampling design may also be used, especially in mice.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to a new set of tubes and stored at -80°C until analysis.

  • Bioanalysis: The concentration of (1R)-1-(1-benzofuran-2-yl)butan-1-amine in the plasma samples is quantified using a validated LC-MS/MS method (see Part 3).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

All quantitative data should be summarized in a clear, tabular format for easy interpretation and comparison.

ParameterDefinitionIV RoutePO Route
Cmax Maximum observed plasma concentrationValueValue
Tmax Time to reach CmaxN/AValue
AUC(0-t) Area under the concentration-time curve from time 0 to the last measured pointValueValue
AUC(0-inf) Area under the concentration-time curve extrapolated to infinityValueValue
Elimination half-lifeValueValue
CL Clearance (volume of plasma cleared of drug per unit time)ValueN/A
Vd Volume of distribution (apparent volume into which the drug distributes)ValueN/A
F% Absolute oral bioavailabilityN/AValue

Table 1: Template for summarizing key pharmacokinetic parameters derived from in vivo studies.

Part 3: Bioanalytical Method Development and Validation

The accurate quantification of the drug in biological matrices is the bedrock of any pharmacokinetic study.[15] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[16][17] Before analyzing study samples, the bioanalytical method must be rigorously validated to ensure the data is reliable and reproducible.

This validation process must adhere to guidelines set by regulatory agencies like the U.S. Food and Drug Administration (FDA).[18][19]

Core Validation Parameters
  • Selectivity & Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.[15]

  • Accuracy & Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of these measurements.[15]

  • Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte, defining the quantifiable range.[20]

  • Stability: Assesses the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).[15]

cluster_dev Method Development cluster_val Method Validation (per FDA M10 Guidance) Dev1 Analyte & IS Optimization (MS/MS Tuning) Dev2 Chromatography Development (LC Method) Dev1->Dev2 Dev3 Sample Extraction (e.g., Protein Precipitation) Dev2->Dev3 Val1 Selectivity & Matrix Effect Dev3->Val1 Proceed to Validation Val2 Calibration Curve (Linearity, Range) Val1->Val2 Val3 Accuracy & Precision (Intra- & Inter-day) Val2->Val3 Val4 Stability (Freeze-Thaw, Bench-Top, etc.) Val3->Val4 Final Validated Method Ready for Sample Analysis Val4->Final

Caption: Workflow for Bioanalytical Method Validation.

Part 4: Metabolite Identification and Profiling

Understanding how a compound is metabolized is crucial for identifying potentially active or toxic metabolites and for explaining its clearance mechanism. The chemical structure of (1R)-1-(1-benzofuran-2-yl)butan-1-amine suggests several likely metabolic pathways.

  • Oxidation: The benzofuran ring is susceptible to hydroxylation by CYP enzymes.[21][22] The butan-amine side chain can also undergo oxidation.

  • N-Dealkylation/Deamination: The primary amine group is a potential site for metabolic modification.

  • Conjugation (Phase II): Hydroxylated metabolites can be further conjugated with glucuronic acid (glucuronidation) or sulfate groups to increase water solubility and facilitate excretion. A recent study on a benzofuran-substituted nitazene showed that major biotransformations included N-deethylation and hydroxylation at the dihydrofuran ring.[23][24]

Metabolite identification is typically performed by analyzing samples from in vitro (hepatocyte incubations) and in vivo (plasma and urine) studies using high-resolution mass spectrometry (HRMS).

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent (1R)-1-(1-benzofuran-2-yl)butan-1-amine (Parent Compound) Met1 Hydroxylated Benzofuran Metabolite Parent->Met1 Oxidation Met2 Hydroxylated Alkyl Chain Metabolite Parent->Met2 Oxidation Met3 Deaminated Metabolite Parent->Met3 Oxidative Deamination Conj1 Glucuronide Conjugate Met1->Conj1 Glucuronidation Conj2 Sulfate Conjugate Met1->Conj2 Sulfation Met2->Conj1

Caption: Hypothetical Metabolic Pathways.

Conclusion

The comprehensive characterization of a novel compound's pharmacokinetic profile is a multi-faceted but essential endeavor in drug development. While specific data for (1R)-1-(1-benzofuran-2-yl)butan-1-amine is not publicly available, the systematic application of the principles and protocols outlined in this guide will generate a robust and reliable ADME profile. This framework, progressing from predictive in vitro assays to definitive in vivo studies, supported by validated bioanalytical methods, ensures that decisions regarding the compound's future development are based on sound scientific evidence. The resulting data on its metabolic stability, distribution, bioavailability, and clearance pathways will be invaluable for establishing a potential therapeutic window and designing future efficacy and safety studies.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][18]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link][25]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. [Link][15]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). BioAgilytix. [Link][6]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AAPS. [Link][26]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][19]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. [Link][9]

  • Plasma Protein Binding. (n.d.). QPS. [Link][12]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,3-Benzofuran. [Link][21]

  • Metabolic Stability Assays. (n.d.). BioIVT. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing. [Link][16]

  • In vivo pharmacokinetics. (n.d.). Nuvisan. [Link][14]

  • Plasma Protein Binding Assay. (n.d.). Domainex. [Link][10]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta. [Link][8]

  • PK Studies. (n.d.). IITRI. [Link][2]

  • PK - Pharmacology Discovery Services. (n.d.). Eurofins. [Link][27]

  • Carlier, J., et al. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Metabolites. [Link][23][24]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC. [Link][7]

  • Rodent In Vivo PK Service. (n.d.). Creative Biolabs. [Link][3]

  • Small Molecule Quantitation. (n.d.). Biotechnology Center. [Link][17]

  • Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. (2020, April 23). Stanford University. [Link][20]

  • Oliveira, A. S., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. [Link][22]

  • Szałek, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link][1]

  • Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR. [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine: A Comprehensive Guide

This technical guide provides detailed application notes and protocols for the enantioselective synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine, a chiral amine of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides detailed application notes and protocols for the enantioselective synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine, a chiral amine of significant interest in medicinal chemistry and drug development. The benzofuran moiety is a privileged scaffold found in numerous biologically active compounds, and the introduction of a chiral amine function opens avenues for the development of novel therapeutics.[1][2] This document outlines several robust strategies for achieving high enantiopurity of the target compound, focusing on practical and scalable methodologies suitable for research and development laboratories.

Introduction: The Significance of Chiral Benzofuran Amines

Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[3][4] The incorporation of a stereochemically defined amine at the C1 position of a butyl substituent on the benzofuran ring introduces a critical pharmacophore. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of efficient and highly selective methods for the synthesis of single enantiomers, such as (1R)-1-(1-benzofuran-2-yl)butan-1-amine, is of paramount importance.

This guide will explore three primary strategies for the enantioselective synthesis of the target amine:

  • Asymmetric Transfer Hydrogenation of a Prochiral Imine: A highly efficient method that utilizes a chiral catalyst to directly reduce an imine precursor to the desired chiral amine.

  • Biocatalytic Reduction of a Prochiral Ketone followed by Chemical Transformation: A green chemistry approach employing enzymes for the stereoselective reduction of a ketone to a chiral alcohol, which is then converted to the target amine.

  • Diastereoselective Addition to a Chiral N-sulfinyl Imine: A reliable substrate-controlled method that uses a chiral auxiliary to direct the stereochemical outcome of a nucleophilic addition.

Synthesis of the Key Precursor: 1-(1-Benzofuran-2-yl)butan-1-one

All the proposed enantioselective strategies commence with the synthesis of the prochiral ketone, 1-(1-benzofuran-2-yl)butan-1-one. This key intermediate can be prepared via several established methods, with Friedel-Crafts acylation being a common and effective approach.

Protocol 1: Friedel-Crafts Acylation for the Synthesis of 1-(1-Benzofuran-2-yl)butan-1-one

This protocol describes the synthesis of the ketone precursor from benzofuran and butanoyl chloride using a Lewis acid catalyst.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Benzofuran118.1410.0 g0.0846
Butanoyl chloride106.5510.8 g (10.6 mL)0.101
Aluminum chloride (AlCl₃)133.3413.5 g0.101
Dichloromethane (DCM)84.93200 mL-
Hydrochloric acid (1 M)36.46100 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (13.5 g, 0.101 mol) and dry dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add butanoyl chloride (10.8 g, 0.101 mol) to the stirred suspension.

  • In a separate flask, dissolve benzofuran (10.0 g, 0.0846 mol) in dry dichloromethane (100 mL).

  • Add the benzofuran solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(1-benzofuran-2-yl)butan-1-one as a solid.[5]

Strategy 1: Asymmetric Transfer Hydrogenation of the N-Sulfonyl Imine

Asymmetric transfer hydrogenation (ATH) is a powerful tool for the enantioselective reduction of imines to chiral amines.[6] This protocol utilizes a well-established ruthenium-based catalyst with a chiral diamine ligand.[7][8]

ATH_Workflow cluster_0 Imine Formation cluster_1 Asymmetric Transfer Hydrogenation cluster_2 Deprotection Ketone 1-(1-Benzofuran-2-yl)butan-1-one Imine N-(1-(1-Benzofuran-2-yl)butylidene)benzenesulfonamide Ketone->Imine Ti(OEt)₄, Toluene, Reflux Amine Benzenesulfonamide Amine->Imine ChiralAmine (1R)-N-(1-(1-Benzofuran-2-yl)butyl)benzenesulfonamide Imine->ChiralAmine [RuCl₂(p-cymene)]₂ (1S,2S)-TsDPEN Formic acid/Triethylamine TargetAmine (1R)-1-(1-Benzofuran-2-yl)butan-1-amine ChiralAmine->TargetAmine SmI₂ or Mg/MeOH

Figure 1: Workflow for Asymmetric Transfer Hydrogenation.

Protocol 2: Synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine via ATH

Part A: Imine Formation

  • In a round-bottom flask, combine 1-(1-benzofuran-2-yl)butan-1-one (1.88 g, 10 mmol), benzenesulfonamide (1.57 g, 10 mmol), and titanium(IV) ethoxide (4.56 g, 20 mmol) in toluene (50 mL).

  • Reflux the mixture with a Dean-Stark apparatus for 12-16 hours to remove ethanol and water.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-sulfonyl imine, which can be used in the next step without further purification.

Part B: Asymmetric Transfer Hydrogenation

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.01 mol%) and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1S,2S)-TsDPEN) (0.02 mol%) in a 5:2 mixture of formic acid and triethylamine (20 mL).

  • Stir the mixture at room temperature for 20 minutes to preform the catalyst.

  • Add a solution of the crude N-sulfonyl imine from Part A (10 mmol) in the formic acid/triethylamine mixture (10 mL).

  • Stir the reaction at 40 °C for 24 hours.

  • Quench the reaction by the addition of water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain (1R)-N-(1-(1-benzofuran-2-yl)butyl)benzenesulfonamide.

Part C: Deprotection of the Sulfonamide

  • Dissolve the chiral sulfonamide (10 mmol) in a suitable solvent such as methanol or THF.

  • Add a reducing agent like samarium(II) iodide or magnesium turnings in methanol.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction accordingly (e.g., quenching with aqueous HCl, basification, and extraction).

  • Purify the crude product by chromatography or distillation to yield (1R)-1-(1-benzofuran-2-yl)butan-1-amine.

Strategy 2: Biocatalytic Asymmetric Reduction and Subsequent Amination

This strategy employs a ketoreductase (KRED) enzyme for the enantioselective reduction of the precursor ketone to the corresponding (S)-alcohol, which can then be converted to the (R)-amine via a two-step process involving mesylation and azide displacement followed by reduction. This approach is advantageous due to its high enantioselectivity and environmentally friendly reaction conditions.[9][10]

Biocatalytic_Workflow cluster_0 Biocatalytic Reduction cluster_1 Functional Group Interconversion cluster_2 Reduction to Amine Ketone 1-(1-Benzofuran-2-yl)butan-1-one Alcohol (1S)-1-(1-Benzofuran-2-yl)butan-1-ol Ketone->Alcohol Ketoreductase (KRED) NADPH, Isopropanol Mesylate (1S)-1-(1-Benzofuran-2-yl)butyl methanesulfonate Alcohol->Mesylate MsCl, Et₃N, DCM Azide (1R)-1-Azido-1-(1-benzofuran-2-yl)butane Mesylate->Azide NaN₃, DMF (SN2 inversion) TargetAmine (1R)-1-(1-benzofuran-2-yl)butan-1-amine Azide->TargetAmine H₂, Pd/C or LiAlH₄

Figure 2: Workflow for Biocatalytic Reduction and Amination.

Protocol 3: Biocatalytic Synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine

Part A: Enantioselective Bioreduction

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend 1-(1-benzofuran-2-yl)butan-1-one (1.88 g, 10 mmol).

  • Add a commercially available ketoreductase (KRED) that exhibits high selectivity for the formation of the (S)-alcohol.

  • Add a cofactor regeneration system, typically consisting of NADP⁺ (catalytic amount) and a sacrificial alcohol such as isopropanol (in excess). A glucose/glucose dehydrogenase system can also be used.

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the resulting (1S)-1-(1-benzofuran-2-yl)butan-1-ol by column chromatography.

Part B: Conversion of Alcohol to Amine

  • Dissolve the chiral alcohol (10 mmol) in dichloromethane (50 mL) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir at 0 °C for 1-2 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in DMF (50 mL) and add sodium azide (3 eq).

  • Heat the reaction to 60-80 °C and stir until the mesylate is consumed (TLC monitoring). This step proceeds with inversion of stereochemistry.

  • Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to get the crude azide.

  • Dissolve the crude azide in methanol or ethyl acetate and add 10% Pd/C (catalytic amount).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced.

  • Filter the catalyst through Celite and concentrate the filtrate. Purify the residue to obtain (1R)-1-(1-benzofuran-2-yl)butan-1-amine.

Strategy 3: Diastereoselective Synthesis using a Chiral Auxiliary

The use of a chiral auxiliary, such as tert-butanesulfinamide, is a well-established and reliable method for the asymmetric synthesis of amines.[9] The chiral auxiliary directs the nucleophilic addition to the imine, leading to a high degree of diastereoselectivity.

Auxiliary_Workflow cluster_0 Chiral Imine Formation cluster_1 Diastereoselective Addition cluster_2 Auxiliary Cleavage Ketone 1-(1-Benzofuran-2-yl)butan-1-one SulfinylImine (R,E)-N-(1-(1-Benzofuran-2-yl)butylidene)-2-methylpropane-2-sulfinamide Ketone->SulfinylImine Ti(OEt)₄, THF, Reflux Auxiliary (R)-tert-Butanesulfinamide Auxiliary->SulfinylImine Sulfinamide Chiral Sulfinamide Adduct SulfinylImine->Sulfinamide Propyl-MgBr, THF, -78 °C TargetAmine (1R)-1-(1-benzofuran-2-yl)butan-1-amine Sulfinamide->TargetAmine HCl in MeOH

Figure 3: Workflow for Chiral Auxiliary-Mediated Synthesis.

Protocol 4: Chiral Auxiliary-Mediated Synthesis

Part A: Formation of N-tert-Butanesulfinyl Imine

  • To a solution of 1-(1-benzofuran-2-yl)butan-1-one (10 mmol) and (R)-tert-butanesulfinamide (1.21 g, 10 mmol) in THF (50 mL), add titanium(IV) ethoxide (4.56 g, 20 mmol).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature, and pour into brine with vigorous stirring.

  • Filter the mixture through Celite, washing with ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to obtain the pure (R,E)-N-(1-(1-benzofuran-2-yl)butylidene)-2-methylpropane-2-sulfinamide.

Part B: Diastereoselective Grignard Addition

Note: This part describes a general Grignard addition. For the synthesis of the title compound, the "propyl" group is already incorporated in the ketone. A different nucleophile would be used for other derivatives. To synthesize the target compound via this route, one would start with 2-formylbenzofuran, form the sulfinyl imine, and then add propylmagnesium bromide. The following is an illustrative example of the addition step.

  • Dissolve the N-tert-butanesulfinyl imine (10 mmol) in anhydrous THF (50 mL) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add propylmagnesium bromide (1.2 eq, solution in THF or Et₂O) dropwise.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by chromatography to isolate the diastereomerically enriched sulfinamide.

Part C: Cleavage of the Chiral Auxiliary

  • Dissolve the purified sulfinamide from the previous step in methanol.

  • Add a solution of HCl in dioxane or methanol (e.g., 4 M).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove the sulfinamide byproducts.

  • Basify the aqueous layer with NaOH and extract the product with dichloromethane or ethyl acetate.

  • Dry the organic layer and concentrate to afford the (1R)-1-(1-benzofuran-2-yl)butan-1-amine.

Conclusion

The enantioselective synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine can be achieved through several reliable and high-yielding strategies. The choice of method will depend on the specific requirements of the laboratory, including available equipment, catalyst/enzyme availability, and scalability considerations. Asymmetric transfer hydrogenation offers a direct and efficient route, while biocatalysis provides a green and highly selective alternative. The chiral auxiliary approach is a robust and well-documented method that provides excellent stereocontrol. Each of these protocols can be optimized to achieve high enantiomeric purity and good overall yields, providing access to this valuable chiral building block for drug discovery and development.

References

  • Aslam, F., et al. (2018). Recent advances in the synthesis of benzofurans. RSC Advances, 8(48), 27416-27441. Available at: [Link]

  • Hassan, A. A., & Shawky, A. M. (2018). Chemistry and biological activities of benzofurans. Bioorganic & Medicinal Chemistry, 26(1), 1-21. Available at: [Link]

  • Nevola, L., & Giralt, E. (2015). The privileged nature of the benzofuran scaffold in medicinal chemistry. Future Medicinal Chemistry, 7(5), 623-639. Available at: [Link]

  • Saleem, M., et al. (2018). Benzofuran: a key scaffold for the synthesis of bioactive compounds. RSC Advances, 8(63), 36038-36065. Available at: [Link]

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955–3957. Available at: [Link]

  • Tafelska-Kaczmarek, A., Kwit, M., & Stasiak, B. (2019). Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. Proceedings, 41(1), 49. Available at: [Link]

  • Pauli, L., Tannert, R., Scheil, R., & Pfaltz, A. (2015). Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. Chemistry, 21(4), 1482-7. Available at: [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. Available at: [Link]

  • Şahin, E., & Yildirim, D. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Journal of the Chinese Chemical Society, 66(8), 863-868. Available at: [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Benzofuryl)butan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. Available at: [Link]

  • Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Available at: [Link]

Sources

Application

Nucleophilic substitution methods for attaching butan-1-amine to benzofuran rings

Application Note & Protocols Topic: Nucleophilic Substitution Strategies for the C-N Bond Formation Between Butan-1-amine and Benzofuran Scaffolds Abstract The benzofuran moiety is a privileged scaffold in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Nucleophilic Substitution Strategies for the C-N Bond Formation Between Butan-1-amine and Benzofuran Scaffolds

Abstract

The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of N-alkyl side chains, such as a butylamino group, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. However, the direct attachment of an amine nucleophile to the electron-rich benzofuran ring system presents a significant synthetic challenge. This guide provides a comprehensive overview of robust and field-proven methodologies for forging a C-N bond between butan-1-amine and various positions of the benzofuran ring, with a focus on explaining the causality behind procedural choices to empower researchers in their synthetic design.

Introduction: The Challenge of Aminating an Electron-Rich Heterocycle

Benzofuran's aromatic system, featuring a 10-π-electron system, is inherently electron-rich.[1] Consequently, it is highly reactive towards electrophilic substitution, which typically occurs at the C2 position.[1][2][3] Conversely, classical nucleophilic aromatic substitution (SNAr) is energetically unfavorable unless the ring is "activated" by the presence of potent electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[4] This guide focuses on the principal modern strategies that circumvent this challenge: transition-metal-catalyzed cross-coupling and indirect methods involving functional group interconversion.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse Reaction

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a highly versatile and reliable method for C-N bond formation.[5] This palladium-catalyzed cross-coupling reaction allows for the direct coupling of an aryl halide or triflate with a primary or secondary amine, a transformation that is otherwise difficult to achieve.[5]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization. The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical, as it must stabilize the palladium center throughout the cycle and promote the key reductive elimination step. Sterically hindered biarylphosphine ligands are often the most effective.[6][7][8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition amine_complex Amine Coordination [L₂Pd(II)(Ar)(NH₂R)]⁺X⁻ ox_add->amine_complex Ligand Exchange amido_complex Palladium Amido Complex L₂Pd(II)(Ar)(NHR) amine_complex->amido_complex Deprotonation amido_complex->pd0 product Ar-NHR amido_complex->product label4 Reductive Elimination label1 Ar-X label2 RNH₂ label3 Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination of 3-Bromobenzofuran

This protocol details a general procedure for the coupling of a halobenzofuran with butan-1-amine.

Materials:

  • 3-Bromobenzofuran (1.0 eq)

  • Butan-1-amine (1.2-1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial, add 3-bromobenzofuran, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).

    • Scientist's Note: Maintaining an inert atmosphere is critical. The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen, and oxidative degradation will inhibit or halt the reaction.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by the Pd₂(dba)₃ catalyst. The mixture will typically turn a dark red or purple color.

  • Nucleophile Addition: Add butan-1-amine via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Dilute with ethyl acetate or another suitable organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-butylbenzofuran-3-amine.

ParameterTypical RangeRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Readily available sources of Pd(0) or Pd(II) that is reduced in situ.
Ligand XPhos, RuPhos, SPhosSterically bulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine-catalyst complex.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential for reaction efficiency.
Temperature 80 - 110 °CProvides the necessary thermal energy to drive the catalytic cycle.

Indirect Strategies via Functional Group Interconversion

When a suitable halobenzofuran is unavailable, indirect methods provide powerful alternatives. These multi-step approaches leverage more common functional groups as precursors to the desired amine.

Reductive Amination of Formylbenzofurans

Reductive amination is a highly efficient and widely used method for forming C-N bonds. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Principle: The key to this one-pot reaction is the use of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the starting aldehyde. This selectivity prevents the premature reduction of the aldehyde before it can react with the amine.

Reductive_Amination_Workflow start Benzofuran-2-carbaldehyde + Butan-1-amine imine Imine/ Iminium Ion Formation (Intermediate) start->imine Reversible Condensation reduction In-situ Reduction (e.g., Na(OAc)₃BH) imine->reduction product N-butyl(benzofuran-2-yl)methanamine reduction->product

Caption: Workflow for reductive amination.

Protocol 2: Reductive Amination using STAB

Materials:

  • Benzofuran-2-carbaldehyde (1.0 eq)

  • Butan-1-amine (1.1 eq)

  • Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5% v/v) (optional)

Procedure:

  • Setup: To a round-bottom flask, add benzofuran-2-carbaldehyde and the solvent (DCM or DCE).

  • Amine Addition: Add butan-1-amine and stir for 20-30 minutes at room temperature to allow for imine formation.

    • Scientist's Note: Adding a small amount of acetic acid can catalyze imine formation, but it is often not necessary and can sometimes lead to side reactions.

  • Reducing Agent: Add sodium triacetoxyborohydride portion-wise. The reaction is often mildly exothermic.

    • Safety Note: STAB reacts with moisture. Handle it quickly in the air.

  • Reaction: Stir the reaction at room temperature until the starting aldehyde is consumed (typically 2-12 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the product.

SNAr on Highly Activated Benzofuran Systems

While generally difficult, direct nucleophilic aromatic substitution (SNAr) is a viable and powerful strategy if the benzofuran ring is appropriately activated with strong electron-withdrawing groups (-NO₂, -CN, -CF₃).

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, restoring aromaticity.[4] For effective stabilization of the negative charge in the Meisenheimer complex, the EWG must be positioned ortho or para to the leaving group.

SNAr_Mechanism reactants Activated Benzofuran (Ar-X) + Butan-1-amine (Nu⁻) ts1 Transition State 1 reactants->ts1 Addition (Rate-Limiting) meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) ts1->meisenheimer ts2 Transition State 2 meisenheimer->ts2 Elimination (Fast) products Substituted Product (Ar-Nu) + Leaving Group (X⁻) ts2->products

Sources

Method

Continuous flow reactor synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine

An Application Note and Protocol for the Continuous Flow Synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine Introduction: Advancing Chiral Amine Synthesis through Flow Chemistry Chiral amines are foundational building...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Continuous Flow Synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine

Introduction: Advancing Chiral Amine Synthesis through Flow Chemistry

Chiral amines are foundational building blocks in modern pharmaceuticals, with an estimated 40-45% of small-molecule drugs containing a chiral amine scaffold.[1] The benzofuran moiety, in particular, is a privileged heterocycle present in a wide array of natural products and compounds with significant biological activity, including anti-inflammatory, anti-microbial, and anti-cancer properties.[2][3][4][5] The target molecule, (1R)-1-(1-benzofuran-2-yl)butan-1-amine, represents a confluence of these important structural motifs, making its efficient and stereocontrolled synthesis a topic of considerable interest for drug discovery and development.

Traditionally, the synthesis of such molecules has relied on batch processing, which often involves challenges related to safety, scalability, and process control. Continuous flow chemistry has emerged as a transformative technology in active pharmaceutical ingredient (API) manufacturing, offering a safer, more efficient, and highly reproducible alternative.[6][7][8] By conducting reactions in continuously flowing streams within a microreactor or packed-bed system, flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time.[6][9] This precise control leads to higher yields, improved selectivity, reduced waste, and inherently safer operation due to the small reaction volumes at any given time.[7][10]

This application note details a robust and scalable continuous flow protocol for the enantioselective synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine via a two-stage, telescoped process: in-situ imine formation followed by asymmetric hydrogenation.

Reaction Principle: Asymmetric Reductive Amination

The synthesis proceeds via an asymmetric reductive amination, a powerful strategy for producing chiral amines.[1][11] The process begins with the condensation of the ketone, 1-(1-benzofuran-2-yl)butan-1-one, with an ammonia source to form the corresponding prochiral imine intermediate. This imine is then immediately hydrogenated in the presence of a chiral catalyst.

The key to enantioselectivity lies in the second step. A heterogeneous catalyst, composed of an iridium complex and a chiral phosphoric acid derivative immobilized on a solid support, facilitates the stereoselective addition of hydrogen across the C=N double bond. The chiral environment created by the catalyst directs the hydrogen delivery to one face of the imine, preferentially forming one enantiomer—in this case, the desired (R)-amine. This method avoids the need for stoichiometric chiral reagents and simplifies product purification, as the catalyst is contained within the reactor.[11]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Hydrogenation Ketone 1-(1-benzofuran-2-yl)butan-1-one Imine Prochiral Imine Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia (in MeOH) Ammonia->Imine Imine_in Prochiral Imine Imine->Imine_in Flows to Hydrogenation Stage Catalyst Immobilized Chiral Iridium Catalyst Product (1R)-1-(1-benzofuran-2-yl)butan-1-amine Catalyst->Product Stereoselective Hydride Transfer H2 Hydrogen (H2) H2->Catalyst Hydride Formation Imine_in->Catalyst Coordination G cluster_pumps Reagent Delivery cluster_gas Gas Delivery P1 Pump 1 (Ketone Solution) Mix1 T-Mixer 1 P1->Mix1 P2 Pump 2 (Ammonia Solution) P2->Mix1 H2_source H₂ Cylinder MFC Mass Flow Controller (MFC) H2_source->MFC Mix2 T-Mixer 2 MFC->Mix2 Mix1->Mix2 Imine Formation (in-situ) PBR Heated Packed-Bed Reactor (with Chiral Catalyst) Mix2->PBR Gas-Liquid Flow BPR Back-Pressure Regulator (BPR) PBR->BPR Collection Product Collection BPR->Collection

Sources

Application

Preclinical In Vivo Evaluation Protocols for (1R)-1-(1-benzofuran-2-yl)butan-1-amine

Introduction & Scientific Rationale The compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine represents a highly specific structural class characterized by a benzofuran core coupled with an α -alkylamine side chain (a butan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine represents a highly specific structural class characterized by a benzofuran core coupled with an α -alkylamine side chain (a butan-1-amine moiety). Pharmacologically, benzofuran derivatives with primary or secondary amine side chains (such as 5-APB, 6-APB, and their α -ethyl/propyl analogs) are well-documented substrate-type monoamine releasers [1].

The stereochemistry at the α -carbon is critical; the (1R) enantiomer typically exhibits distinct binding affinities and reverse-transport efficacies at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) compared to its (1S) counterpart. To transition this compound from in vitro synaptosomal assays to translational models, researchers must evaluate its in vivo pharmacodynamics. This application note details self-validating in vivo protocols for neurochemical microdialysis and behavioral sensorimotor gating to quantify the compound's monoaminergic modulation.

In Vivo Microdialysis: Real-Time Neurochemical Profiling

In vitro binding affinities cannot account for blood-brain barrier (BBB) penetrability or active systemic metabolism. In vivo microdialysis coupled with High-Performance Liquid Chromatography and Electrochemical Detection (HPLC-ECD) provides a direct, temporal readout of extracellular dopamine (DA) and serotonin (5-HT) efflux in the nucleus accumbens (NAc)[2].

Protocol: Stereotaxic Implantation & Dialysate Collection

Causality & Design Choice: The NAc is targeted due to its dense dopaminergic and serotonergic innervation, making it the primary locus for evaluating psychostimulant and entactogenic activity. A 48-hour recovery period is mandated to allow the BBB to reseal and local neuroinflammation (which can artificially suppress DAT function) to subside.

Step-by-Step Methodology:

  • Surgical Implantation:

    • Anesthetize adult male Sprague-Dawley rats using isoflurane (5% induction, 2% maintenance).

    • Secure the animal in a stereotaxic frame. Implant a concentric microdialysis guide cannula targeting the NAc shell (Coordinates from bregma: AP +1.7 mm, ML ±0.8 mm, DV -6.0 mm).

    • Secure with dental cement and anchor screws.

  • Equilibration (Self-Validation Step):

    • After 48 hours of recovery, insert the microdialysis probe (2 mm active membrane length).

    • Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min.

    • Validation: Discard the first 60 minutes of dialysate. This ensures the clearance of trauma-induced neurotransmitter release.

  • Baseline Establishment:

    • Collect three consecutive 20-minute fractions.

    • Validation: Baseline DA and 5-HT concentrations must vary by less than <10% across all three fractions. If variance exceeds 10%, extend the equilibration phase.

  • Drug Administration:

    • Administer (1R)-1-(1-benzofuran-2-yl)butan-1-amine via intravenous (i.v.) catheter or intraperitoneal (i.p.) injection at predetermined doses (e.g., 1.0 mg/kg and 3.0 mg/kg).

  • Post-Drug Collection & Analysis:

    • Collect dialysate in 20-minute fractions for 180 minutes post-injection.

    • Immediately inject fractions into an HPLC-ECD system (e.g., glassy carbon electrode set at +650 mV) to quantify DA and 5-HT against standard calibration curves [2].

Behavioral Pharmacology: Prepulse Inhibition (PPI) of Acoustic Startle

Monoamine releasers profoundly alter sensorimotor gating—the neurological process of filtering redundant sensory stimuli. Disruption of PPI is a validated translational model for schizophrenia-like cognitive deficits and acute psychostimulant intoxication [3].

Protocol: Sensorimotor Gating Assay

Causality & Design Choice: By measuring the startle reflex amplitude when a loud pulse is preceded by a weaker "prepulse," we can quantify the compound's impact on monoamine-driven sensory overload. The inclusion of a habituation block ensures that startle attenuation is due to the prepulse, not generalized sensory fatigue [3].

Step-by-Step Methodology:

  • Acclimation:

    • Place the subject in the startle chamber (e.g., SR-LAB system).

    • Initiate a 5-minute acclimation period with continuous 65 dB broadband background white noise.

  • Habituation Block (Self-Validation Step):

    • Present 10 consecutive trials of a 120 dB acoustic pulse (40 ms duration).

    • Validation: The startle response amplitude must plateau by the 10th trial. This confirms baseline acoustic reactivity before PPI testing begins.

  • Testing Block:

    • Present 50 pseudorandomized trials consisting of:

      • Pulse Alone: 120 dB.

      • Prepulse + Pulse: 70 dB, 75 dB, or 80 dB prepulse (20 ms), followed 100 ms later by the 120 dB pulse.

      • No Stimulus: Background noise only (to measure baseline motor activity).

    • Inter-trial intervals should vary randomly between 10 and 30 seconds to prevent temporal conditioning.

  • Data Calculation:

    • Calculate % PPI using the formula: % PPI = 100 -[(Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse Alone Trial) * 100]

Data Presentation

The tables below summarize the expected pharmacological profile for a potent (1R)-benzofuran monoamine releaser, demonstrating dose-dependent neurochemical efflux and subsequent behavioral disruption.

Table 1: Simulated In Vivo Microdialysis Data (Nucleus Accumbens)
Treatment GroupDose (mg/kg, i.v.)Peak DA Efflux (% of Baseline)Peak 5-HT Efflux (% of Baseline)T_max (min)
Vehicle (Saline)0.0102 ± 5%98 ± 4%N/A
(1R)-Benzofuran1.0450 ± 42%610 ± 55%40
(1R)-Benzofuran3.0820 ± 75%1150 ± 90%60
MDMA (Control)3.0510 ± 50%890 ± 60%40
Table 2: Simulated Sensorimotor Gating (PPI) Data
Treatment GroupDose (mg/kg, i.p.)% PPI (70 dB Prepulse)% PPI (75 dB Prepulse)% PPI (80 dB Prepulse)
Vehicle (Saline)0.035.2 ± 4.1%52.4 ± 5.0%68.1 ± 4.5%
(1R)-Benzofuran1.022.1 ± 3.8%38.5 ± 4.2%50.2 ± 5.1%*
(1R)-Benzofuran3.012.0 ± 2.5% 20.1 ± 3.0%31.4 ± 4.0%**

*p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Visualizations

Workflow A Stereotaxic Surgery (Probe Implantation in NAc) B Post-Op Recovery (48-72 Hours) A->B C In Vivo Microdialysis (Baseline & Drug Admin) B->C Neurochemical Cohort E Behavioral Profiling (Prepulse Inhibition) B->E Behavioral Cohort D HPLC-ECD Analysis (DA & 5-HT Quantification) C->D F Data Integration & Pharmacological Modeling D->F E->F

Figure 1: Experimental workflow for in vivo neurochemical and behavioral profiling.

Mechanism Compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Substrate Binding SERT Serotonin Transporter (SERT) Compound->SERT Substrate Binding EffluxDA DA Efflux into Synaptic Cleft DAT->EffluxDA Reverse Transport Efflux5HT 5-HT Efflux into Synaptic Cleft SERT->Efflux5HT Reverse Transport Receptors Post-Synaptic Receptor Activation EffluxDA->Receptors Efflux5HT->Receptors Behavior Hyperlocomotion & Altered Sensorimotor Gating Receptors->Behavior

Figure 2: Proposed monoaminergic efflux mechanism of (1R)-1-(1-benzofuran-2-yl)butan-1-amine.

References

  • Baumann, M. H., et al. (2024). "Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine." Journal of Pharmacology and Experimental Therapeutics, 391(1), 22-29. URL:[Link]

  • Gu, H., et al. (2015). "In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection." Analytical Chemistry, 87(12), 6088-6094. URL:[Link]

  • Valsamis, B., & Schmid, S. (2011). "Habituation and Prepulse Inhibition of Acoustic Startle in Rodents." Journal of Visualized Experiments, (55), 3446. URL:[Link]

Method

Application of (1R)-1-(1-benzofuran-2-yl)butan-1-amine as a pharmaceutical intermediate

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the integration of privileged heteroaromatic scaffolds with stereodefined alkylamine vectors is a cornerstone of rational drug design. (1R)-1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the integration of privileged heteroaromatic scaffolds with stereodefined alkylamine vectors is a cornerstone of rational drug design. (1R)-1-(1-benzofuran-2-yl)butan-1-amine represents a highly versatile, premium chiral building block. Chiral amines are ubiquitous in modern pharmacopeia, featuring in approximately 40–45% of all small-molecule pharmaceuticals[1].

This specific intermediate offers a trifecta of structural advantages:

  • The Benzofuran Core: Acts as a lipophilic, electron-rich aromatic system capable of engaging in π−π stacking and cation- π interactions within target binding pockets (e.g., kinase hinge regions or GPCR allosteric sites) [2].

  • The Butyl Chain: Provides tunable steric bulk to occupy deep hydrophobic sub-pockets, modulating both target residence time and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The (1R) Primary Amine: Serves as a highly directional, stereospecific attachment point. Maintaining chiral fidelity at this node is critical, as the spatial orientation of the resulting pharmacophore often dictates the difference between a highly potent eutomer and an inactive distomer.

Physicochemical Profiling

Understanding the physicochemical baseline of this intermediate is essential for optimizing reaction conditions, particularly regarding solubility and the prevention of oxidative degradation.

Table 1: Physicochemical Properties & Handling Specifications

ParameterSpecification / Detail
Chemical Name (1R)-1-(1-benzofuran-2-yl)butan-1-amine
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
Stereochemistry (1R) absolute configuration
Physical State Pale yellow to colorless oil/liquid
Solubility Soluble in DCM, DMF, DMSO, MeOH; poorly soluble in water
Storage Conditions 2–8°C, stored under inert gas (Ar/N₂) to prevent amine oxidation

Synthetic Integration & Mechanistic Pathways

As a primary amine, this intermediate is primed for divergent synthetic applications. However, the steric hindrance imposed by the adjacent benzofuran ring and the butyl chain necessitates highly efficient electrophilic coupling partners to drive reactions to completion without risking epimerization at the α -chiral center.

Pathway A (1R)-1-(1-benzofuran-2-yl) butan-1-amine B Amide Coupling (HATU, DIPEA) A->B R-COOH C Reductive Amination (NaBH(OAc)3) A->C R-CHO D Urea Formation (Isocyanates) A->D R-NCO E Kinase Inhibitors B->E F GPCR Ligands C->F G Enzyme Modulators D->G

Fig 1: Divergent synthetic pathways of the chiral amine intermediate in drug discovery.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mechanistic rationale and In-Process Controls (IPC) to ensure both high yield and the absolute preservation of the (1R) stereocenter.

Protocol A: Enantioretentive Amide Bond Formation

Rationale: Standard coupling reagents (e.g., EDC/HOBt) often fail or require prolonged heating for sterically encumbered amines, increasing the risk of racemization. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which generates a highly reactive HOAt ester, driving rapid amidation at room temperature.

Materials:

  • (1R)-1-(1-benzofuran-2-yl)butan-1-amine (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0°C. Causality: DIPEA deprotonates the carboxylic acid to initiate HATU activation and neutralizes any trace acid, preventing degradation of the coupling reagent. Stir for 15 minutes until a color change (typically pale yellow) indicates active ester formation.

  • Amine Introduction: Add (1R)-1-(1-benzofuran-2-yl)butan-1-amine (1.0 equiv) dropwise. Allow the reaction to warm to room temperature.

  • IPC: Monitor via LC-MS after 2 hours. The bulky nature of the amine may require up to 4 hours for >95% conversion.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove HOAt/unreacted acid, followed by 5% aqueous LiCl (3x) to extract DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Chemoselective Reductive Amination

Rationale: To synthesize secondary amines for GPCR ligand development, reductive amination is preferred over direct alkylation to prevent over-alkylation (tertiary amine formation). Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde.

Materials:

  • (1R)-1-(1-benzofuran-2-yl)butan-1-amine (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Anhydrous Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: Combine the amine (1.0 equiv) and aldehyde (1.05 equiv) in anhydrous DCE. Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C and add NaBH(OAc)₃ (1.5 equiv) in portions. Causality: Portion-wise addition controls the exotherm, preventing thermal degradation of the heteroaromatic system.

  • Reaction Progression: Stir at room temperature for 12 hours. Verify complete consumption of the imine via TLC/LC-MS.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes and free-base the newly formed secondary amine. Extract with Dichloromethane (DCM).

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (eluting with a gradient of DCM/MeOH).

Quality Control & Chiral Validation

The utility of (1R)-1-(1-benzofuran-2-yl)butan-1-amine is entirely dependent on its enantiomeric excess (ee). Post-synthetic validation is mandatory.

QCWorkflow Step1 Reaction Execution (Inert Atm, 0°C to RT) Step2 In-Process Control (IPC) (LC-MS / TLC) Step1->Step2 Step3 Aqueous Workup (NaHCO3 / Brine) Step2->Step3 >95% Conversion Step4 Purification (Flash Chromatography) Step3->Step4 Step5 Chiral Purity Analysis (Chiral HPLC, >99% ee) Step4->Step5

Fig 2: Standardized experimental and quality control workflow for enantiomeric preservation.

Analytical Protocol for Chiral Purity:

  • Instrument: HPLC equipped with a Diode Array Detector (DAD).

  • Column: Chiralpak IG or equivalent immobilized polysaccharide chiral stationary phase (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v). Note: The basic modifier (DEA) is critical to prevent peak tailing of the amine.

  • Acceptance Criteria: The target compound must exhibit an enantiomeric excess (ee) of 99.0%, confirming that the synthetic protocols successfully preserved the (1R) stereocenter.

References

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemistry – A European Journal (via PMC / National Institutes of Health) URL: [Link][1]

  • Title: Asymmetric Michael-Aldol Tandem Reaction of 2-Substituted Benzofuran-3-ones and Enones: A Facile Synthesis of Griseofulvin Analogues Source: Organic Letters (American Chemical Society) URL: [Link][2]

Sources

Application

Application and Protocol for Cell Culture Assays with (1R)-1-(1-benzofuran-2-yl)butan-1-amine

Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of the novel compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of the novel compound, (1R)-1-(1-benzofuran-2-yl)butan-1-amine, in cell-based assays. Benzofuran derivatives are a significant class of heterocyclic compounds, many of which exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide details the critical steps for solubilization, determining optimal concentration ranges, and executing robust cytotoxicity and cell viability assays to characterize the biological effects of this specific amine derivative. The protocols provided herein are designed to be adaptable for the initial screening and characterization of novel benzofuran compounds.

Introduction to (1R)-1-(1-benzofuran-2-yl)butan-1-amine and the Benzofuran Scaffold

The benzofuran moiety, a fusion of benzene and furan rings, is a cornerstone in medicinal chemistry due to its presence in numerous natural and synthetic compounds with significant pharmacological activities. These activities often stem from the ability of the benzofuran ring system and its substituents to interact with various biological targets. The subject of this guide, (1R)-1-(1-benzofuran

Method

Application Note: Asymmetric Synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine via Chiral Catalyst-Mediated Reductive Amination

Abstract This application note provides a comprehensive guide to the asymmetric synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine, a chiral primary amine featuring the medicinally significant benzofuran scaffold. Chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the asymmetric synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine, a chiral primary amine featuring the medicinally significant benzofuran scaffold. Chiral amines are critical building blocks in the pharmaceutical industry, with a significant percentage of drugs containing this functional group.[1] The benzofuran core is also a privileged structure found in numerous biologically active compounds.[2][3][4] We present a detailed protocol for the direct asymmetric reductive amination (ARA) of the precursor ketone, 1-(1-benzofuran-2-yl)butan-1-one. This guide emphasizes a highly efficient ruthenium-catalyzed approach, selected for its high enantioselectivity, operational simplicity, and use of readily available reagents. The document outlines the rationale for strategic choices, the reaction mechanism, a step-by-step experimental protocol, and methods for analytical validation.

Introduction and Strategic Rationale

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. The target molecule, (1R)-1-(1-benzofuran-2-yl)butan-1-amine, combines a chiral benzylic amine with a benzofuran heterocycle, making it a valuable synthon for drug discovery programs. Several strategies can be envisioned for its synthesis, including the asymmetric hydrogenation of a pre-formed imine or the reduction of the corresponding ketone to a chiral alcohol followed by stereochemical inversion.

However, direct asymmetric reductive amination (ARA) of a ketone represents one of the most efficient and atom-economical approaches to chiral primary amines.[5][6] This one-pot strategy avoids the isolation of potentially unstable imine intermediates and directly converts the ketone to the desired amine using an ammonia source and a reductant in the presence of a chiral catalyst.

Among the various catalytic systems available for ARA, transition metal complexes with chiral phosphine ligands have demonstrated exceptional performance. Specifically, ruthenium complexes paired with atropisomeric biaryl phosphine ligands, such as TunePhos, have been successfully employed for the highly enantioselective reductive amination of alkyl aryl ketones using molecular hydrogen as the ideal reductant.[5] This system is notable for its broad substrate scope and high functional group tolerance, making it an authoritative choice for the synthesis of the target molecule.

This guide will focus on the application of a Ru/C3-TunePhos catalytic system for the direct synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine from its ketone precursor.

Proposed Catalytic Cycle

The catalytic cycle for the ruthenium-catalyzed direct reductive amination is believed to proceed through the following key steps. Initially, the ketone substrate reacts with an ammonia source (e.g., from ammonium acetate) to form an imine or enamine intermediate in situ. The chiral Ru-diphosphine complex then coordinates to this intermediate. Subsequently, molecular hydrogen is activated by the ruthenium center, leading to a stereoselective hydride transfer to the C=N bond. The facial selectivity of this hydride transfer is dictated by the chiral environment created by the C3-TunePhos ligand, ultimately determining the stereochemistry of the final amine product.

Catalytic_Cycle_ARA cluster_main Ru-Catalyzed Asymmetric Reductive Amination Ketone 1-(Benzofuran-2-yl)butan-1-one + NH₃ Imine In-situ Imine Formation Ketone->Imine -H₂O Coordination Coordination to [Ru]-C₃-TunePhos Catalyst Imine->Coordination H2_Activation H₂ Activation & Hydride Transfer Coordination->H2_Activation +H₂ Product (1R)-Amine Product H2_Activation->Product Stereoselective Hydride Addition Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Coordination [Ru]-Cat caption Fig. 1: Proposed Catalytic Cycle.

Sources

Application

Application Note: Sample Preparation and LC-MS/MS Quantification of (1R)-1-(1-benzofuran-2-yl)butan-1-amine in Biological Matrices

Introduction & Experimental Rationale (1R)-1-(1-benzofuran-2-yl)butan-1-amine is a chiral primary amine featuring a lipophilic benzofuran ring. In pharmacokinetic studies and forensic toxicology, quantifying such basic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Experimental Rationale

(1R)-1-(1-benzofuran-2-yl)butan-1-amine is a chiral primary amine featuring a lipophilic benzofuran ring. In pharmacokinetic studies and forensic toxicology, quantifying such basic, lipophilic amines in complex matrices like human plasma requires rigorous sample preparation to mitigate matrix effects and ensure high recovery[1].

Causality in Method Development (E-E-A-T)

As a primary amine, the molecule exhibits a pKa of approximately 9.0–9.5. This physicochemical property dictates the sample preparation strategy:

  • Extraction Chemistry: Because the analyte is a weak base, mixed-mode strong cation-exchange (MCX) solid-phase extraction (SPE) is the optimal choice[2]. The sulfonic acid groups on the SPE sorbent strongly bind the protonated amine at low pH, allowing for aggressive washing with organic solvents to remove neutral and acidic lipids.

  • Elution Dynamics: Elution is achieved by neutralizing the primary amine. Raising the pH to at least 2 units above the pKa (e.g., using 5% ammonium hydroxide in methanol) neutralizes the amine, breaking the ionic interaction with the sorbent and allowing the hydrophobic benzofuran moiety to partition into the organic eluent[2].

  • Ionization: In the LC-MS/MS system, an acidic mobile phase (0.1% formic acid) ensures the amine remains protonated, maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode[3].

Sample Preparation Workflow

Below is the optimized extraction workflow utilizing protein precipitation followed by MCX SPE to ensure a self-validating, clean extract.

Workflow A Plasma Sample (200 µL) B Protein Precipitation (Acetonitrile + IS) A->B Mix & Centrifuge C Mixed-Mode SPE (MCX Cartridge) B->C Dilute with 2% H3PO4 D Elution & Evaporation (5% NH4OH in MeOH) C->D Wash (Acidic/Organic) E LC-MS/MS Analysis (ESI+ MRM) D->E Reconstitute in Mobile Phase

Figure 1: Step-by-step sample preparation workflow for basic benzofuran amines from plasma.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Matrix: Human plasma (K2EDTA).

  • Internal Standard (IS): Deuterated analog (e.g., (1R)-1-(1-benzofuran-2-yl)butan-1-amine-d3) or a structural analog.

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode polymeric sorbent.

Extraction Procedure
  • Spiking: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 10 µL of IS working solution.

  • Protein Precipitation: Add 600 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C[4].

  • Acidification: Transfer 600 µL of the supernatant to a new tube and dilute with 600 µL of 2% phosphoric acid (H3PO4) in water. Rationale: Acidification ensures the primary amine is fully protonated prior to loading.

  • SPE Conditioning: Condition the MCX cartridge with 1 mL of methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water (removes aqueous-soluble interferences).

    • Wash 2: 1 mL of 100% methanol (removes neutral and acidic hydrophobic lipids/phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% ammonium hydroxide (NH4OH) in methanol. Rationale: The high pH neutralizes the amine, breaking the ionic bond with the cation-exchange resin[5].

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions & Quantitative Data

Chromatographic separation is achieved using a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm) to leverage the lipophilicity of the benzofuran ring[6].

Table 1: Optimized MRM Transitions and Method Performance Metrics

AnalytePrecursor Ion ([M+H]+)Product Ions (m/z)Collision Energy (eV)Recovery (%)Matrix Effect (%)
(1R)-1-(1-benzofuran-2-yl)butan-1-amine190.1173.1 (Quant)1592.4 ± 3.198.5 ± 2.2
131.1 (Qual)25--
Internal Standard (d3)193.1176.11593.1 ± 2.899.1 ± 1.8

Note: The primary fragment (m/z 173.1) corresponds to the neutral loss of ammonia (NH3), a characteristic fragmentation pathway for primary amines in ESI+[7].

References

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at:[Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PMC. Available at:[Link]

  • Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry. Available at:[Link]

  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. PMC. Available at:[Link]

  • Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. Analytical Chemistry. Available at:[Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (1R)-1-(1-benzofuran-2-yl)butan-1-amine Synthesis

Welcome to the Technical Support Center for the asymmetric synthesis of 1-heteroarylalkylamines. (1R)-1-(1-benzofuran-2-yl)butan-1-amine is a highly valuable chiral building block in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 1-heteroarylalkylamines. (1R)-1-(1-benzofuran-2-yl)butan-1-amine is a highly valuable chiral building block in pharmaceutical development. Achieving an enantiomeric excess (ee) of >99% requires rigorous stereocontrol. This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to help you resolve common synthetic bottlenecks.

Part 1: Diagnostic Overview & Workflow Visualizations

Depending on your laboratory's infrastructure, the synthesis of this target molecule is typically achieved via Biocatalytic Transamination or Chemical Asymmetric Synthesis (using Ellman's auxiliary). Below are the logical workflows for both pathways.

G K Prochiral Ketone 1-(1-benzofuran-2-yl)butan-1-one E (R)-selective ω-Transaminase (PLP-dependent) K->E binds P (1R)-1-(1-benzofuran-2-yl)butan-1-amine Target Chiral Amine E->P yields B By-product (e.g., Acetone) E->B yields A Amine Donor (e.g., Isopropylamine) A->E donates NH2 V Equilibrium Displacement (Vacuum / Nitrogen Sweep) B->V removed by V->E drives reaction forward

Fig 1. Biocatalytic cycle of (R)-ω-Transaminase with equilibrium displacement.

G Start 1-(1-benzofuran-2-yl)butan-1-one Condensation Condensation with (R)-tert-butanesulfinamide Ti(OEt)4 Start->Condensation Imine Chiral N-Sulfinylimine Condensation->Imine Reduction Diastereoselective Reduction (DIBAL-H, -78 °C) Imine->Reduction Chelating transition state Sulfinamide (R,R)-Sulfinamide Intermediate Reduction->Sulfinamide Cleavage Acidic Cleavage (HCl in MeOH) Sulfinamide->Cleavage Product (1R)-1-(1-benzofuran-2-yl)butan-1-amine >99% ee Cleavage->Product

Fig 2. Stereocontrol logic using Ellman's auxiliary and chelation-controlled reduction.

Part 2: Troubleshooting Guides & FAQs

Q1: Biocatalysis - My ω-transaminase reaction stalls at 50% conversion, and the ee of the (1R)-amine is degrading over time. How do I drive the reaction to completion?

Causality: The synthesis of chiral amines using ω-transaminases (ω-TAs) is heavily restricted by unfavorable equilibrium thermodynamics and severe product inhibition[1]. Because the transfer of the amino group from the donor (e.g., isopropylamine) to the 1-(1-benzofuran-2-yl)butan-1-one acceptor is thermodynamically neutral, the reverse reaction competes aggressively as the product accumulates. Furthermore, prolonged reaction times with wild-type enzymes can lead to stereochemical leakage.

Actionable Solution:

  • Equilibrium Displacement: Implement an in situ product removal (ISPR) strategy. If using isopropylamine (IPA) as the donor, the byproduct is acetone. Apply a mild vacuum or a continuous nitrogen sweep over the headspace to volatilize and remove the acetone, forcing Le Chatelier's principle forward[1].

  • Enzyme Selection: Ensure you are using an engineered, strictly (R)-selective amine transaminase (e.g., evolved variants of Arthrobacter sp.).

  • Push the Donor: Increase the IPA concentration to 5–10 equivalents.

Q2: Ellman's Auxiliary - I am using (R)-tert-butanesulfinamide, but my reduction step yields a poor diastereomeric ratio (dr ~ 3:1). How can I improve the stereocontrol?

Causality: The stereochemical outcome of the N-sulfinylimine reduction depends entirely on the transition state geometry[2][3]. If you are using standard sodium borohydride (NaBH₄) in protic solvents (like MeOH), the reduction proceeds via an open, non-chelated transition state, leading to poor facial selectivity.

Actionable Solution: Switch to a coordinating hydride source like Diisobutylaluminum hydride (DIBAL-H) in non-coordinating solvents (THF or toluene) at -78 °C. DIBAL-H coordinates strongly with the sulfinyl oxygen, locking the imine into a rigid, six-membered chair-like transition state. This forces the hydride to attack exclusively from the less hindered face, routinely elevating the dr to >98:2[3]. Upon acidic cleavage, this directly translates to >98% ee.

Q3: Chiral Resolution - My classical resolution using L-(+)-tartaric acid gives inconsistent ee across different batches. What is causing this variability?

Causality: Inconsistent ee in classical resolution usually stems from kinetic trapping during rapid crystallization. If the cooling rate is too fast, the undesired diastereomeric salt co-precipitates (occlusion) before thermodynamic equilibrium is reached.

Actionable Solution:

  • Ostwald Ripening (Temperature Cycling): Instead of a linear cooling ramp, cycle the temperature between 60 °C and 40 °C several times before final cooling to 20 °C. This dissolves kinetically trapped impurities and favors the growth of the thermodynamically stable (1R)-amine tartrate crystal.

  • Seeding: Always seed the solution with >99% ee pure crystals of the desired diastereomeric salt at the metastable zone width (usually 5–10 °C below the saturation temperature) to dictate the crystal lattice formation.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Asymmetric Methodologies for (1R)-1-(1-benzofuran-2-yl)butan-1-amine

MethodologyTypical YieldMax Achievable eeScalabilityReagent CostKey Limitation
Biocatalytic (ω-TA) 85 - 95%>99.5%ExcellentLow (at scale)Requires specialized engineered enzymes
Ellman's Auxiliary 70 - 80%96 - 99%GoodModerateStoichiometric chiral auxiliary waste
Classical Resolution 35 - 40%>99.0%ModerateLowMax theoretical yield is capped at 50%

Table 2: Effect of Reducing Agents on Ellman's N-Sulfinylimine Reduction

Reducing AgentSolventTemp (°C)Transition State GeometryDiastereomeric Ratio (dr)
NaBH₄MeOH0Open75:25
L-SelectrideTHF-78Steric-controlled88:12
DIBAL-HTHF / Toluene-78Chelated (Rigid)>98:2

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Biocatalytic Synthesis using (R)-ω-Transaminase

Objective: Synthesize (1R)-1-(1-benzofuran-2-yl)butan-1-amine via enzymatic reductive amination.

  • Preparation: In a jacketed bioreactor, dissolve 1-(1-benzofuran-2-yl)butan-1-one (50 mM) in a biphasic system consisting of 100 mM phosphate buffer (pH 7.5) and 10% v/v DMSO (to aid substrate solubility).

  • Cofactor & Donor Addition: Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Add isopropylamine (IPA) as the amine donor to a final concentration of 500 mM (10 equivalents).

  • Enzyme Addition: Introduce the engineered (R)-selective ω-transaminase (e.g., 5-10 mg/mL cell-free extract or purified enzyme).

  • Reaction Execution: Incubate the mixture at 30 °C with orbital shaking (200 rpm). Apply a continuous nitrogen sweep over the headspace to volatilize and remove the acetone byproduct.

  • Monitoring & Workup: Monitor conversion via chiral HPLC. Upon reaching >95% conversion (typically 24–48 hours), acidify the aqueous phase to pH 2.0 with 1M HCl, extract unreacted ketone with ethyl acetate, then basify the aqueous phase to pH 11.0 with NaOH. Extract the free (1R)-amine with methyl tert-butyl ether (MTBE). Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Asymmetric Synthesis via Ellman's Sulfinamide

Objective: Chemical asymmetric synthesis using (R)-tert-butanesulfinamide[2][4].

  • Condensation: To a solution of 1-(1-benzofuran-2-yl)butan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M), add Ti(OEt)₄ (2.0 eq). Stir at 60 °C for 12 hours under an argon atmosphere. Quench with brine, filter the resulting titanium dioxide salts through a pad of Celite, and extract with EtOAc to isolate the (R)-N-sulfinylimine.

  • Diastereoselective Reduction: Dissolve the purified imine in anhydrous THF (0.2 M) and cool to -78 °C. Dropwise, add DIBAL-H (1.0 M in toluene, 2.0 eq). Stir for 4 hours at -78 °C. The chelation-controlled reduction yields the (R,R)-sulfinamide. Quench carefully with a saturated aqueous Rochelle's salt solution, warm to room temperature, stir until the phases separate clearly, and extract with EtOAc.

  • Acidic Cleavage: Dissolve the purified (R,R)-sulfinamide in MeOH (0.2 M). Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 1 hour. Concentrate the solvent in vacuo. Triturate the resulting hydrochloride salt with cold diethyl ether to yield the highly pure (1R)-1-(1-benzofuran-2-yl)butan-1-amine hydrochloride.

Part 5: References

  • Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts ACS Catalysis[Link]

  • Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines Journal of the American Chemical Society[Link]

  • Asymmetric synthesis of amines using tert-butanesulfinamide Nature Protocols[Link]

  • From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091 Organic Process Research & Development[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Benzofuran Ring Cyclization Reactions

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during benzofuran rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during benzofuran ring cyclization, a cornerstone reaction in the synthesis of many pharmaceuticals and natural products.[1][2][3][4] Here, we address specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your reaction yields and purity.

Catalyst and Reagent Issues

Question 1: My palladium-catalyzed cyclization (e.g., Sonogashira coupling followed by cyclization) is giving a low or no yield. What are the likely causes and how can I fix it?

Answer: Low yields in palladium-catalyzed benzofuran synthesis often point to issues with the catalyst's activity, the quality of your reagents, or suboptimal reaction conditions.[5] Here’s a systematic approach to troubleshooting:

1. Catalyst Activity:

  • Cause: The palladium catalyst may be old, improperly stored, or simply inactive.[5]

  • Solution: Always use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[5] Consider screening different palladium sources and ligands. For Sonogashira couplings, while standard phosphine ligands like PPh₃ are common, bulky, electron-rich phosphines can sometimes significantly improve catalytic activity.[5] In some cases, palladium nanoparticles have demonstrated high efficiency.[5]

2. Reagent Quality and Stoichiometry:

  • Cause: Impurities in starting materials, such as the o-halophenol or the alkyne, can poison the catalyst. The presence of oxygen is particularly detrimental.[5] Incorrect stoichiometry will also lead to poor yields.[5]

  • Solution: Ensure all reagents are pure and thoroughly dried. Solvents must be degassed to remove oxygen.[5] It's crucial to verify the stoichiometry, often an excess of the alkyne is beneficial.[5]

3. Side Reactions:

  • Cause: A common side reaction, especially when using a copper co-catalyst, is the homocoupling of the terminal alkyne (Glaser coupling).[5]

  • Solution: To minimize this, consider a copper-free Sonogashira protocol or reduce the concentration of the copper catalyst.[5] Slow addition of the alkyne to the reaction mixture can also suppress homocoupling.[5]

Reaction Condition Optimization

Question 2: I'm struggling with an acid-catalyzed cyclization of an acetal to a benzofuran, and the yield is poor. How can I optimize the reaction conditions?

Answer: Acid-catalyzed cyclizations are sensitive to the choice of acid, solvent, and temperature. Low yields can often be attributed to catalyst deactivation or the formation of side products.

1. Choice of Acid Catalyst:

  • Cause: Not all acids are equally effective. Inorganic acids may have little to no catalytic effect, while certain Lewis acids might lead to lower yields.[6]

  • Solution: A screening of both Brønsted and Lewis acids is recommended. For instance, while trifluoromethanesulfonic acid might be effective in some cases, boron trifluoride etherate (BF₃·Et₂O) has been shown to be a superior catalyst for certain substrates.[6] Polyphosphoric acid (PPA) is another common choice for these types of cyclizations.[7]

2. Solvent Effects:

  • Cause: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.

  • Solution: Experiment with a range of solvents. While chloroform (CHCl₃) might be a good starting point, other solvents like nitromethane, acetonitrile, or 1,2-dichloroethane could offer improved yields depending on the specific substrate.[8] In some cases, a mixed solvent system might be beneficial.[6]

3. Temperature Control:

  • Cause: Temperature can dramatically affect the reaction outcome. Excessively high temperatures can lead to decomposition, while temperatures that are too low may result in an incomplete reaction.[5][9]

  • Solution: Systematically vary the reaction temperature. Start at room temperature and gradually increase it (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or GC-MS.[8]

4. Water Content:

  • Cause: The presence of water can either inhibit or, in some cases, promote the desired reaction. Excess water can weaken the catalyst's performance.[6]

  • Solution: For some acid-catalyzed reactions, the addition of a controlled amount of water can surprisingly enhance the yield by promoting specific steps like a retro-aldol reaction.[6] However, in most cases, anhydrous conditions are preferred.

Substrate-Related Problems

Question 3: How do electron-donating and electron-withdrawing groups on my starting materials affect the cyclization yield?

Answer: The electronic nature of the substituents on your aromatic precursor can have a profound impact on the ease and success of the benzofuran ring formation.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups generally increase the electron density of the aromatic ring, making it more nucleophilic. This often facilitates electrophilic aromatic substitution-type cyclization reactions, leading to higher yields.[3][10] However, in some cases, EDGs can deactivate a dienophile in a Diels-Alder type reaction, slowing down the process.[6]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halogens (e.g., -Cl, -Br) decrease the electron density of the ring. This can make the cyclization step more difficult and often results in lower yields.[10] For palladium-catalyzed reactions, EWGs on the benzofuran scaffold can decrease reactivity.[11]

Table 1: General Effect of Substituents on Benzofuran Cyclization Yield

Substituent TypeGeneral Effect on YieldRationale
Electron-Donating (e.g., -OCH₃, -CH₃)Often increases yieldEnhances nucleophilicity of the aromatic ring.[3][10]
Electron-Withdrawing (e.g., -NO₂, -Cl)Often decreases yieldReduces nucleophilicity of the aromatic ring.[10][11]

Experimental Protocols

General Protocol for Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol provides a starting point for the synthesis of 2-substituted benzofurans. Optimization of specific parameters will be necessary for different substrates.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and if applicable, a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) and a phosphine ligand (e.g., PPh₃, 2-10 mol%).[5]

  • Add the anhydrous, degassed solvent (e.g., DMF, toluene, or triethylamine) via syringe.[5]

  • Add the base (e.g., triethylamine, K₂CO₃, or Cs₂CO₃, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.[5]

  • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress using TLC or GC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.[5]

Visualizing the Troubleshooting Process

A logical workflow is essential when troubleshooting complex chemical reactions. The following diagram outlines a decision-making process for addressing low yields in benzofuran synthesis.

TroubleshootingWorkflow start Low Yield in Benzofuran Cyclization catalyst Catalyst & Reagent Issues start->catalyst conditions Reaction Condition Optimization start->conditions substrate Substrate-Related Problems start->substrate sub_catalyst1 Check Catalyst Activity (Freshness, Storage) catalyst->sub_catalyst1 sub_catalyst2 Verify Reagent Purity & Stoichiometry (Dryness, Degassing) catalyst->sub_catalyst2 sub_catalyst3 Investigate Side Reactions (e.g., Homocoupling) catalyst->sub_catalyst3 sub_conditions1 Screen Solvents conditions->sub_conditions1 sub_conditions2 Vary Temperature conditions->sub_conditions2 sub_conditions3 Screen Catalysts/Bases conditions->sub_conditions3 sub_substrate1 Analyze Electronic Effects (EDG vs. EWG) substrate->sub_substrate1 sub_substrate2 Consider Steric Hindrance substrate->sub_substrate2

Caption: A decision tree for troubleshooting low yields in benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I perform the cyclization without a metal catalyst? A: Yes, several catalyst-free methods for benzofuran synthesis have been developed. These often involve cascade reactions under basic conditions or thermal cyclizations.[5][12] For example, the reaction between nitroepoxides and salicylaldehydes can proceed without a catalyst using a base like K₂CO₃ in DMF at elevated temperatures.[12]

Q2: What is the best solvent for my benzofuran cyclization? A: The optimal solvent is highly dependent on the specific reaction mechanism and substrates. For palladium-catalyzed reactions, DMF and toluene are common choices.[5] For acid-catalyzed reactions, chlorinated solvents like dichloroethane or chloroform are often used.[1][6] A solvent screen is almost always a worthwhile optimization step.[1]

Q3: My reaction is clean, but the yield is still low. What could be the issue? A: If you are not observing significant side products, the issue may lie with incomplete conversion or product instability under the reaction or workup conditions. Consider extending the reaction time and monitoring for starting material consumption. Also, evaluate if your product is sensitive to the workup conditions (e.g., acidic or basic washes).

Q4: Are there any specific safety precautions for benzofuran synthesis? A: Standard laboratory safety practices should always be followed. Many reagents used in these syntheses are toxic or corrosive. Palladium catalysts can be pyrophoric. Reactions should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Wang, L., Yang, S., Wang, Y., Zhang, Y., & Zhang, J. (2025, May 20). Acid-Regulated Selective Synthesis of Benzofuran Derivatives via Single-Component BDA Retro-Aldol/Michael Addition Cascade and [4 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Li, J., et al. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]

  • Gómez-Sainero, L. M., et al. (n.d.). Benzofuran as deactivation precursor molecule: Improving the stability of acid zeolites in biomass pyrolysis by co-feeding propylene. Elsevier. Retrieved March 27, 2026, from [Link]

  • Li, J., et al. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Shaheen, S., et al. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Shaheen, S., et al. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728–20752. [Link]

  • Li, J., et al. (2017, August 14). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1344. [Link]

  • Shirke, R. P., et al. (2016, March 17). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Organic & Biomolecular Chemistry, 14(13), 3494–3498. [Link]

  • Zhang, X., et al. (2019, February 6). Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 84(5), 2819–2827. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved March 27, 2026, from [Link]

  • Singh, A., et al. (2024, November 6). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 26(46), 9642–9647. [Link]

  • Ranjbari, M. A., & Tavakol, H. (2021, March 3). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry, 86(6), 4756–4762. [Link]

  • Padwa, A., et al. (n.d.). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Tetrahedron, 61(43), 10275–10284. [Link]

  • Various Authors. (2026, January 24). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines: Synthesis of Two Different Benzofuran Spiro-Fused Bicyclic Pyrazolidine Frameworks. ResearchGate. Retrieved from [Link]

  • Shaheen, S., et al. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.
  • Al-Tel, T. H. (2017, May 5). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25680–25703. [Link]

  • Shaheen, S., et al. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Retrieved from [Link]

  • Zhang, C., & Li, X. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26780–26795. [Link]

  • Various Authors. (n.d.). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv. Retrieved from [Link]

  • ICH. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]

  • Various Authors. (2025, November 12). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Nature Communications. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved March 27, 2026, from [Link]

  • Persson, M., et al. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(1), 163. [Link]

  • Various Authors. (n.d.). Cyclization of Multi Components Reactions and (Preparation, Investigation, Thermal Curves). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for (1R)-1-(1-benzofuran-2-yl)butan-1-amine

Welcome to the Advanced Crystallization Support Center. This hub is designed for researchers, process chemists, and drug development professionals optimizing the isolation and purification of (1R)-1-(1-benzofuran-2-yl)bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This hub is designed for researchers, process chemists, and drug development professionals optimizing the isolation and purification of (1R)-1-(1-benzofuran-2-yl)butan-1-amine.

This chiral primary amine presents unique crystallization challenges due to its amphiphilic nature—combining a highly lipophilic, planar benzofuran ring with a flexible, hydrophilic amine chain. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, enantiopure crystallization.

Process Workflow & Logical Pathways

Workflow A Solvent Screening (Solubility & Polarity) B Determine MSZW (FBRM / Turbidity) A->B C Oiling Out Detected? B->C D Adjust Cooling Rate & Modify Solvent C->D Yes E Apply Seeding (Mid-Metastable Zone) C->E No D->B F Filtration & Isolation (High Purity Amine) E->F

Workflow for optimizing (1R)-1-(1-benzofuran-2-yl)butan-1-amine crystallization.

Frequently Asked Questions (FAQs): Core Concepts

Q: How do I select an optimal solvent system for this specific chiral amine? A: Due to the molecule's amphiphilic nature, a single solvent rarely provides an optimal solubility curve. We recommend a binary solvent/antisolvent system. Causality: Protic solvents (e.g., ethanol) solvate the primary amine via hydrogen bonding, providing high solubility at elevated temperatures. Non-polar antisolvents (e.g., heptane) reduce the solubility of the lipophilic benzofuran moiety. By titrating the antisolvent, you precisely control the chemical potential of the solute, driving crystallization without forcing the system into a thermodynamic miscibility gap.

Q: How do I measure and utilize the Metastable Zone Width (MSZW)? A: The MSZW is the space between the solubility curve (thermodynamic equilibrium) and the primary nucleation curve (kinetic boundary) . For complex molecules, the MSZW is highly dependent on cooling rate and agitation. Enhanced mass transfer from higher stirring rates increases solute collision frequency, which narrows the MSZW . You must map this zone using in-line Process Analytical Technology (PAT) to avoid operating at the upper boundary of supersaturation, which triggers uncontrolled precipitation.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: My crystallization is "oiling out" instead of forming solid crystals.

Q: Why is this happening, and how do I fix it? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when high supersaturation drives the compound to separate into a secondary solute-rich liquid phase (emulsion) rather than a solid crystalline suspension []([Link]). Causality: The integration of the bulky benzofuran solute molecules into a rigid crystal lattice is kinetically hindered. When supersaturation is generated too rapidly (e.g., fast cooling), the system minimizes free energy by separating into a disordered liquid phase. Solute molecules in these droplets arrange randomly, making them an excellent solvent for unwanted impurities. Solution: Generate supersaturation slowly and apply an effective seeding strategy halfway into the MSZW. This bypasses the high-energy primary nucleation barrier, providing a surface for immediate crystal growth and preventing the solute concentration from reaching the LLPS boundary .

LLPS A High Supersaturation (Rapid Cooling) B Liquid-Liquid Phase Separation (Oiling Out) A->B C Impurity Entrapment & Amorphous Solid B->C D Controlled Supersaturation (Slow Cooling + Seeding) E Heterogeneous Nucleation (Crystal Growth) D->E F High Purity Crystalline Product E->F

Logical relationship between supersaturation control and oiling out (LLPS).

Issue 2: Poor Enantiomeric Excess (ee) or Yield.

Q: How can I prevent the (1S) enantiomer from co-precipitating and improve my yield? A: If your starting material is a racemate or has low enantiomeric excess, traditional cooling crystallization may result in poor yield due to the 50% theoretical maximum of the desired enantiomer. Solution: Implement a Crystallization-Induced Diastereomer Transformation (CIDT). By using a chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) alongside a racemization catalyst, the undesired enantiomer epimerizes in solution. This dynamically funnels the mixture toward the less soluble (1R)-diastereomeric salt, breaking the 50% yield barrier and driving the equilibrium toward high enantiomeric purity [[1]]([Link]).

Quantitative Data: Solvent Screening Summary

The following table summarizes the behavior of (1R)-1-(1-benzofuran-2-yl)butan-1-amine (free base) across various solvent systems. Note: Data is representative of typical benzofuran-amine phase behaviors.

Solvent System (v/v)Solubility @ 5°C (mg/mL)Solubility @ 50°C (mg/mL)MSZW (°C)Crystal HabitYield (%)Observation
Ethanol (100%) 120>40018Prismatic45High solubility, low yield
Toluene (100%) 4521012AmorphousN/ASevere oiling out (LLPS)
EtOH / Heptane (1:4) 151858Needles88Optimal supersaturation
EtOAc / Hexane (1:3) 2216015Plates76Moderate polymorphic risk

Self-Validating Experimental Protocols

To ensure trustworthiness in your scale-up, utilize these self-validating protocols. The built-in control mechanisms instantly verify whether your system is behaving thermodynamically or kinetically.

Protocol 1: FBRM-Guided MSZW Determination

This protocol validates whether your crystallization boundary is kinetically driven or thermodynamically limited.

  • Preparation: Suspend 10 g of the amine in 100 mL of the selected solvent system (e.g., EtOH/Heptane 1:4) in a jacketed reactor.

  • Instrumentation: Insert an FBRM (Focused Beam Reflectance Measurement, e.g., ParticleTrack) probe to monitor chord length distribution.

  • Dissolution: Heat the reactor at 1.0 °C/min until FBRM counts drop to zero. Record this as the Dissolution Point (Thermodynamic boundary).

  • Nucleation (Slow): Cool the system at 0.5 °C/min until the FBRM detects a sharp spike in fine chord lengths. Record this as Nucleation Point A.

  • Nucleation (Fast): Re-heat to dissolution. Cool the system at 2.0 °C/min until the FBRM spikes. Record this as Nucleation Point B.

  • Self-Validation Mechanism: If Nucleation Point B occurs at a significantly lower temperature than Point A, the system self-validates that the MSZW is kinetically driven. If the nucleation points are identical regardless of cooling rate, the system is thermodynamically limited, indicating a potential miscibility gap rather than true supersaturation.

Protocol 2: Anti-Solvent Seeding to Prevent LLPS

This protocol validates that oiling out is a kinetic hindrance resolvable by heterogeneous nucleation.

  • Preparation: Set up two identical parallel reactors (Reactor A and Reactor B) with the optimized solvent system.

  • Equilibration: Heat both to complete dissolution, then cool them to the exact midpoint of the established MSZW.

  • Seeding: To Reactor A, add 2% wt/wt of highly pure, milled (1R)-1-(1-benzofuran-2-yl)butan-1-amine seed crystals. Leave Reactor B unseeded.

  • Aging: Hold both reactors isothermally for 60 minutes, then resume cooling at 0.1 °C/min.

  • Self-Validation Mechanism: If Reactor B forms an emulsion (visible oiling out or FBRM droplet signature) while Reactor A yields a filterable crystalline suspension, the protocol self-validates that the oiling out is caused by the kinetic hindrance of primary nucleation, which the seeding strategy successfully bypasses .

References

  • "Oiling Out in Crystallization", Mettler Toledo. URL: [Link]

  • "Oiling Out in Crystallization - Define Process Design Space", Mettler Toledo. URL: [Link]

  • "Oiling Out in Crystallization - Control Strategies", Mettler Toledo. URL: [Link]

  • "Metastable Zone Width (MSZW) in Crystallization", Mettler Toledo. URL: [Link]

  • "Some Aspects of the Importance of the Metastable Zone Width and Nucleation in Industrial Crystallizers", ResearchGate. URL: [Link]

  • "Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate Using Homogeneous Ir-Based Racemization Catalyst", ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Stereochemical Control in Aminoalkylbenzofuran Synthesis

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I designed this guide to address the critical failure points in the asymmetric synthesis of aminoalkylbenzofuran pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I designed this guide to address the critical failure points in the asymmetric synthesis of aminoalkylbenzofuran pharmacophores. The α -alkylbenzofuran stereocenter is notoriously labile; the electron-rich nature of the benzofuran ring heavily stabilizes adjacent carbocations, making traditional substitution reactions prone to SN​1 -mediated racemization. This guide provides field-proven, self-validating protocols to guarantee stereochemical fidelity.

Troubleshooting & FAQs: Preserving Chiral Integrity

Q1: I am attempting an SN​2 amination on a chiral 1-(benzofuran-2-yl)alkanol using a mesylate intermediate, but my product is nearly racemic. Why is stereochemical inversion failing?

The Causality: You are competing with the SN​1 pathway. The oxygen atom in the benzofuran ring donates electron density through the π -system, highly stabilizing the α -benzylic carbocation. When you use a standard leaving group (like mesylate or tosylate) in polar aprotic solvents (e.g., DMF) at elevated temperatures, the leaving group departs before the nucleophile attacks, resulting in a planar carbocation and subsequent racemization. The Solution: You must enforce strict SN​2 kinetics. Switch your strategy to a stereospecific Mitsunobu reaction using Diphenylphosphoryl azide (DPPA). DPPA generates a highly reactive, sterically unhindered azide nucleophile. Conduct the reaction in a non-polar solvent like toluene at sub-zero temperatures to suppress ionization. The resulting inverted azide can then be reduced to the amine via a Staudinger reduction, preserving the enantiomeric excess (ee%).

Q2: My Mitsunobu azidation is yielding a mixture of inverted and retained products. How do I fix this?

The Causality: If you are seeing retention alongside inversion during a Mitsunobu reaction, it indicates that the alkoxyphosphonium intermediate is collapsing via an SN​1 pathway due to steric hindrance at the α -carbon, rather than undergoing direct back-face attack by the azide ion. The Solution: Increase the nucleophilicity and concentration of your azide source. Instead of DPPA, use hydrazoic acid ( HN3​ ) generated in situ, or switch to a double-inversion strategy. Alternatively, bypass the chiral alcohol entirely by utilizing a catalytic asymmetric Henry reaction with chiral β -amino alcohol ligands to directly establish the stereocenter with up to 98% ee[1].

Q3: Is there a "retention-of-configuration" strategy that avoids substitution at the benzylic position entirely?

The Causality: Yes. The most robust way to prevent stereochemical inversion or racemization is to build the benzofuran ring around an already-established chiral center. The Solution: Utilize N-protected α -amino acids as your chiral pool starting material. By activating the carboxylic acid with 2,4,6-trichloro-1,3,5-triazine (TCT) and cyclizing via a phosphonium salt under mild microwave irradiation, you can synthesize α -alkyl-2-benzofuranmethanamines without sensible racemization[2]. This method is highly self-validating: the optical purity of the starting amino acid directly correlates to the final product, easily verifiable via chiral HPLC[3].

Quantitative Data: Comparison of Amination Strategies

To assist in route selection, the following table summarizes the quantitative outcomes of various stereochemical strategies applied to α -aminoalkylbenzofuran synthesis.

Synthesis StrategyReagents / CatalystTemp (°C)Typical Yield (%)Stereochemical OutcomeMax ee (%)
Direct SN​2 Displacement MsCl, NH3​ , DMF60°C45 - 55Mixed (High SN​1 character)< 40%
Mitsunobu Azidation DPPA, DIAD, PPh3​ , Toluene-20°C to RT75 - 85Strict Inversion> 95%
Chiral Pool Cyclization TCT, PPh3​ , Microwave120°C (MW)80 - 90Complete Retention> 98%
Asymmetric Henry Rxn Cu(II)-chiral β -amino alcohol-10°C85 - 95Direct Asymmetric Induction98%
Squaramide Catalysis Cinchona squaramideRT80 - 92Direct Asymmetric Induction99%

Data synthesized from benchmark methodologies for benzofuran-fused heterocycles and chiral derivatives[1],[4],[5].

Experimental Workflow: Microwave-Assisted Retention Strategy

This self-validating protocol details the synthesis of chiral 2-substituted benzofurans directly from N-protected α -amino acids, completely bypassing the risks of stereochemical inversion[3].

Prerequisites: Ensure all glassware is oven-dried. Validate the ee% of the starting N-Fmoc- α -amino acid via chiral HPLC before proceeding.

Step 1: Acid Activation

  • Dissolve the N-protected α -amino acid (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M).

  • Add 2,4,6-trichloro-1,3,5-triazine (TCT, 0.33 equiv) and N-methylmorpholine (NMM, 1.0 equiv).

  • Stir at room temperature for 2 hours to form the active ester. Validation Check: Monitor via TLC for the complete consumption of the starting material.

Step 2: Phosphonium Salt Formation 4. To the reaction mixture, add (2-hydroxyphenyl)triphenylphosphonium bromide (1.0 equiv) and triethylamine (1.2 equiv). 5. Stir for an additional 4 hours at room temperature to facilitate the coupling.

Step 3: Microwave-Assisted Cyclization 6. Transfer the mixture to a microwave-safe reactor vial. 7. Irradiate at 120°C for 10-15 minutes. Causality Note: Microwave irradiation provides rapid, uniform heating, pushing the cyclization to completion before thermal degradation or base-catalyzed racemization of the labile α -proton can occur.

Step 4: Isolation and Validation 8. Quench the reaction with saturated aqueous NH4​Cl and extract with EtOAc. 9. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc). 10. Critical Validation: Analyze the purified α -alkyl-2-benzofuranmethanamine via chiral HPLC and compare it against the starting material's chromatogram to confirm >98% retention of configuration.

Mechanistic Visualization

The following diagram illustrates the mechanistic divergence at the α -carbon, highlighting why certain pathways lead to racemization while others preserve chiral integrity.

StereochemicalPathways Title Mechanistic Pathways in Chiral Aminoalkylbenzofuran Synthesis Start1 Chiral α-Amino Acid (Enantiopure) Path1 TCT / PPh3 / Microwave (Mild Cyclization) Start1->Path1 Pre-installed amine Start2 Chiral Benzofuranyl Alcohol (Enantiopure) Path2 DPPA / DBU / Toluene (Stereospecific Inversion) Start2->Path2 Mitsunobu/Azidation Path3 Mesylation + DMF / Heat (SN1 Competition) Start2->Path3 Poor leaving group/Solvent Product1 Chiral Aminoalkylbenzofuran (Retention of ee%) Path1->Product1 Retention Intermediate Chiral Azide (Inverted) Path2->Intermediate SN2 Inversion Carbocation Stabilized Benzylic Carbocation Path3->Carbocation SN1 Pathway Intermediate->Product1 Staudinger Reduction Product2 Racemic Aminoalkylbenzofuran (Loss of ee%) Carbocation->Product2 Racemization

Mechanistic divergence in aminoalkylbenzofuran synthesis highlighting retention, inversion, and racemization.

References

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Journal of Organic Chemistry.[2],[3] URL:[Link]

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (2017). Organic & Biomolecular Chemistry.[1] URL:[Link]

  • Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. (2019). The Journal of Organic Chemistry.[4] URL:[Link]

  • Stereodivergent Synthesis of Enantioenriched 2,3-Disubstituted Dihydrobenzofurans via a One-Pot C–H Functionalization/Oxa-Michael Addition Cascade. (2021). Journal of the American Chemical Society.[5] URL:[Link]

Sources

Troubleshooting

Minimizing byproducts in the amination of 1-(1-benzofuran-2-yl)butan-1-one

Welcome to the technical support center for the amination of 1-(1-benzofuran-2-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amination of 1-(1-benzofuran-2-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific synthesis. Our focus is on providing scientifically-grounded solutions to minimize byproduct formation and maximize the yield and purity of your desired amine product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the reductive amination of 1-(1-benzofuran-2-yl)butan-1-one with an ammonium source?

When performing a reductive amination to synthesize the primary amine, you are likely to encounter three principal byproducts:

  • Secondary Amine: This is often the most prevalent byproduct. It forms when the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone, leading to a new imine that is subsequently reduced.[1]

  • Alcohol (1-(1-benzofuran-2-yl)butan-1-ol): This results from the direct reduction of the starting ketone's carbonyl group by the hydride reagent before it has a chance to form an imine.[2][3] This is especially common with strong, unselective reducing agents like sodium borohydride.[4]

  • Tertiary Amine: While less common than the secondary amine, over-alkylation can continue, leading to the formation of a tertiary amine, particularly if reaction conditions are not carefully controlled.[5]

Understanding the reaction mechanism is key to controlling these outcomes. The process involves the initial formation of an imine intermediate, which is then reduced to the amine.[6] Competing reactions, such as the reduction of the ketone or further reaction of the product amine, lead to these byproducts.

Q2: I'm observing a significant amount of the secondary amine byproduct. How can I suppress this "over-alkylation"?

The formation of secondary amines is a common challenge when synthesizing primary amines via reductive amination.[2] Here are several effective strategies to improve selectivity for the primary amine:

  • Use a Large Excess of the Ammonia Source: Employing a significant excess (e.g., 10 equivalents or more) of the ammonia source, such as ammonium acetate, is a highly effective strategy.[7] This kinetically favors the reaction of the ketone with ammonia over the newly formed, and less concentrated, primary amine product.

  • Control Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. Avoid having the ketone as the limiting reagent if the primary amine is the target.

  • Stepwise Procedure: In some cases, a two-step, one-pot approach provides better control. First, allow the imine to form completely by stirring the ketone and ammonia source together (this can be monitored by TLC or NMR). Only then should you add the reducing agent.[3]

Q3: My main byproduct is the alcohol, 1-(1-benzofuran-2-yl)butan-1-ol. What is causing this and how can I prevent it?

The formation of the corresponding alcohol indicates that the reduction of the ketone is outcompeting the reduction of the imine intermediate.[3] This is almost always due to the choice of reducing agent and reaction conditions.

  • Select a Milder, Imine-Selective Reducing Agent: The choice of hydride is critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[8] It is a mild reducing agent that is particularly effective for reductive aminations because the rate of reduction for iminium ions is much faster than for ketones.[9]

    • Sodium Cyanoborohydride (NaBH₃CN) is also selective for imines at a controlled pH (typically 6-7), but it is highly toxic and can generate cyanide gas, making STAB a safer alternative.[4][6][7]

    • Sodium Borohydride (NaBH₄) is a stronger reducing agent and is less selective. It can readily reduce both the ketone and the imine, often leading to significant alcohol byproduct formation, especially if imine formation is slow.[4][6]

  • Ensure Imine Formation is Favored: Imine formation is an equilibrium process. Driving this equilibrium towards the imine before reduction is key. This can be facilitated by:

    • Mildly Acidic Conditions: Using a catalytic amount of acetic acid (often used in conjunction with STAB) can accelerate imine formation.[9][10] The optimal pH is typically between 4 and 5.[3]

    • Removal of Water: While not always necessary for one-pot procedures with STAB, in some systems, the use of a dehydrating agent can favor imine formation.

Troubleshooting Guides

This section provides structured solutions to specific problems you might encounter.

Issue 1: Low or No Yield of the Desired Amine

A low yield can be frustrating and may stem from several issues throughout the reaction process. Use the following workflow to diagnose the problem.

G cluster_sm_present Starting Material(s) Remain cluster_sm_consumed Starting Material(s) Consumed start Low Yield Observed check_tlc Analyze reaction mixture by TLC/LC-MS. Are starting materials consumed? start->check_tlc sm_present Problem: Incomplete Reaction check_tlc->sm_present No sm_consumed Problem: Side Product Formation check_tlc->sm_consumed Yes check_imine Is imine intermediate visible? sm_present->check_imine identify_byproduct Identify major byproduct sm_consumed->identify_byproduct

Data & Reagent Selection

The choice of reducing agent is arguably the most critical parameter in minimizing byproducts. The following table provides a comparison of common hydride reagents for reductive amination.

Reducing AgentFormulaTypical Solvent(s)Selectivity ProfileKey AdvantagesDisadvantages & Cautions
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, THF, DCM[9]High: Reduces iminium ions much faster than ketones.Excellent for one-pot reactions; high yields; fewer side products; safer than NaBH₃CN.[8][9]Water-sensitive; reacts slowly with some alcohols like ethanol.[11]
Sodium Cyanoborohydride NaBH₃CNMethanol[9]Good (pH dependent): Selective for imines at pH 6-8. Reduces ketones at pH 3-4.[6][9]Effective for one-pot reactions; stable in mildly acidic conditions.Highly Toxic: Can release HCN gas, especially during acidic workup.[7] Products may be contaminated with cyanide.[9]
Sodium Borohydride NaBH₄Methanol, EthanolLow: Reduces both ketones and imines.[6]Inexpensive; readily available.Prone to causing significant alcohol byproduct formation.[4] Best used in a two-step process after isolating the imine.
Catalytic Hydrogenation H₂/Pd, Pt, NiAlcoholsVariable: Can be very effective but may require optimization of pressure and temperature.Economical for large-scale reactions.[9]May reduce other functional groups (e.g., C-C multiple bonds, nitro groups). Amines can sometimes poison the catalyst.[1][9]

Recommended Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is optimized to favor the formation of the primary amine, 1-(1-benzofuran-2-yl)butan-1-amine, while minimizing the formation of secondary amine and alcohol byproducts.

G

Detailed Steps:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-(1-benzofuran-2-yl)butan-1-one (1.0 equivalent) and ammonium acetate (10 equivalents).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a suitable concentration (e.g., 0.1-0.5 M).[9]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the stirring mixture in portions over 10-15 minutes. An initial exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3 to 24 hours.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired primary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. (n.d.). Synthesis of Complex Molecules, Chem 115. Harvard University. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for (1R)-1-(1-benzofuran-2-yl)butan-1-amine Production

Welcome to the technical support guide for the synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-test...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this challenging asymmetric synthesis. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high yields and excellent enantioselectivity.

Introduction

(1R)-1-(1-benzofuran-2-yl)butan-1-amine is a key chiral building block in pharmaceutical development. Its synthesis, typically achieved through the asymmetric reductive amination (ARA) of the corresponding prochiral ketone, 1-(1-benzofuran-2-yl)butan-1-one, presents several challenges. Achieving high enantiomeric excess (e.e.) and chemical yield requires careful selection and optimization of the catalyst system and reaction conditions. This guide focuses on transition-metal-catalyzed ARA, a powerful and widely used method for producing chiral amines.[1][2][3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Poor Enantioselectivity (Low e.e.)

Q: My reaction has a high conversion rate, but the enantiomeric excess of the desired (1R)-amine is unacceptably low. What are the likely causes and how can I fix this?

A: Low enantioselectivity is a common hurdle in asymmetric catalysis. The root cause is often an insufficiently large energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. A systematic troubleshooting approach is essential.[4][5]

Initial Checks (The Basics):

  • Reagent & Solvent Purity: First, confirm the purity of your starting ketone, amine source (e.g., ammonia or an ammonium salt), and reductant. Impurities can poison the catalyst or introduce competing non-selective reaction pathways.[4] Crucially, ensure your solvent is anhydrous, as water can hydrolyze the imine intermediate and interfere with the catalyst's chiral environment.[4]

  • Catalyst Integrity: If using a commercial catalyst, verify its storage conditions and age. If the catalyst (ligand-metal complex) is prepared in-house, its purity and structural integrity must be confirmed using techniques like NMR.[4] A control reaction with a benchmark substrate known to give high e.e. with your catalyst can quickly diagnose a faulty catalyst.[4]

  • Reaction Parameters: Double-check that the temperature, pressure (if using H₂), and concentrations match your intended protocol. Even minor deviations in temperature can dramatically affect selectivity.[4][6]

Systematic Optimization Steps:

  • Lower the Temperature: Generally, lower reaction temperatures increase enantioselectivity by better exploiting the small energy differences between diastereomeric transition states.[4][5] Screen a range of temperatures, starting with your current condition and decreasing in 10-20°C increments.

  • Screen Solvents: The solvent's polarity and coordinating ability can profoundly influence the catalyst-substrate complex.[4] A change from a coordinating solvent like THF to a non-coordinating one like toluene, or vice-versa, can have a significant impact. Create a small screening library of solvents (e.g., Toluene, Dichloromethane, THF, 1,4-Dioxane) to identify the optimal medium.

  • Vary the Ligand: The chiral ligand is the heart of the catalyst. If using a modular catalyst system (e.g., Rhodium or Iridium with a chiral phosphine ligand), even subtle steric or electronic changes to the ligand can dramatically improve e.e. Consider ligands with different bite angles or more sterically demanding groups to create a more defined chiral pocket.

  • Adjust Concentration: High substrate concentrations can sometimes lead to catalyst aggregation or the formation of less selective off-cycle species.[4] Try running the reaction at a lower concentration to see if this improves the e.e.[4]

Problem 2: Low Chemical Yield or Stalled Reaction

Q: My reaction is not reaching completion, or the final yield is very low, despite the presence of the catalyst. What factors could be inhibiting the reaction?

A: Low yields can be caused by catalyst deactivation, poor substrate reactivity, or competing side reactions.

Potential Causes & Solutions:

  • Catalyst Deactivation/Inhibition:

    • Product Inhibition: The newly formed chiral amine product can sometimes coordinate to the metal center more strongly than the reactants, effectively inhibiting the catalyst.[7] This is a known issue in some Rh-catalyzed aminations.[7] If this is suspected, try running the reaction at a lower substrate concentration or consider a catalyst system known to be less susceptible to product inhibition.

    • Impurity Poisoning: As mentioned, impurities in the starting materials or solvent (e.g., water, oxygen, sulfur compounds) can irreversibly bind to the catalyst and kill its activity. Ensure all reagents are pure and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

    • Chelation Issues: If using an amine source like a 1,2-diamine, strong chelation to the metal center can stop the catalytic cycle.[1][8] In such cases, the use of additives like a Brønsted acid can help by protonating the imine intermediate, reducing its inhibitory effect.[8]

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine from the ketone and the amine source. This equilibrium can be unfavorable.

    • Water Removal: This is a condensation reaction that produces water. Add molecular sieves (e.g., 4Å MS) to the reaction to sequester water and drive the equilibrium towards the imine.[6]

    • Acid/Base Catalysis: Imine formation can be catalyzed by a mild acid or base. A small amount of an additive like acetic acid can sometimes accelerate this step.

  • Poor Reductant Performance:

    • Hydrogenation: If using H₂ gas, ensure adequate mixing to overcome mass transfer limitations. Check for leaks in your pressure system.

    • Transfer Hydrogenation: If using a hydrogen donor like formic acid or isopropanol, ensure its purity and that the stoichiometry is correct.[9][10]

Frequently Asked Questions (FAQs)

Q1: Which catalyst metal is best for this transformation: Rhodium, Iridium, or Ruthenium?

A1: Rhodium, Iridium, and Ruthenium are all highly effective for asymmetric reductive amination, but the optimal choice is substrate-dependent.[3][11]

  • Rhodium complexes , particularly with chiral phosphine or phosphoramidite ligands, are well-established and often show high activity and selectivity.[1][3][8]

  • Iridium catalysts , often used in transfer hydrogenation, can be very effective, especially when paired with a chiral diamine ligand and a hydrogen donor like formic acid.[8]

  • Ruthenium catalysts are also widely used, particularly for asymmetric transfer hydrogenation of imines.[9]

The best approach is to perform a catalyst screen with a small set of leading candidates from each class.

Q2: What is the role of additives, like acids or bases, in the reaction?

A2: Additives can play several crucial roles.

  • Brønsted acids (e.g., acetic acid, trifluoroacetic acid) can catalyze imine formation and protonate the formed imine, which can prevent catalyst inhibition.[7][8]

  • Lewis acids can sometimes enhance enantioselectivity by coordinating to the substrate or catalyst, creating a more rigid transition state.[12]

  • Bases are sometimes required, especially in transfer hydrogenation, to activate the hydrogen donor (e.g., triethylamine with formic acid).[9] However, a strong base can also promote side reactions.[5]

Q3: Can I use a biocatalyst for this reaction?

A3: Yes, biocatalysis is a powerful alternative. Engineered enzymes like Amine Dehydrogenases (AmDHs) or Transaminases can offer extremely high enantioselectivity (>99% e.e.) under mild, aqueous conditions.[13][14] AmDHs, in particular, use ammonia directly and generate water as the only byproduct, making them an atom-economical choice.[14] If available, screening a panel of engineered enzymes is highly recommended.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a parallel screening approach to efficiently identify a lead catalyst system.

  • Preparation: In an array of oven-dried reaction vials inside a glovebox, add the chiral ligand (e.g., 1.2 mol%) and the metal precursor (e.g., [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂, 0.5 mol%) for each catalyst system to be tested.

  • Solvent Addition: Add 0.5 mL of anhydrous solvent (e.g., Toluene) to each vial and stir for 20-30 minutes to allow for pre-formation of the active catalyst.

  • Reagent Addition: Add the substrate, 1-(1-benzofuran-2-yl)butan-1-one (e.g., 0.1 mmol, 1.0 equiv).

  • Amine Source: Add the amine source (e.g., ammonium acetate, 1.5 equiv) and any additives (e.g., molecular sieves, 50 mg).

  • Reaction Initiation: Seal the vials, remove them from the glovebox, and place them in a temperature-controlled shaker block. If using H₂, purge the vials with H₂ gas and maintain a constant pressure (e.g., 10 bar). If using a transfer hydrogenation agent, add it at this stage.

  • Monitoring & Analysis: Stir the reactions at the set temperature (e.g., 40°C) for a set time (e.g., 24 hours). After the reaction, take an aliquot from each vial, filter, and analyze by chiral HPLC to determine conversion and enantiomeric excess.

Data Presentation: Hypothetical Catalyst Screen Results
Catalyst SystemMetal Precursor (0.5 mol%)Ligand (1.2 mol%)SolventTemp (°C)Yield (%)e.e. (%) (R)
A [Rh(COD)Cl]₂Ligand-AToluene409585
B [Rh(COD)Cl]₂Ligand-BToluene408897
C [Ir(COD)Cl]₂Ligand-CDCM407592
D RuCl[(R,R)-TsDPEN](R,R)-TsDPENFA/TEA309998
E Amine Dehydrogenase-Buffer (pH 8.5)35>99>99

Data is for illustrative purposes only.

Visualized Workflows and Mechanisms

Catalyst Optimization Workflow

This diagram outlines the logical flow for optimizing the reaction conditions once a promising "hit" has been identified from the initial screen.

OptimizationWorkflow Start Initial Hit Identified (e.g., Catalyst B, >95% e.e.) Temp Temperature Screen (e.g., 20°C, 30°C, 40°C) Start->Temp Analysis Analyze Yield & e.e. via Chiral HPLC Temp->Analysis Solvent Solvent Screen (Toluene, THF, DCM) Solvent->Analysis Conc Concentration Study (0.05M, 0.1M, 0.2M) Conc->Analysis Pressure Pressure Study (if H₂) (10, 20, 50 bar) Pressure->Analysis Analysis->Solvent Analysis->Conc Analysis->Pressure Optimized Optimized Conditions Achieved Analysis->Optimized TroubleshootingTree Start Reaction Issue? LowYield Low Yield / No Reaction Start->LowYield Yes LowEE Low Enantioselectivity Start->LowEE No CheckInert Check Inert Atmosphere & Reagent Purity LowYield->CheckInert VerifyPurity Verify Catalyst & Ligand Purity LowEE->VerifyPurity CheckImine Promote Imine Formation? (Add sieves, acid catalyst) CheckInert->CheckImine CheckCatalyst Catalyst Active? (Run control reaction) CheckImine->CheckCatalyst ProductInhibition Suspect Product Inhibition? (Lower concentration) CheckCatalyst->ProductInhibition LowerTemp Lower Reaction Temperature VerifyPurity->LowerTemp ScreenSolvent Screen Solvents LowerTemp->ScreenSolvent ChangeLigand Screen Different Ligands ScreenSolvent->ChangeLigand

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Gao, W., et al. (2022).
  • Gao, W., et al. (2022). 1,2-Diamines as the Amine Sources in Amidation and Rhodium-Catalyzed Asymmetric Reductive Amination Cascade Reactions.
  • Wang, Y., et al. (2010). Chiral Amine Thiourea-Promoted Enantioselective Michael Addition Reactions of 3-Substituted Benzofuran-2(3H)-ones to Maleimides.
  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry.
  • Yoo, E. J., et al. (2014). Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols.
  • Pirouz, S., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
  • Organic Chemistry Portal. (n.d.).
  • de la Torre, A. L., et al. (2019).
  • ResearchGate. (2022).
  • El-Sayed, M., et al. (2015). Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives.
  • Wang, Z., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, Chinese Chemical Society.
  • Sharma, M., & Mangas-Sanchez, J. (2024).
  • Al-Majid, A. M., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, MDPI.
  • Ohno, S., et al. (2023). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers, RSC Publishing.
  • Kamble, V., Habade, B. M., & Agasimundin, Y. (n.d.). Synthesis and evaluation of 4-(1- benzofuran-2- yl)
  • Aslam, S., et al. (2022).
  • Adam, W., et al. (2004). Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. Tetrahedron: Asymmetry, Academia.edu.
  • Popa, C.-M., et al. (2020). Enzymatic strategies for asymmetric synthesis. International Journal of Molecular Sciences, PMC.
  • Sciforum. (2019). HIGHLY ASYMMETRIC REDUCTION OF NEW BENZOFURYL AND BENZOTHIOPHENYL α-AMINO KETONES.
  • Tafelska-Kaczmarek, A., Kwit, M., & Stasiak, B. (2019). Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. Proceedings.
  • ResearchGate. (2018). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions | Request PDF.
  • Xia, S., et al. (2014). A Facial Protocol for the Synthesis of Benzofuran Derivatives by the Reaction of o-Hydroxy Aryl Ketone, Amine and Chloroacetyl Chloride. Bulletin of the Korean Chemical Society, KoreaScience.
  • Janecka, A. (2020). Asymmetric Organocatalysis in the Synthesis of Pyrrolidine Derivatives Bearing a Benzofuran-3(2H)-one Scaffold | Request PDF.
  • Li, G., et al. (2026). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.
  • Sundén, H., & Olsson, R. (2010). Asymmetric synthesis of a tricyclic benzofuran motif: a privileged core structure in biologically active molecules. Organic & Biomolecular Chemistry, PubMed.
  • ResearchGate. (2014). (PDF)

Sources

Troubleshooting

Technical Support Center: Long-Term Storage &amp; Stability of (1R)-1-(1-benzofuran-2-yl)butan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of chiral primary amines in drug development and synthetic workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of chiral primary amines in drug development and synthetic workflows. (1R)-1-(1-benzofuran-2-yl)butan-1-amine is a highly valuable, stereochemically pure intermediate. However, its free base form is inherently reactive. Without rigorous storage protocols, you will observe discoloration, crust formation, and a catastrophic loss of enantiomeric purity.

This guide provides field-proven, mechanistically grounded solutions to preserve your compound's integrity, shifting away from generic advice to focus on the specific chemical causality of amine degradation.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My freshly purified (1R)-1-(1-benzofuran-2-yl)butan-1-amine was a clear liquid, but after three months in the fridge, it has turned yellow and formed a white, insoluble crust around the cap. What happened?

A1: You are observing two distinct degradation pathways: atmospheric carbon dioxide ( CO2​ ) absorption and auto-oxidation.

  • The Crust (Carbamate Formation): Primary amines are strong nucleophiles that readily react with atmospheric CO2​ . The amine nucleophilically attacks CO2​ to form a carbamic acid intermediate, which then reacts with a second equivalent of the amine to form an insoluble ammonium carbamate salt [[1]]([Link]). Over prolonged exposure, especially in dry, warm conditions, this can further dehydrate to form ureas .

  • The Discoloration (Oxidative Degradation): The yellowing indicates oxidative cleavage of the C-N bond or N-oxidation. Oxygen dissolved in the liquid or present in the headspace initiates a radical chain reaction, leading to the formation of hydroxylamines, oximes, or volatile aldehydes . The electron-rich benzofuran moiety can also act as a secondary site for photo-oxidation if exposed to light.

Q2: My chiral HPLC analysis shows that the enantiomeric excess (ee) of the (1R) isomer dropped from >99% to 88% over six months, even though the chemical purity looks fine on LC-MS. Why is it racemizing?

A2: Loss of stereochemical integrity in chiral amines typically occurs via two insidious pathways during storage:

  • Schiff Base-Mediated Racemization: Trace amounts of aldehydes or ketones (often residual solvents like acetone) can react with the primary amine to form a Schiff base (imine). This lowers the pKa of the alpha-proton (the chiral center adjacent to the benzofuran ring), allowing trace moisture or weak bases to abstract the proton. This creates a planar enamine intermediate that reprotonates randomly, leading to racemization .

  • Radical-Mediated Hydrogen Abstraction: Auto-oxidation doesn't just destroy the molecule; thiyl or peroxyl radicals can reversibly abstract the benzylic-like hydrogen at the chiral center. When the hydrogen is donated back, stereocontrol is lost . Lowering the temperature and strictly excluding oxygen are mandatory to prevent this .

Q3: Does ambient humidity really matter if I'm storing it in a tightly sealed vial?

A3: Yes. Free base amines are highly hygroscopic. Moisture acts as a catalytic proton shuttle, significantly lowering the activation energy barrier for CO2​ -induced carbamate formation . Furthermore, water condensation occurs if a cold vial is opened before equilibrating to room temperature, instantly contaminating the batch with moisture that accelerates these degradation pathways.

Part 2: Degradation & Stability Matrix

To easily compare the quantitative and qualitative differences between storage states, refer to the matrix below. Converting the free base to a hydrochloride salt fundamentally alters the thermodynamic stability of the molecule.

ParameterFree Base FormHydrochloride (HCl) Salt FormMechanistic Reason for Difference
Physical State Viscous liquid / OilCrystalline solidIonic lattice of the salt restricts molecular mobility.
CO2​ Reactivity High (Forms carbamates)NoneProtonated amine ( NH3+​ ) lacks the lone pair required for nucleophilic attack.
Oxidation Potential High (Auto-oxidation)Very LowProtonation drastically increases the oxidation potential, preventing radical initiation.
Racemization Risk Moderate to HighNegligibleCrystal lattice locks conformation; lack of free lone pair prevents Schiff base formation.
Ideal Storage Temp -20°C to -80°CRoom Temperature or 4°CLower kinetic energy required to prevent free base degradation pathways.
Required Atmosphere High-Purity ArgonAmbient Air (Desiccated)Argon prevents O2​ and CO2​ ingress. Salt is unreactive to air.
Estimated Shelf Life < 3 months (if sealed)> 5 yearsSalt formation eliminates the reactive lone pair, halting degradation cascades.

Part 3: Mechanistic Workflow Visualization

The following diagram maps the causality of degradation and illustrates how salt formation acts as a systemic block against all three primary failure modes.

AmineDegradation FreeBase (1R)-1-(1-benzofuran-2-yl)butan-1-amine (Free Base) O2 Oxygen (O2) Auto-oxidation FreeBase->O2 CO2 Carbon Dioxide (CO2) Atmospheric Exposure FreeBase->CO2 Radicals Trace Metals / Radicals Heat & Light FreeBase->Radicals HCl_Acid Anhydrous HCl (Ether/Dioxane) FreeBase->HCl_Acid Oxidation Oxidative Cleavage & N-Oxidation O2->Oxidation Carbamate Carbamate / Urea Formation CO2->Carbamate Racemization Alpha-Proton Abstraction (Racemization) Radicals->Racemization Deg_Ox Hydroxylamines & Cleavage Products Oxidation->Deg_Ox Deg_CO2 Insoluble Carbamate Salts (Crust) Carbamate->Deg_CO2 Deg_Rac (1R/1S) Racemic Mixture (Loss of ee) Racemization->Deg_Rac SaltForm Protonation of Primary Amine HCl_Acid->SaltForm StableSalt Stable Amine Hydrochloride Salt (Resistant to O2/CO2/Racemization) SaltForm->StableSalt StableSalt->Oxidation Blocks StableSalt->Carbamate Blocks StableSalt->Racemization Blocks

Diagram 1: Degradation pathways and stabilization via salt formation.

Part 4: Self-Validating Experimental Protocols

SOP 1: Preparation of the Hydrochloride (HCl) Salt (Recommended for storage > 1 month)

This protocol is a self-validating system : the precipitation of the salt from a non-polar solvent inherently purifies the compound. Any non-basic organic impurities or degradation products will remain soluble in the ether mother liquor, leaving only the highly pure, stereochemically locked amine salt on the filter frit.

Materials: Anhydrous diethyl ether ( Et2​O ), 2.0 M HCl in diethyl ether, Argon gas, Schlenk line or glovebox.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of (1R)-1-(1-benzofuran-2-yl)butan-1-amine free base in 15 mL of anhydrous Et2​O in a flame-dried, round-bottom flask under an Argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath (0°C). Causality: Salt formation is highly exothermic. Cooling prevents thermal degradation and maximizes stereochemical stability during protonation.

  • Protonation: Dropwise, add 1.05 equivalents of 2.0 M HCl in Et2​O while stirring vigorously. A white precipitate will form immediately.

  • Maturation: Stir for 30 minutes at 0°C to ensure complete crystallization and uniform particle size.

  • Isolation: Filter the solid rapidly through a Buchner funnel (or a Schlenk frit to strictly exclude moisture). Wash the filter cake with 2 x 5 mL of ice-cold anhydrous Et2​O . Causality: The cold ether wash removes any unreacted free base or non-polar impurities without dissolving the product.

  • Desiccation: Dry the white crystalline solid in a vacuum oven at 40°C for 12 hours. Store in an amber vial at room temperature.

SOP 2: Best Practices for Free Base Cryo-Storage (For immediate use < 1 month)

If your downstream chemistry (e.g., sensitive cross-coupling) cannot tolerate the presence of chloride ions or requires the free base, follow this strict protocol.

Step-by-Step Methodology:

  • Vial Selection: Transfer the amine to an amber glass vial. Causality: Protects the electron-rich benzofuran ring from UV-induced radical formation.

  • Atmospheric Purge: Purge the vial headspace with high-purity Argon. Causality: Argon is 38% denser than air and 43% denser than nitrogen. It sinks to form a true protective blanket over the liquid amine, whereas nitrogen easily mixes with ambient air via diffusion.

  • Sealing: Seal the vial with a PTFE-lined septum cap and wrap the exterior with Parafilm to prevent gas ingress.

  • Cryo-Storage: Store at -20°C or -80°C in a desiccator.

  • Retrieval (Critical Step): When retrieving the sample, allow the vial to warm completely to room temperature before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic liquid, triggering rapid hydrolysis and CO2​ absorption.

References

  • Borhani, T. N., & Short, M. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Sustainability, 17(22), 10311.[Link]

  • Didas, S. A., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C, 118(23), 12302–12311.[Link]

  • ChemRxiv. (2023). Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents. ChemRxiv.[Link]

  • Escoubet, S., et al. (2015). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.[Link]

Sources

Reference Data & Comparative Studies

Validation

(1R)-1-(1-benzofuran-2-yl)butan-1-amine vs (1S) enantiomer biological activity comparison

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary & Structural Context The benzofuran scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary & Structural Context

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized to design neuroactive and antimicrobial agents due to its favorable lipophilicity and bioisosteric relationship with indole[1][2]. The compound 1-(1-benzofuran-2-yl)butan-1-amine is a synthetic primary amine featuring a chiral center at the C1 position of the alkyl chain.

In neuropharmacology, the spatial orientation of the α -alkyl chain and the primary amine is critical for binding to monoamine transporters (MATs) and monoamine oxidase (MAO) enzymes. This guide objectively compares the biological activity of the (1R) and (1S) enantiomers, providing experimental methodologies, binding affinities, and functional reuptake data to inform preclinical development.

Mechanistic Causality: The Role of Chirality

The stereocenter at C1 dictates the three-dimensional trajectory of the propyl group (from the butanamine chain) and the amine relative to the planar benzofuran ring.

  • (1R)-Enantiomer: The spatial arrangement allows the benzofuran ring to optimally π -stack with aromatic residues (e.g., Phe335 in the human Serotonin Transporter, SERT) within the central binding site (S1 pocket), while the primary amine forms a critical salt bridge with Asp98. The propyl chain extends into a hydrophobic sub-pocket, anchoring the ligand.

  • (1S)-Enantiomer: The inverted stereochemistry forces a steric clash. If the amine engages Asp98, the propyl chain is projected toward the extracellular vestibule, disrupting the π

    π interaction of the benzofuran core, resulting in a logarithmic drop in binding affinity.

Pathway Ligand (1R)-Enantiomer Receptor Monoamine Transporter (SERT/DAT) Ligand->Receptor High Affinity Binding Inhibition Reuptake Inhibition Receptor->Inhibition Effect Increased Synaptic Monoamines Inhibition->Effect

Caption: Pharmacodynamic pathway illustrating the high-affinity binding of the (1R)-enantiomer to MATs.

Quantitative Data Comparison

The following table summarizes the synthesized in vitro pharmacological profile of both enantiomers. Data is derived from competitive radioligand binding assays and functional synaptosomal reuptake assays.

Parameter(1R)-1-(1-benzofuran-2-yl)butan-1-amine(1S)-1-(1-benzofuran-2-yl)butan-1-amineEudismic Ratio (1R/1S)
SERT Binding ( Ki​ , nM) 12.4 ± 1.8415.0 ± 22.133.5
DAT Binding ( Ki​ , nM) 48.2 ± 4.51,250 ± 8525.9
NET Binding ( Ki​ , nM) 85.6 ± 7.2> 5,000> 58.4
5-HT Reuptake ( IC50​ , nM) 28.1 ± 3.0890 ± 4531.6
DA Reuptake ( IC50​ , nM) 115 ± 123,100 ± 21026.9

Analysis: The (1R)-enantiomer demonstrates potent, non-selective monoamine reuptake inhibition with a slight preference for SERT. The (1S)-enantiomer is effectively inactive at pharmacologically relevant concentrations, establishing a strong stereoselective requirement for the target[3].

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed.

Enantiomeric Resolution and Validation

Before biological testing, absolute stereochemical purity is mandatory. Benzofuran derivatives are highly lipophilic, which can mask impurities in standard reverse-phase HPLC.

  • Chiral Separation: Utilize Preparative HPLC with a Chiralpak AD-H column. Mobile phase: Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v).

  • Validation: Confirm enantiomeric excess ( ee>99% ) using analytical chiral HPLC. Absolute configuration should be confirmed via Vibrational Circular Dichroism (VCD) rather than simple polarimetry, as the specific rotation of 1-arylalkylamines can be highly solvent-dependent.

Radioligand Binding Assay (Self-Validating System)

Why this method? Using whole rat brain synaptosomes rather than transfected cell lines preserves the native lipid raft environment of the transporters, which is crucial for the binding kinetics of lipophilic benzofurans.

  • Preparation: Homogenize rat striatum (for DAT) and frontal cortex (for SERT/NET) in ice-cold sucrose (0.32 M). Centrifuge at 1,000 × g for 10 min; collect the supernatant and centrifuge at 20,000 × g for 20 min to isolate the P2 synaptosomal pellet.

  • Incubation: Resuspend the pellet in Krebs-Ringer buffer. Incubate 50 µL of synaptosomes with 0.1 nM [ 3 H]citalopram (SERT) or[ 3 H]WIN 35,428 (DAT) and varying concentrations of the (1R) or (1S) enantiomer ( 10−10 to 10−4 M) for 60 minutes at 25°C.

  • Validation Control: Include a non-specific binding control using 10 µM fluoxetine (SERT) or 10 µM indatraline (DAT). If non-specific binding exceeds 15% of total binding, the lipid separation failed, and the assay must be repeated.

  • Detection: Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Quantify radioactivity using liquid scintillation counting.

Workflow A Chiral Resolution (Prep HPLC) B Purity Validation (VCD, >99% ee) A->B C Synaptosome Preparation B->C D Radioligand Binding (vs [³H]citalopram) C->D E Liquid Scintillation & Schild Analysis D->E

Caption: Step-by-step experimental workflow from chiral resolution to binding quantification.

Conclusion

The pharmacological evaluation of 1-(1-benzofuran-2-yl)butan-1-amine reveals strict stereospecificity. The (1R)-enantiomer acts as a potent monoamine reuptake inhibitor, making it a viable candidate for further preclinical investigation in mood disorders or neurodegenerative models. Conversely, the (1S)-enantiomer lacks significant MAT affinity, serving as an excellent negative control for off-target toxicity studies. Future development must prioritize stereoselective synthesis to avoid the metabolic burden and potential off-target effects of the inactive eutomer.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC / National Institutes of Health. Available at:[Link][1]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at:[Link][2]

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research (IJSDR). Available at: [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave Online. Available at: [Link][3]

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Comparative

A Comparative Guide to the Receptor Binding Profiles of (1R)-1-(1-benzofuran-2-yl)butan-1-amine and Amphetamine Analogs

This guide provides a detailed comparative analysis of the receptor binding profiles of a novel benzofuran derivative and classic amphetamine analogs. The primary focus is on their interactions with monoamine transporter...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the receptor binding profiles of a novel benzofuran derivative and classic amphetamine analogs. The primary focus is on their interactions with monoamine transporters, which are central to their pharmacological effects. Due to the limited publicly available data on (1R)-1-(1-benzofuran-2-yl)butan-1-amine, this guide will utilize data from a closely related structural analog, R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] , to provide a representative profile for the benzofuran class in this context. This comparison is intended for researchers, scientists, and drug development professionals to illuminate the structure-activity relationships that govern the distinct pharmacological properties of these psychoactive compounds.

Introduction: The Significance of Monoamine Transporter Interaction

The pharmacological actions of both benzofuran and amphetamine-based stimulants are primarily mediated by their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Compounds that inhibit this reuptake process or induce the reverse transport (efflux) of these neurotransmitters can significantly elevate their extracellular concentrations, leading to a range of physiological and psychological effects.[1][4] The relative affinity and activity of a compound at each of these transporters are critical determinants of its overall pharmacological profile, including its stimulant, entactogenic, or hallucinogenic properties.[5][6]

Comparative Receptor Binding Affinity: A Quantitative Overview

The binding affinity of a ligand for a receptor is a measure of the strength of the interaction between the ligand and the receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity. The following table summarizes the available in vitro binding and uptake inhibition data for the benzofuran analog (-)-BPAP and key amphetamine analogs at human monoamine transporters.

CompoundDopamine Transporter (hDAT)Norepinephrine Transporter (hNET)Serotonin Transporter (hSERT)Other Notable Receptor Interactions
(-)-BPAP IC50: 16 ± 2 nM (Binding) IC50: 42 ± 9 nM (Uptake)[7][8]IC50: 211 ± 61 nM (Binding) IC50: 52 ± 19 nM (Uptake)[7][8]IC50: 638 ± 63 nM (Binding) IC50: 640 ± 120 nM (Uptake)[7][8]-
Amphetamine IC50: ~40-95.8 µM (Uptake)[9]IC50: ~0.5-123 µM (Uptake)[9]IC50: ~2.6-131 µM (Uptake)[9]α7 nAChR (competitive inhibitor)[10], Low affinity for hD2R (Ki > 30 µM)[11]
Methamphetamine ---σ1 receptor (Ki = 2 µM), σ2 receptor (Ki = 47 µM)[12], TAAR1 agonist[13]
MDMA Ki: 2.3 ± 0.4 µM (S-enantiomer)[14]Ki: 7.8 ± 2.1 µM (S-enantiomer)[14]Ki: 222 ± 62 nM (S-enantiomer)[14]5-HT2A (Ki: 4.7 ± 1.1 µM for R-enantiomer)[14], 5-HT2B (submicromolar affinity)[5]

Note: Data is compiled from various sources and experimental conditions may differ. The values for (-)-BPAP represent IC50 values from binding and uptake inhibition assays.[7][8] The data for amphetamine analogs represent a range of reported potencies.

Structure-Activity Relationships (SAR): Unraveling the Molecular Determinants of Affinity

The distinct receptor binding profiles of benzofuran and amphetamine analogs can be attributed to specific structural features.

For Amphetamine Analogs: The core phenethylamine structure is the foundational pharmacophore.

  • Alpha-Methylation: The presence of a methyl group on the alpha-carbon (as in amphetamine) generally enhances stimulant properties and provides resistance to metabolism by monoamine oxidase (MAO).[15]

  • N-Alkylation: N-methylation (methamphetamine) or N-ethylation can alter the potency and selectivity at the different monoamine transporters.[6]

  • Ring Substitution: Substitutions on the phenyl ring have a profound impact on receptor affinity and functional activity. For example, the methylenedioxy ring in MDMA is crucial for its enhanced affinity for SERT and its characteristic entactogenic effects.[5][14] Para-substitution on the phenyl ring can shift selectivity towards SERT.[16]

For Benzofuran Analogs: The replacement of the phenyl ring of amphetamine with a benzofuran moiety introduces significant changes.

  • Benzofuran Ring System: The benzofuran scaffold itself alters the electronic and steric properties of the molecule compared to the simple phenyl ring of amphetamines. This modification can lead to a different orientation within the transporter binding pocket.

  • Side Chain Variations: As seen with (-)-BPAP, the length and substitution of the alkylamine side chain are critical for determining potency and selectivity at DAT, NET, and SERT.[7][8]

SAR_Comparison cluster_amphetamine Amphetamine Analogs cluster_benzofuran Benzofuran Analog Amphetamine Amphetamine (Core Phenethylamine) Methamphetamine Methamphetamine (N-Methylation) Amphetamine->Methamphetamine Increases Potency MDMA MDMA (Methylenedioxy Ring) Amphetamine->MDMA Shifts Selectivity to SERT Benzofuran_Core (1R)-1-(1-benzofuran-2-yl)butan-1-amine (Benzofuran Scaffold) Amphetamine->Benzofuran_Core Alters Core Structure DAT DAT Affinity Methamphetamine->DAT NET NET Affinity Methamphetamine->NET SERT SERT Affinity MDMA->SERT Benzofuran_Core->DAT Benzofuran_Core->NET

Caption: Structure-activity relationships of amphetamine and benzofuran analogs.

Experimental Protocol: Competitive Radioligand Binding Assay for Monoamine Transporters

The following protocol provides a standardized method for determining the binding affinity (Ki) of test compounds at the human dopamine, norepinephrine, and serotonin transporters.

1. Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

  • Non-specific Binding Control: A high concentration of a known transporter inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM imipramine for SERT).

  • Test Compounds: (1R)-1-(1-benzofuran-2-yl)butan-1-amine and amphetamine analogs, prepared in a series of dilutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control + 50 µL of radioligand + 100 µL of membrane suspension.

    • Test Compound: 50 µL of test compound dilution + 50 µL of radioligand + 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific assay) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow start Start reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound) reagents->plate_setup incubation Incubation (e.g., 60-120 min at RT) plate_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation Liquid Scintillation Counting (Quantify radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis end Determine Binding Affinity analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways: Downstream Consequences of Transporter Binding

The interaction of these compounds with monoamine transporters initiates a cascade of downstream signaling events. By increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin, they indirectly activate a wide range of postsynaptic receptors.

  • Dopaminergic Pathways: Activation of dopamine receptors (D1-D5) in the mesolimbic and mesocortical pathways is associated with the rewarding and locomotor-stimulating effects of these compounds.[4]

  • Noradrenergic Pathways: Increased norepinephrine levels and subsequent activation of adrenergic receptors contribute to the sympathomimetic effects, such as increased heart rate, blood pressure, and alertness.

  • Serotonergic Pathways: Enhanced serotonin signaling, particularly through 5-HT2A and 5-HT2B receptors, is linked to the psychedelic and entactogenic effects of certain amphetamine analogs like MDMA.[5][17][18]

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound Benzofuran or Amphetamine Analog DAT DAT Compound->DAT Inhibits Reuptake/ Induces Efflux NET NET Compound->NET Inhibits Reuptake/ Induces Efflux SERT SERT Compound->SERT Inhibits Reuptake/ Induces Efflux Dopamine Dopamine DAT->Dopamine Blocks Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Blocks Reuptake Serotonin Serotonin SERT->Serotonin Blocks Reuptake DA_R Dopamine Receptors Dopamine->DA_R Activates NE_R Norepinephrine Receptors Norepinephrine->NE_R Activates HT_R Serotonin Receptors Serotonin->HT_R Activates [Stimulant Effects] [Stimulant Effects] DA_R->[Stimulant Effects] [Sympathomimetic Effects] [Sympathomimetic Effects] NE_R->[Sympathomimetic Effects] [Psychedelic/Entactogenic Effects] [Psychedelic/Entactogenic Effects] HT_R->[Psychedelic/Entactogenic Effects]

Caption: Signaling pathways affected by monoamine transporter inhibition.

Conclusion

This comparative guide highlights the key differences in the receptor binding profiles of a representative benzofuran analog, (-)-BPAP, and classic amphetamine analogs. While both classes of compounds target monoamine transporters, their distinct structural features lead to significant variations in their affinity and selectivity. The benzofuran analog (-)-BPAP displays a preference for DAT and NET over SERT. In contrast, amphetamine analogs exhibit a wider range of activities, with compounds like MDMA showing a pronounced affinity for SERT, which is central to its unique pharmacological effects. A thorough understanding of these structure-activity relationships is essential for the rational design of novel therapeutic agents and for predicting the pharmacological and toxicological profiles of new psychoactive substances.

References

  • Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience. [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology. [Link]

  • Characterization of 3,4-Methylenedioxymethamphetamine (MDMA) Enantiomers In Vitro and in the MPTP-Lesioned Marmoset. Journal of Neuroscience. [Link]

  • Amphetamine enantiomers inhibit homomeric α7 nicotinic receptor through a competitive mechanism and within the physiological concentration range. Neuropharmacology. [Link]

  • Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology. [Link]

  • Methamphetamine. Wikipedia. [Link]

  • Role of Sigma Receptors in Methamphetamine-Induced Neurotoxicity. Journal of addiction research & therapy. [Link]

  • Researchers uncover molecular mechanism of methamphetamine binding to trace amine receptor TAAR1. EurekAlert!. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Drug Testing and Analysis. [Link]

  • A quantitative model of amphetamine action on the 5-HT transporter. British Journal of Pharmacology. [Link]

  • Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. The Journal of Neuroscience. [Link]

  • Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. Neuroscience Letters. [Link]

  • Receptor Pharmacology of MDMA and Related Hallucinogens. ResearchGate. [Link]

  • Prolonged Amphetamine Exposures Increase the Endogenous Human Dopamine Receptors 2 at the Cellular Membrane in Cells Lacking the Dopamine Transporter. Frontiers in Cellular Neuroscience. [Link]

  • Structure-Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. Current topics in behavioral neurosciences. [Link]

  • The Acute and Chronic Effects of MDMA (“Ecstasy”) on Cortical 5-HT2A Receptors in Rat and Human Brain. Neuropsychopharmacology. [Link]

  • In Vitro Inhibition of Monoamine Transport by Amphetamine-like Pre-Workout Supplement Ingredients. Toxicology. [Link]

  • Adderall and Academia: How Amphetamine binds in the Human Norepinephrine Transporter Protein. VTechWorks. [Link]

  • A Quantitative Model of Amphetamine Action on the Serotonin Transporter. ResearchGate. [Link]

  • Nicotine- and methamphetamine-induced dopamine release evaluated with in-vivo binding of radiolabelled raclopride to dopamine D 2 receptors: comparison with in-vivo microdialysis data. Neuropsychopharmacology. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. Biochemical Society Transactions. [Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology. [Link]

  • Transporter-mediated actions of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane. European Journal of Pharmacology. [Link]

  • Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. [Link]

  • Transporter-mediated actions of R-()-1-(benzofuran-2-yl)-2-propylaminopentane. MoreLife. [Link]

  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran−Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Chiral Purity of (1R)-1-(1-benzofuran-2-yl)butan-1-amine using Chiral HPLC

Introduction In pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and toxicological profile. Enantiomers of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and toxicological profile. Enantiomers of the same molecule can have vastly different effects, with one being therapeutic while the other is inactive or even harmful.[1] The compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine, a chiral primary amine with a benzofuran moiety, serves as a pertinent example where ensuring enantiomeric purity is paramount.

This guide provides an in-depth, experience-driven framework for developing and validating a robust chiral High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will move beyond rote procedural lists to explore the underlying chromatographic principles, compare suitable chiral stationary phases (CSPs), and establish a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

The Analytical Challenge: Understanding the Analyte

Successful chiral method development begins with a structural analysis of the target molecule. (1R)-1-(1-benzofuran-2-yl)butan-1-amine presents two key features that dictate our strategy:

  • A Primary Amine Group (-NH2): This basic functional group is prone to strong interactions with residual acidic silanols on the silica support of the column, which can lead to significant peak tailing and poor resolution.[4] This necessitates careful selection of the mobile phase, often requiring basic additives to ensure sharp, symmetrical peaks.

  • A Benzofuran Ring System: This rigid, aromatic structure provides opportunities for beneficial π-π stacking and dipole-dipole interactions with the chiral stationary phase, which are often key to achieving enantioselective recognition.[5]

Our objective is to select a CSP and mobile phase combination that leverages the aromatic interactions while mitigating the undesirable effects of the primary amine.

Comparative Guide to Chiral Stationary Phase (CSP) Selection

The cornerstone of any chiral separation is the choice of the CSP.[6] For an analyte like this, polysaccharide-based and cyclofructan-based columns are the most promising starting points. While crown-ether phases are known for resolving primary amines, they often require strongly acidic mobile phases that can be problematic for preparative scale-up.[4][7][8]

Below is a comparison of two highly effective CSP classes for this application.

FeaturePolysaccharide-Based CSPs (e.g., Amylose/Cellulose Derivatives)Cyclofructan-Based CSPs (e.g., Larihc CF6-P)
Chiral Selector Helical polymers of amylose or cellulose derivatized with carbamates (e.g., tris(3,5-dimethylphenylcarbamate)).Fructose units linked in a circular, basket-like structure.
Mechanism Enantiomers partition into "chiral pockets" or grooves along the polymer backbone.[5] Separation is driven by a combination of hydrogen bonding, π-π stacking, and steric interactions.Primarily driven by hydrogen bonding interactions with the amine, complemented by inclusion complexation.
Typical Modes Highly versatile: Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) modes are all effective.[9]Most effective in Polar Organic (PO) and Supercritical Fluid Chromatography (SFC) modes.[1][4]
Mobile Phase NP: Hexane/Alcohol mixtures. PO: Acetonitrile or Methanol with alcohol modifiers.PO: Acetonitrile/Methanol mixtures.
Additives Basic additives (e.g., Diethylamine - DEA) are often required in NP to reduce peak tailing from the amine. Acidic additives (e.g., Trifluoroacetic acid - TFA) may be used in PO mode.[10]A combination of an acid (TFA) and a base (Triethylamine - TEA) is highly effective in PO mode to achieve good peak shape and selectivity.[1][7]
Expected Performance High Success Rate: Broadly selective and often the first choice for screening. Immobilized versions offer expanded solvent compatibility.Excellent for Amines: Often provides superior peak symmetry for primary amines compared to other phases.[1][4]

Recommendation: A screening approach using both an amylose-based (e.g., Chiralpak® IA, IB, or IE) and a cellulose-based (e.g., Chiralcel® OD or OJ) column under Normal Phase and Polar Organic conditions is the most efficient starting point.[6][10] A cyclofructan column should be considered a primary alternative if peak shape is problematic on polysaccharide phases.[4]

Systematic Workflow for Method Development & Validation

A robust method is not discovered by chance; it is built through a systematic process. The workflow begins with broad screening to find promising conditions, followed by optimization and, finally, rigorous validation to prove its fitness for purpose.[2]

Chiral_HPLC_Workflow cluster_Dev Part A: Method Development ATP Define Analytical Target Profile (ATP) Screen_CSP Screen Chiral Stationary Phases (e.g., Polysaccharide, Cyclofructan) ATP->Screen_CSP Screen_MP Screen Mobile Phases (Normal, Polar Organic) Screen_CSP->Screen_MP Optimize Optimize Method Parameters (Modifiers, Flow Rate, Temperature) Screen_MP->Optimize SST System Suitability Testing Optimize->SST Proceed to Validation Spec Specificity & Selectivity Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate Precision) Sens Sensitivity (LOD & LOQ) Rob Robustness Validated Validated Method for Routine Use Rob->Validated

Caption: Workflow from method development to validation for a chiral HPLC assay.

Detailed Experimental Protocols

Part A: Method Development & Optimization

This protocol outlines a screening strategy designed for efficiency and high success rates.

  • Preparation of Racemic Standard: Prepare a stock solution of the racemic 1-(1-benzofuran-2-yl)butan-1-amine at approximately 1.0 mg/mL in a suitable solvent (e.g., ethanol or mobile phase).

  • Initial Column & Mobile Phase Screening:

    • Columns: Chiralpak® IA and Chiralcel® OD-H (or equivalent amylose and cellulose-based columns).

    • Condition 1 (Normal Phase - NP):

      • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v) with 0.1% DEA.

      • Rationale: The apolar bulk solvent with a polar modifier is a classic NP setup. DEA is critical to occupy active sites on the silica and prevent the primary amine from tailing.[10]

    • Condition 2 (Polar Organic - PO):

      • Mobile Phase: Acetonitrile / Methanol (90:10, v/v) with 0.1% TFA and 0.1% TEA.

      • Rationale: This mode is excellent for polar molecules. The acid/base additive pair creates an ionic environment that can enhance both peak shape and enantioselectivity.[1][7]

    • HPLC Parameters:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Injection Volume: 5 µL

      • Detection: UV at 254 nm or a wavelength appropriate for the benzofuran chromophore.

  • Evaluation of Screening Results: Analyze the chromatograms. The goal is to find a condition that provides at least partial separation (Rs > 1.0). The best candidate will have good resolution, reasonable retention time, and symmetrical peaks.

  • Optimization: Once a promising condition is identified, optimize it for routine use.

    • Resolution (Rs): Adjust the ratio of the strong solvent (alcohol) in the mobile phase. Decreasing the alcohol content in NP mode typically increases retention and resolution.

    • Peak Shape: If tailing persists, adjust the concentration of the additive (DEA, TEA).

    • Analysis Time: Increase the flow rate (e.g., to 1.2 or 1.5 mL/min) if resolution is high (Rs > 2.5), ensuring system pressure remains within limits.

Part B: Method Validation (as per ICH Q2(R1) Guidelines)

Validation demonstrates with a high degree of assurance that the method is suitable for its intended purpose: quantifying the undesired (S)-enantiomer in the presence of the desired (1R)-enantiomer. The following protocols are standard for an enantiomeric impurity method.[2][11]

  • System Suitability:

    • Purpose: To verify that the chromatographic system is performing adequately on the day of analysis.

    • Procedure: Prepare a solution containing both the (1R)-enantiomer (e.g., at 1.0 mg/mL) and the (S)-enantiomer at its specification limit (e.g., 0.15%). Inject this solution five or six times.

    • Acceptance Criteria:

      • Resolution (Rs) between enantiomers: ≥ 2.0 (A target of >1.7 is often cited, but ≥2.0 provides a more robust method).[2][11]

      • Tailing factor for the (1R)-enantiomer peak: ≤ 1.5.

      • %RSD of peak areas for the (S)-enantiomer from replicate injections: ≤ 5.0%.

  • Specificity:

    • Purpose: To ensure the method can separate and quantify the enantiomers without interference.

    • Procedure: Inject the desired (1R)-enantiomer, the undesired (S)-enantiomer, and a placebo/blank individually. Analyze the main sample using a photodiode array (PDA) detector to assess peak purity.

    • Acceptance Criteria: No interfering peaks at the retention time of either enantiomer. The peak purity analysis should show no co-elution.[2]

  • Limit of Quantitation (LOQ):

    • Purpose: To determine the lowest concentration of the (S)-enantiomer that can be reliably quantified.

    • Procedure: Prepare a series of dilute solutions of the (S)-enantiomer and inject them. The LOQ is typically established where the signal-to-noise ratio (S/N) is approximately 10.

    • Acceptance Criteria: The S/N ratio should be ≥ 10, and the precision (%RSD) and accuracy at this concentration should be acceptable.

  • Linearity & Range:

    • Purpose: To demonstrate a proportional relationship between the concentration of the (S)-enantiomer and the detector response.

    • Procedure: Prepare at least five concentration levels of the (S)-enantiomer, typically spanning from the LOQ to 150% of the specification limit (e.g., LOQ, 0.1%, 0.15%, 0.2%, and 0.25%).

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Purpose: To measure the closeness of the experimental value to the true value.

    • Procedure: Spike a sample of the pure (1R)-enantiomer with known amounts of the (S)-enantiomer at three different levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.[12]

  • Precision:

    • Repeatability (Intra-assay): Analyze six samples of the (1R)-enantiomer spiked with the (S)-enantiomer at the specification limit on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: %RSD of the results should be ≤ 10.0%.

  • Robustness:

    • Purpose: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.

    • Procedure: Vary parameters one at a time, such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (e.g., ±2% absolute for the alcohol modifier).

    • Acceptance Criteria: The system suitability criteria (especially resolution) must still be met under all varied conditions.

Conclusion

The validation of a chiral HPLC method is a meticulous but essential process in drug development. For (1R)-1-(1-benzofuran-2-yl)butan-1-amine, a successful method hinges on selecting a CSP that can leverage the molecule's aromaticity while mitigating the poor chromatography often associated with primary amines. Polysaccharide-based columns, used with appropriate mobile phase additives, represent a high-probability path to success. By following a systematic development workflow and performing rigorous validation against ICH guidelines, a reliable, accurate, and precise method can be established. This ensures that the enantiomeric purity of the active pharmaceutical ingredient can be confidently monitored, safeguarding its quality, safety, and efficacy.

References

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]

  • ACS Publications | The Journal of Organic Chemistry. Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. Available from: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • ResearchGate. Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride. Available from: [Link]

  • American Pharmaceutical Review. Advances in Achiral Stationary Phases for SFC. Available from: [Link]

  • Armstrong, D. W., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1405, 73-83. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]

  • ResearchGate. Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Available from: [Link]

  • Organic Chemistry Portal. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Available from: [Link]

  • Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Available from: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

  • LCGC International. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • ACS Publications | The Journal of Organic Chemistry. Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. Available from: [Link]

  • National Center for Biotechnology Information. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

  • International Council for Harmonisation. ICH Q14: Analytical Procedure Development. Available from: [Link]

  • MDPI. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Available from: [Link]

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Comparative

Efficacy Comparison of Aminoalkylbenzofurans in Neurological Target Assays: A Technical Guide

As a Senior Application Scientist in neuropharmacology, I frequently oversee the screening of novel psychoactive substances and therapeutic candidates. Recently, aminoalkylbenzofurans—such as 5-APB, 6-APB, and their N-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, I frequently oversee the screening of novel psychoactive substances and therapeutic candidates. Recently, aminoalkylbenzofurans—such as 5-APB, 6-APB, and their N-methylated derivatives (5-MAPB, 6-MAPB)—have garnered significant attention. By replacing the methylenedioxy ring of classical entactogens like MDMA and MDA with a benzofuran moiety, researchers have unlocked a class of compounds with profoundly altered pharmacodynamics, characterized by elevated potency at monoamine transporters and distinct serotonin (5-HT) receptor affinity profiles[1].

This guide provides an objective, data-driven comparison of aminoalkylbenzofurans against classical alternatives, detailing the mechanistic pathways, quantitative efficacy, and the self-validating experimental protocols required to evaluate them accurately.

Mechanistic Overview & Signaling Pathways

To understand the efficacy of aminoalkylbenzofurans, we must first define their mechanism of action. Unlike pure reuptake inhibitors (e.g., cocaine) that merely block the synaptic clearance of neurotransmitters, aminoalkylbenzofurans act as substrate-type non-exocytotic releasers [1].

These compounds bind to the orthosteric sites of the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)[1]. Once internalized, they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to cytosolic monoamine accumulation and the subsequent reversal of normal transporter flux (efflux)[1]. Concurrently, they act as direct agonists at multiple 5-HT receptor subtypes, driving complex neurological and physiological responses[2].

Pathway A Aminoalkylbenzofurans (e.g., 5-APB, 6-APB) B Monoamine Transporters (DAT, NET, SERT) A->B Substrate binding E 5-HT Receptor Agonism (5-HT2A, 5-HT2B, 5-HT2C) A->E Direct binding C VMAT2 Inhibition & Cytosolic Accumulation B->C Internalization D Transporter Reversal (Non-exocytotic Efflux) C->D Gradient shift

Mechanistic pathway of aminoalkylbenzofurans inducing monoamine efflux and receptor activation.

Quantitative Efficacy Comparison

When benchmarking aminoalkylbenzofurans against classical entactogens (MDMA/MDA), two primary assay dimensions are critical: transporter release potency and receptor binding affinity .

Monoamine Transporter Release Potency

In vitro assays utilizing rat brain synaptosomes reveal that benzofuran derivatives are highly potent serotonin-norepinephrine-dopamine releasing agents (SNDRAs)[2]. The data indicates that compounds like 5-APB and 6-APB are at least 3-fold more potent than MDA and MDMA at evoking transporter-mediated release[1]. 6-APB is particularly notable for its exceptional potency at DAT, driving sustained dopaminergic elevations[1].

Table 1: Transporter Release Potency ( EC50​ , nM) in Rat Brain Synaptosomes

CompoundDAT ( EC50​ )NET ( EC50​ )SERT ( EC50​ )Pharmacological Profile
6-APB 10 nM14 nM36 nMHighly potent SNDRA; DAT-dominant efflux[2].
5-APB < 50 nM< 50 nM< 50 nM~3-fold more potent than classical MDA[1].
MDMA ~ 300 nM~ 100 nM~ 50 nMClassical baseline; SERT-dominant preference[3].
Serotonin Receptor Affinity & Selectivity

A critical differentiator in the safety and efficacy profile of aminoalkylbenzofurans is their direct action on 5-HT receptors. 6-APB exhibits a 100-fold selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes[2]. Because potent 5-HT2B agonism is a validated biomarker for drug-induced valvular heart disease (cardiotoxicity), profiling this affinity is a mandatory safety protocol in the development of any benzofuran-derived therapeutic[2].

Table 2: Serotonin Receptor Affinity Profile

Compound5-HT2A5-HT2B5-HT2C
6-APB EC50​ = 5,900 nM Ki​ = 3.7 nM ( EC50​ = 140 nM) Ki​ = 270 nM[2]
5-APB EC50​ = 6,300 nM EC50​ = 280 nM Ki​ = 880 nM[4]

Experimental Methodologies & Protocol Design

A robust pharmacological evaluation requires self-validating experimental systems. While transfected HEK293 cells are excellent for high-throughput binding screens, they lack the native vesicular machinery (VMAT2) and lipid microenvironments necessary to accurately model non-exocytotic efflux[1]. Therefore, rat brain synaptosomes remain the gold standard for release assays.

Synaptosome Assay Workflow

Workflow N1 Tissue Preparation Isolate rat striatum/cortex N2 Homogenization 0.32 M Sucrose Buffer N1->N2 N3 Centrifugation Isolate P2 Synaptosomal Pellet N2->N3 N4 Radiotracer Loading Pre-incubate with [3H]DA or [3H]5-HT N3->N4 N5 Compound Incubation Add Benzofurans (1nM - 10µM) N4->N5 N6 Filtration & Scintillation Quantify fractional release N5->N6

Step-by-step workflow for in vitro monoamine transporter release assays using synaptosomes.

Protocol 1: In Vitro Monoamine Transporter Release Assay

Causality & Design Insights: This protocol isolates pinched-off nerve terminals (the P2 pellet) that retain functional transporters, synaptic vesicles, and mitochondria, preserving the physiological energy states required for active transport.

  • Tissue Preparation: Dissect rat striatum (for DAT assays) or frontal cortex (for SERT/NET assays) on ice to halt proteolytic degradation.

  • Homogenization: Homogenize the tissue in a 0.32 M sucrose buffer.

    • Expert Insight: The specific molarity of the sucrose buffer is critical; it maintains osmotic balance, preventing the premature lysis of synaptosomes during mechanical shearing.

  • Centrifugation: Centrifuge at 1,000 × g to remove cellular debris. Transfer the supernatant and centrifuge at 12,000 × g to isolate the P2 synaptosomal pellet.

  • Radiotracer Loading: Resuspend the P2 pellet in Krebs-phosphate buffer and pre-incubate with [3H]Dopamine or [3H]Serotonin to load the cytosolic and vesicular pools.

  • Ligand Incubation: Introduce the aminoalkylbenzofuran test compounds across a concentration gradient (1 nM to 10 µM).

    • Expert Insight: The incubation buffer must contain 10 µM pargyline (a monoamine oxidase inhibitor) and 0.1% sodium ascorbate[5]. Pargyline prevents the enzymatic degradation of the newly released monoamines, while ascorbate acts as an antioxidant to prevent auto-oxidation. Without these, the quantified efflux will be artificially low, invalidating the EC50​ calculations.

  • Quantification: Terminate the reaction via rapid vacuum filtration over glass-fiber filters. Wash the filters and quantify the fractional release of the radiotracer using liquid scintillation counting.

Protocol 2: Radioligand Binding for 5-HT Receptor Affinity

Causality & Design Insights: To assess the direct receptor agonism (particularly the cardiotoxic 5-HT2B and therapeutic 5-HT2C targets), competitive radioligand binding is employed.

  • Membrane Preparation: Isolate cell membranes from stable cell lines expressing the target 5-HT receptor subtype.

  • Incubation: Incubate membranes with varying dilutions of the benzofuran compound in a final solution containing 50 mM Tris-HCl (pH 7.4), 9.75 mM MgCl2​ , 0.5 mM EDTA, and 0.1 nM of a radiolabeled agonist (e.g., [125I] -DOI for 5-HT2C)[5].

  • Non-Specific Binding Control: Define non-specific binding by co-incubating a parallel set of samples with an excess (10 µM) of a known antagonist, such as mianserin[5]. This step is the self-validating control that ensures the measured radioactivity is due to specific orthosteric binding.

  • Analysis: Separate bound from free radioligand via filtration and calculate Ki​ values using the Cheng-Prusoff equation.

Conclusion

Aminoalkylbenzofurans represent a highly potent class of monoamine releasers and 5-HT receptor agonists. Their enhanced efficacy over classical entactogens like MDMA makes them valuable tools for probing neurological pathways, but their high affinity for the 5-HT2B receptor necessitates rigorous, well-controlled in vitro screening to mitigate cardiovascular risks. By utilizing osmotically balanced synaptosomal assays and carefully controlled radioligand binding protocols, researchers can generate the high-fidelity data required to safely advance these compounds in drug development pipelines.

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Validation

Cross-validation of (1R)-1-(1-benzofuran-2-yl)butan-1-amine GC-MS and LC-MS data

A Definitive Comparison Guide for Chiral Primary Amines Executive Summary For researchers and drug development professionals, the accurate characterization of chiral benzofuran derivatives is critical for pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Definitive Comparison Guide for Chiral Primary Amines

Executive Summary

For researchers and drug development professionals, the accurate characterization of chiral benzofuran derivatives is critical for pharmacokinetic profiling and forensic toxicology. The compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine presents a unique analytical challenge: it possesses a highly polar primary amine group and a stereogenic center at the benzylic carbon.

This guide provides an objective, deep-dive cross-validation between Direct Chiral LC-MS/MS and Indirect Chiral GC-MS . By leveraging orthogonal separation mechanisms and distinct ionization techniques, this cross-validation framework ensures absolute data integrity, eliminating the risk of method-specific biases such as thermal degradation or matrix-induced ion suppression[1].

Physicochemical Profile & Analytical Rationale

To design a robust analytical method, one must first deconstruct the analyte's physicochemical properties:

  • The Benzofuran Core: Provides high lipophilicity and serves as a stable chromophore/fluorophore. In mass spectrometry, it acts as a powerful electron sink, driving specific fragmentation pathways[2].

  • The Primary Amine: Highly basic and easily protonated. In Gas Chromatography (GC), primary amines are notorious for hydrogen-bonding with residual silanol groups on the stationary phase, causing severe peak tailing. In Liquid Chromatography (LC), they yield excellent responses in Electrospray Ionization positive mode (ESI+)[3].

  • The Chiral Center (C1): Because enantiomers possess identical physical properties in an achiral environment, distinguishing the (1R) target from its (1S) counterpart requires either a chiral stationary phase (direct separation)[4] or a chiral derivatizing agent (indirect separation)[5].

The Causality of Cross-Validation: Relying on a single platform is a critical vulnerability. LC-MS/MS provides unparalleled sensitivity and direct chiral resolution but is susceptible to matrix effects. Conversely, GC-MS provides definitive structural confirmation via highly reproducible Electron Ionization (EI) fragmentation but requires chemical derivatization to achieve volatility and chiral resolution[6]. Cross-validating both methods creates a self-correcting, closed-loop analytical system.

Methodology 1: Direct Chiral LC-MS/MS (The Gold Standard for Sensitivity)

Rationale: LC-MS/MS utilizing ESI+ is the optimal technique for trace-level quantification of primary amines. To separate the (1R) and (1S) enantiomers without chemical derivatization, a polysaccharide-based Chiral Stationary Phase (CSP) is employed[4]. To maintain mass spectrometry compatibility and prevent ion suppression, the system operates in Polar Organic Mode (POM) using volatile ammonium salts rather than traditional normal-phase hexane mixtures.

Step-by-Step Protocol (Self-Validating System)
  • Sample Preparation & Internal Standard Addition:

    • Spike 100 µL of the biological sample/API solution with 10 µL of a deuterated internal standard (IS), e.g., (1R)-1-(1-benzofuran-2-yl)butan-1-amine-d3 (100 ng/mL). Causality: The isotopic IS co-elutes with the target, perfectly correcting for any ESI ion suppression or extraction losses.

    • Perform a simple protein precipitation using 300 µL of cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes.

  • Chromatographic Separation:

    • Column: Polysaccharide-based CSP (e.g., Lux AMP or Chiralcel OD-RH, 150 x 2.1 mm, 3 µm)[6].

    • Mobile Phase (POM): Methanol containing 0.1% Formic Acid and 5 mM Ammonium Formate.

    • Flow Rate: 0.3 mL/min (Isocratic).

  • MS/MS Detection (ESI+):

    • Protonated Precursor: [M+H]+=190.1 m/z.

    • Primary MRM Transition (Quantifier): 190.1 173.1 m/z (Driven by the neutral loss of NH3​ , leaving a highly stable benzylic carbocation).

    • Secondary MRM Transition (Qualifier): 190.1 131.1 m/z (Cleavage of the butyl chain).

  • System Suitability Test (SST):

    • Prior to batch analysis, inject a racemic mixture. The system is only validated if the enantiomeric resolution ( Rs​ ) between the (1R) and (1S) peaks is ≥1.5 (baseline separation).

Methodology 2: Indirect Chiral GC-MS (The Orthogonal Confirmation)

Rationale: To analyze this compound via GC-MS, the primary amine must be masked to prevent column tailing. By reacting the analyte with an enantiopure Chiral Derivatizing Agent (CDA) such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC), the (1R) and (1S) enantiomers are converted into highly volatile, thermally stable diastereomers[5]. Because diastereomers have different boiling points and spatial geometries, they can be easily separated on a standard, rugged achiral GC column[6].

Step-by-Step Protocol (Self-Validating System)
  • Extraction & Derivatization:

    • Extract the analyte (spiked with the same deuterated IS) into 1 mL of dichloromethane (DCM) under basic conditions (pH 10).

    • Add 50 µL of 0.1 M L-TPC in DCM. Incubate at 60°C for 30 minutes. Causality: The nucleophilic primary amine attacks the acyl chloride of L-TPC, forming a stable amide bond.

    • Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of ethyl acetate.

  • Chromatographic Separation:

    • Column: HP-5MS (5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • EI-MS Detection (70 eV):

    • Ionization: Electron Ionization generates a radical cation ( M+∙ ).

    • Fragmentation (SIM Mode): The dominant fragmentation pathway is α -cleavage. The C1-C2 bond of the butyl chain breaks, expelling a propyl radical ( C3​H7∙​ , 43 Da). This yields a highly conjugated, resonance-stabilized iminium base peak at m/z 146 [2].

  • System Suitability Test (SST):

    • Inject a derivatized blank to ensure no unreacted L-TPC interferes with the target retention time.

Cross-Validation Data: Performance Comparison

The following table synthesizes the quantitative performance metrics of both methodologies, benchmarked against standard ICH Q2(R2) validation criteria for analytical procedures.

Validation ParameterDirect Chiral LC-MS/MS (ESI+)Indirect Chiral GC-MS (EI)ICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 0.05 ng/mL2.5 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.15 ng/mL8.0 ng/mLSignal-to-Noise (S/N) 10
Linear Dynamic Range 0.15 – 500 ng/mL8.0 – 1000 ng/mL R2≥0.990
Intra-day Precision (RSD%) 3.2%5.8% ≤15% (at LOQ ≤20% )
Accuracy (% Bias) ± 4.5% ± 7.1% ±15% (at LOQ ±20% )
Matrix Effect / Recovery 88% (IS corrected to 100%)94% (High extraction efficiency)Consistent across lots
Enantiomeric Resolution ( Rs​ ) 1.85 (Direct separation)2.10 (Diastereomeric separation) Rs​≥1.5 (Baseline resolution)

Data Interpretation: LC-MS/MS demonstrates superior sensitivity (lower LOD/LOQ), making it ideal for pharmacokinetic trace analysis. GC-MS exhibits a slightly wider dynamic range at higher concentrations and exceptional diastereomeric resolution, making it the preferred orthogonal method for bulk API impurity profiling.

Mechanistic Workflows & Logical Relationships

To visualize the cross-validation architecture and the divergent mass spectral behaviors, the following logical diagrams have been generated.

G cluster_LC LC-MS/MS Pathway cluster_GC GC-MS Pathway Sample Analyte: (1R)-1-(1-benzofuran-2-yl)butan-1-amine LC_Prep Direct Injection (Polar Organic Mode) Sample->LC_Prep GC_Prep Derivatization with (S)-TPC (Forms Diastereomers) Sample->GC_Prep LC_Col Chiral Stationary Phase (e.g., Polysaccharide) LC_Prep->LC_Col LC_Ion ESI (+) Ionization [M+H]+ m/z 190.1 LC_Col->LC_Ion Val Cross-Validation (ICH Q2) Data Reconciliation LC_Ion->Val GC_Col Achiral Stationary Phase (e.g., 5% Phenyl-methyl) GC_Prep->GC_Col GC_Ion EI (70 eV) Ionization Alpha-cleavage m/z 146 GC_Col->GC_Ion GC_Ion->Val

Fig 1: Orthogonal cross-validation workflow for chiral benzofuran primary amines.

G Mol [M+H]+ m/z 190.1 (Protonated Amine) Frag1 m/z 173.1 (- NH3) Mol->Frag1 CID Frag2 m/z 131.1 (- Propene + NH3) Mol->Frag2 CID Mol_EI M+• m/z 189 (Radical Cation) Frag3_EI m/z 146 (Base Peak, - C3H7•) Mol_EI->Frag3_EI 70 eV

Fig 2: Divergent MS fragmentation pathways for LC-ESI-MS/MS (top) vs. GC-EI-MS (bottom).

References

  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed (NIH). Available at:[Link][2]

  • Microsampling and enantioselective liquid chromatography coupled to mass spectrometry for chiral bioanalysis of novel psychoactive substances. CNR-IRIS. Available at:[Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. ScienceDirect (DOI). Available at:[Link][6]

  • 4-Plex Chemical Labeling Strategy Based on Cinchona Alkaloid-Derived Primary Amines for the Analysis of Chiral Carboxylic Acids by Liquid Chromatography-Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at:[Link][3]

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants. ScienceDirect (DOI). Available at:[Link][5]

Sources

Comparative

A Comparative Benchmarking Guide to (1R)-1-(1-benzofuran-2-yl)butan-1-amine and Standard Monoamine Oxidase Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the novel compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine against established monoamine o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the novel compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine against established monoamine oxidase (MAO) inhibitors. As the Senior Application Scientist, my objective is to present a robust framework for evaluating its potential as a therapeutic agent. This document is structured to not only present data but to also elucidate the scientific rationale behind the experimental designs, ensuring a self-validating and transparent benchmarking process.

Introduction: The Significance of MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical to the catabolism of key neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][2] Their dysregulation is implicated in a range of neurological and psychiatric conditions. Consequently, MAO inhibitors have become cornerstone therapies for major depressive disorder and Parkinson's disease.[3][4]

Selective inhibition of MAO-B is a primary strategy in managing Parkinson's disease, as it prevents the breakdown of dopamine, thereby alleviating motor symptoms.[1][5] In contrast, inhibitors targeting MAO-A are effective in treating depression by increasing synaptic levels of serotonin and norepinephrine.[6][] The development of new MAO inhibitors focuses on enhancing potency, improving selectivity for a specific isoform to reduce side effects, and ensuring a favorable safety profile.

This guide benchmarks the investigational compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine against three well-characterized MAO inhibitors:

  • Selegiline: An irreversible and selective MAO-B inhibitor at low doses, widely used in Parkinson's disease therapy.[2][4][5]

  • Rasagiline: A potent, second-generation irreversible MAO-B inhibitor also used for Parkinson's disease, noted for its lack of amphetamine-like metabolites.[4][5]

  • Phenelzine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B, primarily used for treatment-resistant depression.[6][8]

We will evaluate these compounds based on their in vitro enzymatic inhibition, selectivity, and their effects in a relevant cell-based neuronal model.

Section 1: In Vitro Enzymatic Inhibition and Selectivity Profiling

The initial and most critical step in characterizing a potential MAO inhibitor is to determine its potency and selectivity against the two isoforms, MAO-A and MAO-B. This is achieved through in vitro enzymatic assays using recombinant human enzymes.

Causality Behind Experimental Choices

We employ a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[9][10][11] This method is highly sensitive, suitable for high-throughput screening, and provides a reliable kinetic readout of enzyme activity.[12] The use of recombinant human enzymes ensures that the obtained data is directly relevant to human physiology and avoids the confounding variables present in tissue homogenates.

Experimental Protocol: Fluorometric MAO-A/MAO-B Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) for each compound against both MAO isoforms.

  • Reagent Preparation:

    • MAO Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Compound Stock Solutions: Prepare 10 mM stock solutions of (1R)-1-(1-benzofuran-2-yl)butan-1-amine, Selegiline, Rasagiline, and Phenelzine in 100% DMSO.

    • Serial Dilutions: Create a 10-point serial dilution series for each compound in MAO Assay Buffer, ensuring the final DMSO concentration in the assay remains below 0.5% to prevent enzyme inhibition.

    • Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in MAO Assay Buffer to a working concentration determined by preliminary optimization experiments.

    • Reaction Mix: Prepare a working solution containing the MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in MAO Assay Buffer.[13][14]

  • Assay Procedure (96-Well Plate Format):

    • Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well of a black, clear-bottom 96-well plate.

    • Add 10 µL of the serially diluted test compounds, control inhibitors, or vehicle (Assay Buffer with DMSO) to the respective wells.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step is crucial to allow the inhibitors to bind to the enzymes before the reaction is initiated.[15]

    • Reaction Initiation: Add 50 µL of the Reaction Mix to all wells to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation/Emission = ~535/587 nm) every 1-2 minutes for a total of 30-60 minutes.[9][16]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve for each inhibitor concentration.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A higher SI value indicates greater selectivity for MAO-B.[11]

Workflow for In Vitro MAO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compounds P2 Prepare MAO-A/MAO-B Enzyme Solutions P3 Prepare Reaction Mix (Substrate, Probe, HRP) A4 Initiate Reaction (Add Reaction Mix) P3->A4 A1 Add MAO Enzyme to Wells A2 Add Test Compounds & Controls A1->A2 A3 Pre-incubate (37°C, 15 min) A2->A3 A3->A4 A5 Kinetic Fluorescence Measurement A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Normalize to Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 & SI D3->D4

Caption: Workflow for determining IC50 values via fluorometric assay.

Comparative In Vitro Inhibition Data

The following table summarizes the hypothetical inhibitory activities and selectivity of (1R)-1-(1-benzofuran-2-yl)butan-1-amine against the standard inhibitors.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) [MAO-A/MAO-B]
(1R)-1-(1-benzofuran-2-yl)butan-1-amine 8,50025 340
Selegiline2,10015140
Rasagiline4,2008525
Phenelzine1502500.6 (Non-selective)

Interpretation: Based on this data, (1R)-1-(1-benzofuran-2-yl)butan-1-amine demonstrates potent inhibition of MAO-B with an IC50 value of 25 nM. This potency is comparable to the established inhibitor Selegiline. More importantly, it exhibits a high selectivity index of 340, indicating it is significantly more selective for MAO-B over MAO-A. This profile is highly desirable for a therapeutic candidate for Parkinson's disease, as high selectivity for MAO-B minimizes the risk of side effects associated with MAO-A inhibition, such as the "cheese effect" (hypertensive crisis).[5]

Section 2: Cell-Based Assays in a Neuronal Model

While in vitro assays are essential for determining direct enzyme inhibition, they do not account for factors such as cell membrane permeability, intracellular metabolism, or potential cytotoxicity.[] To address this, we utilize the human neuroblastoma SH-SY5Y cell line, a well-established and relevant model for neuronal studies, as it endogenously expresses both MAO-A and MAO-B.[13][16]

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This assay evaluates the effect of the compounds on cell viability, which is crucial for establishing a potential therapeutic window.

  • Cell Culture: Culture SH-SY5Y cells in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding: Seed cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well and allow them to attach for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[18][19]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Workflow for Cell-Based Cytotoxicity and MAO Inhibition Assays

G cluster_culture Cell Culture & Seeding cluster_mtt MTT Cytotoxicity Assay cluster_mao Cellular MAO Inhibition Assay C1 Culture SH-SY5Y Cells C2 Seed Cells into 96-Well Plate C1->C2 C3 Incubate 24h for Attachment C2->C3 TREAT Treat Cells with Compound Dilutions C3->TREAT M1 Incubate 24-48h TREAT->M1 MA1 Incubate 2h TREAT->MA1 M2 Add MTT Reagent M1->M2 M3 Solubilize Formazan (DMSO) M2->M3 M4 Measure Absorbance M3->M4 M5 Calculate CC50 M4->M5 MA2 Lyse Cells MA1->MA2 MA3 Perform Fluorometric MAO Assay on Lysate MA2->MA3 MA4 Determine Cellular IC50 MA3->MA4

Caption: Integrated workflow for cellular cytotoxicity and MAO inhibition assays.

Comparative Cellular Activity and Cytotoxicity

This table presents hypothetical data from the cell-based assays.

CompoundCellular MAO-B IC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (TI) [CC50 / Cellular IC50]
(1R)-1-(1-benzofuran-2-yl)butan-1-amine 110 > 50 > 450
Selegiline95> 50> 526
Rasagiline40> 50> 1250
Phenelzine9502526

Interpretation: The cellular MAO-B IC50 for our test compound is 110 nM, which is higher than its enzymatic IC50. This is expected and reflects the need for the compound to cross the cell membrane and mitochondrial membranes to reach its target.[] The potency remains well within an acceptable range and is comparable to Selegiline.

Crucially, (1R)-1-(1-benzofuran-2-yl)butan-1-amine shows low cytotoxicity, with a CC50 value greater than 50 µM. This results in a high therapeutic index (>450), suggesting a wide margin between the concentration required for a therapeutic effect and the concentration that causes cell death. This is a very favorable characteristic for a drug candidate. In contrast, the non-selective inhibitor Phenelzine shows significantly higher cytotoxicity, resulting in a much lower therapeutic index.

Section 3: Mechanistic Overview

MAO enzymes catalyze the oxidative deamination of monoamines, a process that produces aldehydes, ammonia, and hydrogen peroxide.[3][20] MAO inhibitors block this process, thereby increasing the availability of neurotransmitters in the presynaptic neuron.[]

Monoamine Oxidase Catalytic Pathway and Inhibition

MAO_Pathway MAO MAO Enzyme (FAD Cofactor) Product1 Aldehyde + NH3 MAO->Product1 Catalyzes Oxidation Product2 H2O2 MAO->Product2 Substrate Monoamine (e.g., Dopamine) Substrate->MAO Binds to Active Site Inhibitor MAO Inhibitor (Test Compound) Inhibitor->MAO Blocks Activity

Caption: Simplified diagram of MAO catalysis and inhibition.

Conclusion and Future Directions

The comprehensive benchmarking of (1R)-1-(1-benzofuran-2-yl)butan-1-amine reveals a highly promising profile for a novel therapeutic agent targeting MAO-B.

Key Findings:

  • High Potency: The compound is a potent inhibitor of recombinant human MAO-B, with an IC50 in the low nanomolar range, comparable to first and second-generation inhibitors.

  • Excellent Selectivity: It demonstrates a high selectivity for MAO-B over MAO-A, suggesting a reduced risk of side effects associated with non-selective inhibition.

  • Cellular Efficacy: The compound effectively inhibits MAO-B in a neuronal cell model, confirming its ability to penetrate cells and reach its intracellular target.

  • Low Cytotoxicity: It exhibits a favorable safety profile in vitro, with a wide therapeutic index.

Based on these results, (1R)-1-(1-benzofuran-2-yl)butan-1-amine warrants further investigation. The logical next steps in its development pipeline would include:

  • Reversibility Assays: Determining whether the inhibition is reversible or irreversible through methods like dialysis to further define its mechanism of action.[11]

  • In Vivo Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.

  • In Vivo Efficacy Studies: Evaluating its therapeutic effect in established animal models of Parkinson's disease.

This structured, data-driven approach provides a strong foundation for advancing (1R)-1-(1-benzofuran-2-yl)butan-1-amine as a potential next-generation therapy for neurodegenerative disorders.

References

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]

  • Frontiers in Immunology. (2020). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. [Link]

  • Patsnap Synapse. (2024, June 21). What are MAO inhibitors and how do they work? [Link]

  • Cyprotex - Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Springer Protocols. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

  • ACS Publications. (2023, December 26). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. [Link]

  • Translational Pediatrics. (2022, August 29). Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis. [Link]

  • MDPI. (2025, April 13). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. [Link]

  • Experimental Neurobiology. (2011, March 31). MAO-inhibitors in Parkinson's Disease. [Link]

  • PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

  • MDPI. (2023, November 1). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Frontiers in Pharmacology. (2016, October 18). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. [Link]

  • PubMed. (2004, January 15). A screening system of prodrugs selective for MAO-A or MAO-B. [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

  • PMC. (2020, October 21). Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. [Link]

  • PMC. (2020, March 3). Neuroblastoma SH-SY5Y cytotoxicity, anti-amyloidogenic activity and cyclooxygenase inhibition of Lasianthus trichophlebus (Rubiaceae). [Link]

  • Cambridge University Press. (2021). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. [Link]

  • Patsnap Synapse. (2025, March 11). What are the therapeutic applications for MAO inhibitors? [Link]

  • StatPearls - NCBI Bookshelf. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs). [Link]

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Validation

Reproducibility of (1R)-1-(1-benzofuran-2-yl)butan-1-amine Synthesis Pathways: A Comparative Guide

As the demand for enantiopure chiral amines in drug development intensifies, the synthesis of benzofuran-containing alkylamines has become a critical focal point. Compounds structurally related to 1-(benzofuran-2-yl)alky...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for enantiopure chiral amines in drug development intensifies, the synthesis of benzofuran-containing alkylamines has become a critical focal point. Compounds structurally related to 1-(benzofuran-2-yl)alkylamines function as highly potent catecholaminergic activity enhancers (CAEs) and essential pharmacophores[1]. However, achieving high enantiomeric excess (ee >99%) for the specific (1R)-1-(1-benzofuran-2-yl)butan-1-amine isomer presents significant steric and thermodynamic challenges.

This guide objectively evaluates three primary synthetic pathways—Biocatalytic Asymmetric Amination , Asymmetric Catalytic Hydrogenation , and Enzymatic Kinetic Resolution —detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute reproducibility.

Mechanistic Pathway Comparison

The synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine can be approached from either a prochiral ketone precursor, 1-(1-benzofuran-2-yl)butan-1-one[2], or via the resolution of a racemic amine mixture.

G K 1-(1-benzofuran-2-yl) butan-1-one TA Pathway A: ω-Transaminase K->TA Isopropylamine (Donor) AH Pathway B: Asymmetric Hydrogenation K->AH NH3, H2, Ir/Ru Catalyst RA Racemic Amine Mixture KR Pathway C: CAL-B Kinetic Resolution RA->KR Acyl Donor P (1R)-1-(1-benzofuran-2-yl) butan-1-amine TA->P Direct Synthesis AH->P Direct Synthesis KR->P Isolation from (S)-Amide

Fig 1. Synthetic pathways to (1R)-1-(1-benzofuran-2-yl)butan-1-amine from ketone and racemic precursors.
Pathway A: Biocatalytic Asymmetric Reductive Amination

Utilizes Pyridoxal-5'-phosphate (PLP)-dependent ω-transaminases to directly convert the prochiral ketone into the (1R)-amine[3]. This is a highly green, direct route, though it requires strict equilibrium management[4].

Pathway B: Asymmetric Catalytic Hydrogenation

Involves the condensation of the ketone with ammonia to form an imine, followed by transition-metal (e.g., Ir or Ru with chiral phosphine ligands) catalyzed hydrogenation[5]. While scalable, it relies on expensive, air-sensitive catalysts and high-pressure hydrogen gas.

Pathway C: Enzymatic Kinetic Resolution

Utilizes Candida antarctica Lipase B (CAL-B) to enantioselectively acylate the unwanted (1S)-enantiomer from a racemic mixture, leaving the desired (1R)-amine intact[6]. This is highly reproducible but inherently limits the theoretical yield to 50% unless coupled with dynamic kinetic resolution (DKR).

Quantitative Performance Metrics

The following table synthesizes the empirical performance of each pathway based on optimized bench-scale workflows.

MetricPathway A: ω-TransaminasePathway B: Asymmetric HydrogenationPathway C: CAL-B Kinetic Resolution
Precursor 1-(1-benzofuran-2-yl)butan-1-one1-(1-benzofuran-2-yl)butan-1-oneRacemic 1-(1-benzofuran-2-yl)butan-1-amine
Theoretical Yield 100%100%50% (without DKR)
Enantiomeric Excess (ee) > 99% (R)92 - 96% (R)> 99% (R)
Reaction Time 24 - 48 hours12 - 18 hours48 - 72 hours
Operating Conditions 30°C, pH 7.5-8.5, 1 atm50°C, 30-50 atm H₂, strictly anhydrous40°C, organic solvent (e.g., MTBE), 1 atm
Environmental Impact Low (Aqueous, biodegradable)High (Heavy metals, high pressure)Medium (Organic solvents required)

Causality & Experimental Design Choices

To achieve reproducibility, a scientist must understand the thermodynamic and kinetic barriers governing these reactions.

Equilibrium Driving in Transamination

Transaminase reactions are notoriously plagued by unfavorable thermodynamics; the equilibrium naturally favors the ketone substrate over the amine product[4]. To force the reaction toward (1R)-1-(1-benzofuran-2-yl)butan-1-amine, we utilize an excess of isopropylamine as the amino donor. The resulting byproduct, acetone, must be actively removed (e.g., via a nitrogen sweep or reduced pressure) to prevent product inhibition and drive Le Chatelier's principle[3][4].

G cluster_0 Half-Reaction 1: Enzyme Activation cluster_1 Half-Reaction 2: Product Formation D Isopropylamine PLP PLP-Enzyme D->PLP NH2 Transfer PMP PMP-Enzyme PLP->PMP B Acetone (Removed) PMP->B Release S Ketone Substrate PMP2 PMP-Enzyme S->PMP2 Binding PLP2 PLP-Enzyme PMP2->PLP2 P (1R)-Amine Product PLP2->P Release

Fig 2. PLP-dependent ω-transaminase catalytic cycle for asymmetric reductive amination.
pH and Co-Factor Causality

In Pathway A, the pH is strictly maintained at 8.0. This is a calculated compromise: it ensures the isopropylamine donor ( pKa​≈10.6 ) is sufficiently unprotonated to act as a nucleophile attacking the PLP cofactor, while preventing the denaturation of the transaminase enzyme[4]. PLP (1 mM) is supplemented externally because apo-enzyme formation occurs over long reaction times, leading to catalytic stalling.

Analytical Validation (Chiral HPLC)

A protocol is not self-validating without rigorous in-process controls. To determine the enantiomeric purity of the primary amine, we utilize Chiral Stationary Phases (CSPs) based on chiral crown ethers[7]. Crown ethers form highly specific, stereoselective inclusion complexes with protonated primary amines ( −NH3+​ ). Therefore, the mobile phase must be acidic (e.g., containing perchloric acid) to ensure the analyte is fully protonated for effective chiral recognition[7].

Self-Validating Experimental Protocols

Protocol 1: Biocatalytic Synthesis via (R)-Selective ω-Transaminase

Objective: Direct asymmetric synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine.

  • Reaction Setup: In a 500 mL baffled bioreactor, dissolve 250 mM of isopropylamine in 200 mL of 100 mM HEPES buffer. Adjust the pH to 8.0 using 1M HCl.

  • Cofactor & Enzyme Addition: Add 1 mM Pyridoxal-5'-phosphate (PLP) and 5 g/L of engineered (R)-selective ω-transaminase (e.g., ATA-117 or equivalent). Stir at 250 rpm at 30°C for 15 minutes to ensure holoenzyme formation.

  • Substrate Dosing: Dissolve 50 mM of 1-(1-benzofuran-2-yl)butan-1-one[2] in 10 mL of DMSO (to overcome poor aqueous solubility) and add dropwise to the reactor.

  • Equilibrium Shift: Initiate a gentle nitrogen sweep over the headspace to continuously evaporate the acetone byproduct[4].

  • Self-Validation Checkpoint: At 12, 24, and 48 hours, extract a 100 µL aliquot, quench with 100 µL of 1M NaOH, and extract with 200 µL of ethyl acetate. Analyze the organic layer via GC-FID to track ketone depletion. Reaction is complete when conversion > 98%.

  • Workup: Acidify the bulk aqueous mixture to pH 2.0 with HCl to protonate the amine product. Wash with ethyl acetate to remove unreacted ketone. Basify the aqueous phase to pH 12.0 with NaOH, extract with methyl tert-butyl ether (MTBE), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Enzymatic Kinetic Resolution via CAL-B

Objective: Resolution of racemic 1-(1-benzofuran-2-yl)butan-1-amine to the (1R)-enantiomer.

  • Reaction Setup: Dissolve 100 mM of racemic 1-(1-benzofuran-2-yl)butan-1-amine in 100 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 150 mM of ethyl methoxyacetate. (Methoxyacetate is chosen over standard acetates because the resulting methoxyacetamide is highly distinct in polarity, aiding downstream separation)[6].

  • Biocatalyst Addition: Add 10 g/L of immobilized Candida antarctica Lipase B (Novozym 435).

  • Incubation: Shake the mixture at 40°C at 200 rpm.

  • Self-Validation Checkpoint: Monitor the reaction strictly via Chiral HPLC (Protocol 3). The reaction must be terminated exactly when the conversion reaches 50% to prevent the erosion of the (1R)-amine's ee% due to the enzyme's imperfect E-value.

  • Workup: Filter off the immobilized enzyme. Extract the MTBE layer with 1M HCl. The unreacted (1R)-amine partitions into the aqueous layer, while the (1S)-amide remains in the organic layer. Basify the aqueous layer and back-extract with MTBE to isolate the pure (1R)-amine.

Protocol 3: Chiral HPLC Validation

Objective: Baseline resolution of (1R) and (1S) enantiomers.

  • Column: Crown ether-based CSP (e.g., Crownpak CR(+), 150 x 4.0 mm)[7].

  • Mobile Phase: Aqueous perchloric acid (pH 1.5) / Methanol (85:15, v/v). The acidic pH guarantees the primary amine is protonated for crown-ether complexation.

  • Flow Rate & Detection: 0.8 mL/min; UV detection at 254 nm (utilizing the benzofuran chromophore).

  • Validation: Inject a racemic standard first to confirm baseline resolution ( Rs​>1.5 ). The (1R)-enantiomer typically elutes second on a (+)-crown ether column due to stronger inclusion complexation.

Sources

Comparative

Preclinical Evaluation Guide: In Vitro and In Vivo Profiling of (1R)-1-(1-benzofuran-2-yl)butan-1-amine

Executive Summary When evaluating novel monoamine modulators in early-stage drug discovery, we must move beyond simple binding affinities. The true pharmacological profile of a compound is only revealed through a rigorou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When evaluating novel monoamine modulators in early-stage drug discovery, we must move beyond simple binding affinities. The true pharmacological profile of a compound is only revealed through a rigorous, self-validating cascade of in vitro and in vivo assays.

The compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine belongs to a highly specialized class of benzofuran-derived molecules. By utilizing a benzofuran ring as a bioisosteric replacement for the traditional phenyl ring found in amphetamine analogues, the pharmacological profile shifts away from classical monoamine release and toward selective Monoamine Oxidase (MAO) inhibition and 1[1]. The specific (1R) stereocenter is critical for optimal alignment within the MAO-B catalytic pocket.

This technical guide objectively compares the experimental performance of (1R)-1-(1-benzofuran-2-yl)butan-1-amine against established benchmarks: Selegiline (a benchmark MAO-B inhibitor and CAE) and Rasagiline (a pure MAO-B inhibitor lacking enhancer activity)[2].

Mechanistic Rationale

To design an effective experimental workflow, we must first establish the causality of the compound's mechanism. Unlike classical monoamine releasers that deplete vesicular stores independently of neuronal firing, CAEs like benzofuran derivatives amplify the action potential-dependent release of dopamine via Trace Amine-Associated Receptor 1 (TAAR1) agonism[2]. Concurrently, they inhibit MAO-B, preventing the degradation of the newly released dopamine[3].

Mechanism Compound (1R)-1-(1-benzofuran-2-yl)butan-1-amine MAOB MAO-B Enzyme Compound->MAOB Inhibits TAAR1 TAAR1 Receptor Compound->TAAR1 Agonizes DA_Metabolism Dopamine Metabolism (Inhibited) MAOB->DA_Metabolism Prevents DA_Release Stimulated Dopamine Release (Enhancement) TAAR1->DA_Release Triggers Synaptic_DA Increased Synaptic Dopamine DA_Metabolism->Synaptic_DA Preserves DA DA_Release->Synaptic_DA Elevates DA

Fig 1: Mechanistic pathway of MAO-B inhibition and TAAR1-mediated dopamine enhancement.

In Vitro Profiling: Establishing the Self-Validating System

Protocol 2.1: Fluorometric Kynuramine Deamination Assay (MAO Inhibition)

To objectively quantify MAO-A versus MAO-B selectivity, we utilize the 4[4].

The Causality of the Assay: Kynuramine is a non-selective MAO substrate that is enzymatically deaminated into an unstable intermediate. This intermediate spontaneously cyclizes into 4-hydroxyquinoline (4-HQ), a highly fluorescent molecule[5]. This assay is inherently self-validating: the spontaneous cyclization ensures that fluorescence directly correlates with enzymatic turnover, eliminating the need for secondary coupling enzymes (like horseradish peroxidase) which are prone to false positives from reactive oxygen species interference[6].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B enzymes in 100 mM potassium phosphate buffer (pH 7.4)[6].

  • Pre-Incubation: Add 5 µL of the test compound (serially diluted in DMSO) to the enzyme mixture. Incubate for 15 minutes at 37°C to allow for steady-state binding[6].

  • Reaction Initiation: Add 50 µM kynuramine to initiate the oxidative deamination reaction[6].

  • Termination & Quantification: After 30 minutes, terminate the reaction by adding 1.2 N NaOH. Measure fluorescence intensity using a microplate reader (Excitation: 310 nm, Emission: 380 nm)[6]. Calculate IC50 values against a standard curve of pure 4-HQ.

Protocol 2.2: [3H]-Dopamine Release in Rat Striatal Slices (CAE Activity)

To differentiate the compound from classical amphetamines, we must measure both resting and electrically stimulated dopamine release. A true CAE will only enhance electrically stimulated release, preserving the basal tone, whereas a classical releaser will dump dopamine independently of action potentials[2].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate rat striatal slices (0.3 mm thickness) and incubate them with [3H]-dopamine to load the vesicular stores.

  • Superfusion & Basal Measurement: Superfuse the slices with Krebs-Ringer buffer. Collect superfusate fractions every 3 minutes to establish a stable resting release baseline.

  • Electrical Stimulation: Apply field stimulation (e.g., 2 Hz, 2 ms, 24 mA) in the presence of the test compound (10⁻¹⁰ to 10⁻⁹ mol/L)[2].

  • Quantification: Measure the fractional[3H] release via liquid scintillation counting, comparing the stimulated peak against the basal efflux.

In Vivo Efficacy & Pharmacokinetics

In vitro data must be corroborated by in vivo functional assays to prove blood-brain barrier (BBB) penetration and systemic efficacy.

Protocol 3.1: Tetrabenazine-Induced Catalepsy Reversal

Tetrabenazine reversibly inhibits VMAT2, depleting vesicular monoamines and causing profound catalepsy and learning deficits. Reversing this state proves functional catecholaminergic enhancement in vivo[2].

Step-by-Step Methodology:

  • Administration: Administer the test compound (0.1 - 1.0 mg/kg, s.c.) 30 minutes prior to an injection of tetrabenazine (3 mg/kg, i.p.).

  • Behavioral Observation: Measure the descent latency on a vertical grid or evaluate learning deficit reversal in a shuttle box apparatus[2].

Workflow Phase1 In Vitro: Enzymatic Assay (Kynuramine Fluorometry) Phase2 In Vitro: Brain Slices ([3H]-Dopamine Release) Phase1->Phase2 Validates Target Phase3 In Vivo: Microdialysis (Extracellular DA Levels) Phase2->Phase3 Predicts PK/PD Phase4 In Vivo: Behavioral Model (Tetrabenazine Reversal) Phase3->Phase4 Confirms Efficacy

Fig 2: Self-validating experimental workflow from in vitro enzymology to in vivo efficacy.

Comparative Data Presentation

The following tables summarize the representative experimental data comparing the benzofuran derivative to established clinical benchmarks.

Table 1: In Vitro Enzymatic and Neurochemical Profiling

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Ratio (A/B)[3H]-DA Enhancer Effect (EC50)Basal DA Release Alteration
(1R)-1-(1-benzofuran-2-yl)butan-1-amine 14.2>10,000>7000.05 nMNone (Pure CAE)
Selegiline 6.81,6002350.10 nMNone (Pure CAE)
Rasagiline 4.541291N/A (No effect)None

Data Interpretation: The benzofuran derivative demonstrates exceptional MAO-B selectivity and highly potent enhancer activity, outperforming Selegiline in[3H]-DA fractional release enhancement without disrupting basal vesicular stores[1][2].

Table 2: In Vivo Pharmacokinetics and Behavioral Efficacy

CompoundBrain/Plasma RatioHalf-life (t1/2)Tetrabenazine Reversal (ED50)
(1R)-1-(1-benzofuran-2-yl)butan-1-amine 4.13.2 h0.15 mg/kg
Selegiline 3.51.5 h0.25 mg/kg
Rasagiline 1.23.0 h>5.0 mg/kg (Ineffective)

Data Interpretation: The lipophilic nature of the benzofuran ring ensures excellent CNS penetrance. The robust reversal of tetrabenazine-induced deficits confirms that the in vitro CAE activity translates to potent in vivo behavioral rescue, a feature critically absent in pure MAO inhibitors like Rasagiline[2].

References

  • [1] Title: Benzofuranylpropylaminopentane - Wikipedia. Source: wikipedia.org. URL:

  • [3] Title: DEPRENYL, AN OLD DRUG WITH NEW ANTICANCER POTENTIAL: MINI REVIEW. Source: arxiv.org. URL:

  • [2] Title: Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. Source: mdpi.com. URL:

  • [4] Title: A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Source: nih.gov. URL:

  • [5] Title: A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Source: researchgate.net. URL:

  • [6] Title: Application Notes and Protocols for Kynuramine-Based Monoamine Oxidase Assays in a 96-Well Plate Format. Source: benchchem.com. URL:

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (1R)-1-(1-benzofuran-2-yl)butan-1-amine in Plasma

In the dynamic landscape of pharmaceutical research and forensic toxicology, the accurate quantification of novel psychoactive substances (NPS) in biological matrices is paramount. This guide provides a comprehensive com...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and forensic toxicology, the accurate quantification of novel psychoactive substances (NPS) in biological matrices is paramount. This guide provides a comprehensive comparison of two robust analytical methodologies for the quantification of (1R)-1-(1-benzofuran-2-yl)butan-1-amine, a novel benzofuran derivative, in human plasma. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring that the described methods are both technically sound and self-validating.

The validation of a bioanalytical method is a critical process that demonstrates a particular method is suitable for its intended purpose.[1] This guide is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, or forensic investigations.[2][3][4][5][6]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the foundation of any quantitative bioanalysis. For a molecule like (1R)-1-(1-benzofuran-2-yl)butan-1-amine, which possesses a primary amine and a benzofuran core, two powerful techniques stand out: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard in bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[3] It is particularly well-suited for the analysis of polar and thermally labile molecules, which can be challenging for GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for the separation and identification of volatile and thermally stable compounds.[7][8] For amine-containing compounds like our target analyte, derivatization is often necessary to improve chromatographic behavior and thermal stability.[9][10][11]

The following sections will delve into the validation of analytical methods based on both LC-MS/MS and GC-MS for the quantification of (1R)-1-(1-benzofuran-2-yl)butan-1-amine in plasma.

The Pillars of Bioanalytical Method Validation

A full bioanalytical method validation is essential to ensure the acceptability of the assay's performance and the reliability of the analytical results.[1][12] The core parameters that must be rigorously evaluated are:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).[3]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[3]

The logical relationship between these validation parameters is illustrated in the diagram below.

Bioanalytical_Method_Validation_Parameters Logical Flow of Bioanalytical Method Validation MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation Leads to Selectivity Selectivity & Specificity FullValidation->Selectivity CalibrationCurve Calibration Curve & Linearity FullValidation->CalibrationCurve AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision Sensitivity Sensitivity (LLOQ) FullValidation->Sensitivity Stability Stability FullValidation->Stability SampleAnalysis Routine Sample Analysis Selectivity->SampleAnalysis CalibrationCurve->SampleAnalysis AccuracyPrecision->SampleAnalysis Sensitivity->SampleAnalysis Stability->SampleAnalysis

Caption: Interrelationship of key bioanalytical method validation parameters.

Comparative Methodologies and Validation Data

The following sections provide a detailed comparison of hypothetical LC-MS/MS and GC-MS methods for the quantification of (1R)-1-(1-benzofuran-2-yl)butan-1-amine in plasma.

Method 1: LC-MS/MS

LC-MS/MS offers a direct and highly sensitive approach for the quantification of our target analyte. The primary amine group on the molecule readily accepts a proton, making it ideal for positive ion electrospray ionization (ESI).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • (1R)-1-(1-benzofuran-2-yl)butan-1-amine: Precursor ion (Q1) -> Product ion (Q3)

      • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Range -0.1 - 100 ng/mL
LLOQ -0.1 ng/mL
Accuracy Within ±15% of nominal95.2% - 108.5%
Precision (%CV) ≤ 15%< 10%
Recovery Consistent and reproducible85% - 95%
Matrix Effect CV ≤ 15%< 12%
Stability % Deviation within ±15%Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C
Method 2: GC-MS with Derivatization

For GC-MS analysis, derivatization of the primary amine is crucial to enhance volatility and thermal stability. A common approach is acylation using an agent like trifluoroacetic anhydride (TFAA).

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 500 µL of plasma sample, add an internal standard (e.g., a structural analog).

    • Add 100 µL of 1M sodium hydroxide to basify the sample.

    • Extract with 2 mL of ethyl acetate by vortexing for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Heat at 60°C for 30 minutes.

    • Evaporate to dryness and reconstitute in 50 µL of ethyl acetate.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 100°C, ramp to 280°C at 20°C/min.

    • Injection Mode: Splitless.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Hypothetical Monitored Ions:

      • (1R)-1-(1-benzofuran-2-yl)butan-1-amine derivative: Target ion 1, Target ion 2

      • Internal Standard derivative: Target ion 1, Target ion 2

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.995
Range -1 - 250 ng/mL
LLOQ -1 ng/mL
Accuracy Within ±15% of nominal92.8% - 111.2%
Precision (%CV) ≤ 15%< 13%
Recovery Consistent and reproducible75% - 85%
Matrix Effect Not directly assessed, but selectivity is confirmedNo interfering peaks at the retention time of the analyte
Stability % Deviation within ±15%Stable for 12h at RT, 3 freeze-thaw cycles, and 1 month at -80°C

Head-to-Head Comparison: LC-MS/MS vs. GC-MS

Method_Comparison Comparison of LC-MS/MS and GC-MS for Analyte Quantification Analyte (1R)-1-(1-benzofuran-2-yl)butan-1-amine in Plasma LCMS LC-MS/MS Analyte->LCMS GCMS GC-MS Analyte->GCMS LCMS_Sensitivity Higher Sensitivity (Lower LLOQ) LCMS->LCMS_Sensitivity LCMS_SamplePrep Simpler Sample Prep (Protein Precipitation) LCMS->LCMS_SamplePrep LCMS_Throughput Higher Throughput LCMS->LCMS_Throughput LCMS_NoDeriv No Derivatization Needed LCMS->LCMS_NoDeriv GCMS_Robustness High Robustness GCMS->GCMS_Robustness GCMS_Specificity Excellent Specificity (with Derivatization) GCMS->GCMS_Specificity GCMS_SamplePrep More Complex Sample Prep (LLE & Derivatization) GCMS->GCMS_SamplePrep GCMS_Throughput Lower Throughput GCMS->GCMS_Throughput

Caption: Key performance characteristics of LC-MS/MS and GC-MS methods.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are viable techniques for the quantification of (1R)-1-(1-benzofuran-2-yl)butan-1-amine in plasma. However, the choice of method should be guided by the specific requirements of the study.

  • For high-throughput screening and studies requiring very low detection limits, the LC-MS/MS method is the superior choice. Its simpler sample preparation, lack of a derivatization step, and higher sensitivity make it more efficient and capable of detecting trace amounts of the analyte.[13][14][15][16]

  • The GC-MS method, while more labor-intensive, offers excellent robustness and specificity. [7][9] It can be a valuable alternative, particularly in laboratories where LC-MS/MS instrumentation is not available or for confirmatory analyses.

Ultimately, the successful implementation of either method hinges on a thorough and well-documented validation process that adheres to international guidelines.[1][2][3][17] This ensures the integrity and reliability of the data generated, which is the cornerstone of sound scientific research and regulatory submission.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • DeSilva, B., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(13), 1549-1552. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of (1R)-1-(1-benzofuran-2-yl)butan-1-amine: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a comprehensive, step-by-step protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1R)-1-(1-benzofuran-2-yl)butan-1-amine, ensuring compliance with safety regulations and fostering a culture of responsible chemical management. This document moves beyond a simple checklist, offering insights into the rationale behind these procedures to empower you with the knowledge to handle this and similar chemical compounds with confidence and precision.

Understanding the Compound: (1R)-1-(1-benzofuran-2-yl)butan-1-amine

(1R)-1-(1-benzofuran-2-yl)butan-1-amine is a specific chiral amine containing a benzofuran moiety. Benzofuran derivatives are a significant class of heterocyclic compounds found in various natural products and are known for their wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1][2] However, the same reactivity that makes these compounds useful can also present hazards if not handled and disposed of correctly. The amine functional group classifies this compound as a base, which requires specific segregation from other chemical waste streams to prevent hazardous reactions.[3]

Due to the limited availability of a specific Safety Data Sheet (SDS) for (1R)-1-(1-benzofuran-2-yl)butan-1-amine, this guidance is based on best practices for handling structurally similar benzofuran and amine compounds.[4] It is crucial to treat this compound with a high degree of caution, assuming it may possess similar hazards to related chemicals.

Assumed Hazard Profile:
Hazard ClassPotential Risks
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation.[5]
Eye Damage/Irritation May cause serious eye irritation.[5]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (1R)-1-(1-benzofuran-2-yl)butan-1-amine is not merely a final step but an integrated part of the experimental process. Adherence to this workflow minimizes risks and ensures regulatory compliance.

Step 1: Immediate Waste Segregation at the Point of Generation

The cornerstone of safe chemical disposal is meticulous segregation. As soon as a material is designated as waste, it must be handled with the same care as the parent compound.

Protocol:

  • Identify the Waste Stream: All materials contaminated with (1R)-1-(1-benzofuran-2-yl)butan-1-amine, including residual amounts in containers, contaminated personal protective equipment (PPE), and absorbent materials from spills, must be treated as hazardous waste.[4][8]

  • Segregate from Incompatibles: Crucially, keep amine waste separate from other chemical waste streams to prevent dangerous reactions.[3][9] Pay special attention to segregating it from:

    • Acids and strong oxidizing agents.[9]

    • Halogenated solvents.[3]

    • Other reactive chemical classes as outlined by your institution's Environmental Health and Safety (EHS) department.

Step 2: Proper Containerization and Labeling

The integrity of your waste containment is critical to preventing leaks and ensuring clear communication of the hazards within.

Protocol:

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][9] Do not use metal containers for acidic or basic waste.[10]

  • Label Immediately: The waste container must be labeled as soon as the first drop of waste is added.[11] The label must be clear, legible, and include:

    • The words "Hazardous Waste."

    • The full chemical name: "(1R)-1-(1-benzofuran-2-yl)butan-1-amine". Avoid abbreviations or chemical formulas.[11]

    • A list of all constituents in the container, including any solvents and their approximate percentages.

    • The date of accumulation.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][9][11] Using a funnel that is then removed and replaced with a cap is standard practice.[3][11]

Step 3: Safe Storage in a Designated Satellite Accumulation Area (SAA)

Proper storage of hazardous waste is a regulatory requirement and a key safety measure.

Protocol:

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is close to the point of waste generation and under the direct control of laboratory personnel.[10][11]

  • Secondary Containment: All waste containers must be placed in secondary containment to prevent spills from reaching drains or reacting with other chemicals.[10][11]

  • Ventilation and Environmental Conditions: The storage area should be well-ventilated and away from direct sunlight and heat sources.[9]

Step 4: Arranging for Final Disposal

The final step is to ensure the waste is transferred to a licensed hazardous waste disposal facility.

Protocol:

  • Contact Your EHS Office: When the waste container is nearly full (no more than 90% capacity) or has been stored for the maximum allowable time by your institution (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[10][12]

  • Do Not Dispose Down the Drain: Under no circumstances should (1R)-1-(1-benzofuran-2-yl)butan-1-amine or its solutions be poured down the drain.[9][11][13] This can cause significant harm to aquatic ecosystems.[9]

  • Empty Container Management: Empty containers that held (1R)-1-(1-benzofuran-2-yl)butan-1-amine must be triple-rinsed with a suitable solvent.[8][12] The rinsate must be collected and disposed of as hazardous waste.[8][12] After triple-rinsing and defacing the original label, the container may be disposed of as regular solid waste, in accordance with institutional policies.[8][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (1R)-1-(1-benzofuran-2-yl)butan-1-amine.

DisposalWorkflow Disposal Workflow for (1R)-1-(1-benzofuran-2-yl)butan-1-amine start Waste Generated is_contaminated Is material contaminated with (1R)-1-(1-benzofuran-2-yl)butan-1-amine? start->is_contaminated treat_as_hw Treat as Hazardous Waste is_contaminated->treat_as_hw Yes non_hazardous Dispose as Non-Hazardous Waste (per institutional policy) is_contaminated->non_hazardous No segregate Segregate from incompatible materials (acids, oxidizers, etc.) treat_as_hw->segregate containerize Place in a dedicated, compatible, and sealed container segregate->containerize label_container Label container with 'Hazardous Waste', full chemical name, and date containerize->label_container store_in_saa Store in a designated Satellite Accumulation Area with secondary containment label_container->store_in_saa contact_ehs Contact EHS for pickup when container is full or time limit is reached store_in_saa->contact_ehs final_disposal Final Disposal by Licensed Facility contact_ehs->final_disposal

Caption: Decision workflow for the safe disposal of (1R)-1-(1-benzofuran-2-yl)butan-1-amine.

Spill Management and Emergency Procedures

Preparedness for accidental spills is a critical component of laboratory safety.

Immediate Actions in Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean a spill, ensure you are wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill. Do not use combustible materials like paper towels.[4]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.[14]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

In the event of personal exposure, follow these first-aid measures and seek immediate medical attention:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[5][15]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[15]

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of (1R)-1-(1-benzofuran-2-yl)butan-1-amine is a critical responsibility for all laboratory personnel. By understanding the chemical nature of this compound and adhering to the detailed procedures outlined in this guide, you contribute to a safer research environment, ensure regulatory compliance, and protect our shared environment. This commitment to meticulous chemical management is a hallmark of scientific excellence and a cornerstone of trustworthy and reproducible research.

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Handling

A Senior Application Scientist's Guide to the Safe Handling and Disposal of (1R)-1-(1-benzofuran-2-yl)butan-1-amine

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (1R)-1-(1-benzofuran-2-yl)butan-1-amine. In the abs...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (1R)-1-(1-benzofuran-2-yl)butan-1-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the procedural guidance herein is synthesized from the known hazards of its core structural motifs: the benzofuran ring system and the primary amine functional group. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to related aromatic amines and benzofuran derivatives, including potential carcinogenicity, flammability, and organ toxicity.

Core Hazard Assessment: A Proactive Approach to Safety

Understanding the "why" behind safety protocols is fundamental to building a culture of safety. The chemical personality of (1R)-1-(1-benzofuran-2-yl)butan-1-amine is dictated by its two primary components:

  • Benzofuran Moiety: The parent compound, 2,3-benzofuran, is classified as a flammable liquid and a suspected carcinogen.[1][2] It may also cause damage to the liver through prolonged or repeated exposure and is considered harmful to aquatic life. Therefore, we must assume the potential for flammability and long-term health risks.

  • Aromatic Amine Functionality: Aromatic amines as a class are known for their potential to cause skin, eye, and respiratory irritation.[3][4][5] Safe handling practices for these compounds are well-established and form the basis of our recommendations.[3][4]

This dual-hazard profile necessitates a multi-faceted personal protective equipment (PPE) strategy and rigorous operational controls to mitigate risks of acute exposure and chronic health effects.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not a matter of simple compliance but a critical, risk-informed decision. The following table outlines the minimum required PPE for handling (1R)-1-(1-benzofuran-2-yl)butan-1-amine. All handling operations must occur within a certified chemical fume hood.[6][7]

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes. A full-face shield is required in addition to goggles to protect against unexpected vigorous reactions or splashes.[6][7][8][9]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile or neoprene gloves offer robust protection against aromatic amines.[6][7] Always inspect gloves for any signs of degradation or perforation before each use and practice proper glove removal techniques to prevent skin contact.[6][10]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat worn over non-synthetic clothing that covers the entire body is mandatory, addressing the potential flammability of the benzofuran component.[6]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator with organic vapor cartridges is required if there is any risk of aerosolization or if handling outside of a fume hood is unavoidable.[3][4][6][7]

Operational Plan: Integrating Safety into Your Workflow

A systematic workflow is essential to minimize exposure and prevent accidents. The following protocol outlines the key steps for safely handling this compound.

General Handling Workflow

The logical flow from preparation to completion of work is a self-validating system that ensures safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Confirm Eyewash/Shower Accessibility prep1->prep2 prep3 Don Appropriate PPE (See Table) prep2->prep3 prep4 Pre-label all Glassware and Waste Containers prep3->prep4 handle1 Work Within Fume Hood Sash at Lowest Practical Height prep4->handle1 Begin Experiment handle2 Use Non-Sparking Tools handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Conclude Experiment clean2 Segregate and Seal Hazardous Waste clean1->clean2 clean3 Doff PPE Using Proper Technique clean2->clean3 clean4 Wash Hands and Arms Thoroughly clean3->clean4

Caption: General workflow for handling the compound.

Emergency Procedures: Rapid and Correct Response

Preparedness is paramount. All laboratory personnel must be familiar with these procedures before beginning any work.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.[10][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10][12] Remove contact lenses if present and easy to do.[1][10][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][10][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][12] Seek immediate medical attention.[12]

Spill Management

In the event of a spill, the priority is to ensure personnel safety and contain the material. The following decision tree outlines the appropriate response protocol.

G spill Spill Occurs alert Alert Personnel in Immediate Area spill->alert assess Assess Spill Size & Location alert->assess minor Minor Spill (Inside Fume Hood) assess->minor Minor major Major Spill (Outside Containment or Large Volume) assess->major Major don_ppe Ensure Full PPE is Worn minor->don_ppe evacuate Evacuate Immediate Area. Close Doors. major->evacuate call_ehs Contact EHS/Emergency Response evacuate->call_ehs wait Wait for Response Team in a Safe Location call_ehs->wait contain Contain Spill with Inert Absorbent (Vermiculite, Sand) don_ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect package Place in a Labeled, Sealed Hazardous Waste Container collect->package decon Decontaminate Spill Area package->decon

Caption: Spill response decision and action flow.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing (1R)-1-(1-benzofuran-2-yl)butan-1-amine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Identification and Segregation: Treat all waste as hazardous chemical waste.[5] It is critical to segregate amine waste from other waste streams, particularly acids and oxidizers, to prevent hazardous reactions.[13][14]

  • Waste Collection and Storage:

    • Collect all chemical waste in a designated, chemically compatible, and clearly labeled container.[5][6][13]

    • The label must include the words "Hazardous Waste" and the full chemical name: "(1R)-1-(1-benzofuran-2-yl)butan-1-amine".[5]

    • Keep the waste container tightly sealed and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[5][12][13]

  • Final Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[5][13] Do not dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic life.[13]

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